(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C41H66N7O18P3S |
|---|---|
Molekulargewicht |
1070.0 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosa-8,11,14,17-tetraenethioate |
InChI |
InChI=1S/C41H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h5-6,8-9,11-12,14-15,27-30,34-36,40,49,52-53H,4,7,10,13,16-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b6-5-,9-8-,12-11-,15-14-/t29-,30-,34-,35-,36+,40-/m1/s1 |
InChI-Schlüssel |
PCGPHLMAAZKQFQ-DZWSBZNUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
what is (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
An In-Depth Technical Guide to (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA: A Novel Intermediate in Fatty Acid Metabolism
Abstract
This compound is a specialized acyl-coenzyme A thioester. Structurally, it is a 20-carbon fatty acyl chain featuring four cis (Z) double bonds and a hydroxyl group at the third carbon (C3) with R-stereochemistry. This molecule is recognized as a key, albeit transient, intermediate in the mitochondrial beta-oxidation of specific polyunsaturated fatty acids (PUFAs). Its unique configuration, particularly the double bond at the C17 position, suggests its origin from omega-3 fatty acids. This guide provides a comprehensive technical overview of its biochemical significance, metabolic context, and the methodologies pertinent to its study, tailored for researchers in biochemistry, metabolism, and drug development.
Introduction: The Significance of 3-Hydroxyacyl-CoA Intermediates
In the intricate landscape of lipid metabolism, fatty acid beta-oxidation is a cornerstone process for energy production. This catabolic spiral systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH. The pathway involves a recurring sequence of four enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage.
The second step, hydration, is catalyzed by enoyl-CoA hydratases, which add water across a double bond formed in the first step. This reaction creates a 3-hydroxyacyl-CoA intermediate. The stereochemistry of this hydroxyl group is critical; mitochondrial beta-oxidation typically produces the L- or (S)-stereoisomer. The presence of a (3R)-hydroxy group, as seen in this compound, points towards a non-canonical pathway, often involving the breakdown of unsaturated fatty acids with double bonds at even-numbered positions.
Biochemical Profile and Structure
The defining features of this compound dictate its metabolic fate and analytical characteristics.
-
Parent Acid : The acyl chain is derived from an icosatetraenoic acid (20:4).
-
Omega-3 Family : The terminal double bond at C17 (or ω-3 position) firmly places its precursor in the omega-3 family of fatty acids.
-
Acyl-CoA Thioester : The carboxyl group is activated by linkage to Coenzyme A, a universal requirement for fatty acids to enter metabolic pathways like beta-oxidation.
-
(3R)-Hydroxy Group : This stereoisomer is distinct from the (3S)-hydroxyacyl-CoA intermediates of standard beta-oxidation and requires specialized enzymatic machinery for its processing.
| Property | Description |
| IUPAC Name | S-(2-((((R)-3-hydroxy-1-oxoicosa-8Z,11Z,14Z,17Z-tetraen-1-yl)amino)ethyl) 3-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propanoate |
| Molecular Formula | C₄₁H₆₆N₇O₁₈P₃S |
| Canonical SMILES | CC(C)(CO(O)O(O)OC[C@H]1N2C=NC3=C(N=CN=C32)N)O">C@HO(O)O)O">C@@HO |
| InChI Key | AOVBEXARRYBGEI-LCKRENMZSA-N |
| Metabolic Role | Intermediate in the beta-oxidation of omega-3 polyunsaturated fatty acids. |
| Key Structural Features | 20-carbon acyl chain, 4 cis double bonds, (3R)-hydroxy group, Coenzyme A thioester. |
| Associated Pathways | Fatty Acid Beta-Oxidation, Omega-3 Fatty Acid Metabolism. |
Metabolic Context: The Beta-Oxidation of Omega-3 PUFAs
The catabolism of polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3) requires auxiliary enzymes to handle the pre-existing double bonds. When beta-oxidation encounters a double bond, its position and configuration determine the enzymatic steps needed for its resolution.
This compound is specifically formed during the oxidation of a precursor where a cis-double bond is located at an even-numbered carbon. The standard enoyl-CoA hydratase is unable to process the resulting 2,x-dienoyl-CoA intermediate. Instead, the pathway diverges, as depicted below.
Caption: Metabolic formation of the (3R)-hydroxy intermediate.
Causality of the Pathway:
-
Initial Dehydrogenation : An acyl-CoA dehydrogenase acts on the precursor PUFA-CoA, introducing a double bond at the C2 position and creating a 2,x-dienoyl-CoA intermediate.
-
Atypical Hydration : The canonical enoyl-CoA hydratase cannot act on this substrate. Instead, an enzyme like 2,4-dienoyl-CoA hydratase (part of the multifunctional enzyme complex) hydrates the C2-C3 double bond. This specific enzymatic action results in the formation of the (3R)-hydroxy stereoisomer.
-
Stereochemical Conversion : The core beta-oxidation machinery is specific for the (3S)-hydroxyacyl-CoA stereoisomer. Therefore, the newly formed (3R) intermediate must be converted to its (3S) epimer. This critical step is catalyzed by a 3-hydroxyacyl-CoA epimerase.
-
Continuation of Beta-Oxidation : Once the (3S)-isomer is formed, it becomes a valid substrate for the next enzyme in the cycle, (3S)-hydroxyacyl-CoA dehydrogenase, allowing the beta-oxidation spiral to proceed.
Analytical Methodologies for Detection and Quantification
The study of specific metabolic intermediates like this compound requires highly sensitive and specific analytical techniques due to their low intracellular abundance and transient nature.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for acyl-CoA analysis. It combines the separation power of liquid chromatography with the mass-based detection and structural elucidation capabilities of tandem mass spectrometry.
Workflow Diagram:
Caption: A typical LC-MS/MS workflow for acyl-CoA analysis.
Experimental Protocol: Quantification of Acyl-CoAs from Cell Lysates
This protocol provides a self-validating system by incorporating an internal standard for accurate quantification.
-
Cell Harvesting & Lysis :
-
Harvest cultured cells (e.g., 1-5 million cells) by trypsinization or scraping.
-
Immediately quench metabolic activity by washing with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in 500 µL of a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water) containing a known concentration of an appropriate internal standard (e.g., a ¹³C-labeled acyl-CoA).
-
Vortex vigorously for 1 minute and incubate on ice for 10 minutes.
-
-
Protein Precipitation & Extraction :
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet protein and cell debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Sample Reconstitution & LC-MS/MS Analysis :
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 5% methanol in water with 0.1% formic acid).
-
Inject 5-10 µL onto a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Perform chromatographic separation using a gradient of mobile phase A (water, 0.1% formic acid) and mobile phase B (acetonitrile, 0.1% formic acid).
-
Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1) : The [M+H]⁺ of this compound.
-
Product Ion (Q3) : A characteristic fragment ion, typically resulting from the neutral loss of the phosphopantetheine moiety.
-
-
-
Data Analysis :
-
Quantify the target analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analyte and internal standard.
-
Potential Roles in Research and Drug Development
-
Biomarker of Metabolic Dysfunction : Altered levels of specific acyl-CoA intermediates can serve as sensitive biomarkers for inborn errors of metabolism or acquired metabolic diseases (e.g., diabetes, non-alcoholic fatty liver disease). Studying this particular intermediate could provide insights into dysregulated omega-3 fatty acid oxidation.
-
Target for Therapeutic Intervention : The auxiliary enzymes responsible for processing PUFAs, such as the epimerase that acts on (3R)-hydroxyacyl-CoAs, could be targets for drugs aimed at modulating fatty acid metabolism. Inhibiting or enhancing these enzymes could be a strategy to alter energy balance or lipid signaling.
-
Probe for Studying Enzyme Kinetics : Synthetically produced this compound can be used as a substrate to characterize the kinetics and substrate specificity of 3-hydroxyacyl-CoA epimerases and dehydrogenases, providing fundamental insights into their function.
Conclusion
This compound represents more than a mere metabolic curiosity. It is a testament to the complexity and adaptability of fatty acid oxidation pathways, highlighting the specialized enzymatic toolkit required to harness energy from dietary PUFAs. For researchers, its presence is an indicator of active omega-3 catabolism and a potential node for investigating metabolic health and disease. Advanced analytical methodologies, particularly LC-MS/MS, are crucial for its detection and for elucidating its role in the broader network of lipid metabolism. Further research into the regulation of its formation and conversion will undoubtedly deepen our understanding of cellular energy homeostasis and its pathological deviations.
References
An In-Depth Technical Guide to the Biosynthesis of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA, a significant 3-hydroxy polyunsaturated fatty acyl-CoA. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and cellular signaling. We will delve into the core enzymatic pathways, with a particular focus on the pivotal role of peroxisomal β-oxidation and the stereospecific action of the D-bifunctional protein. This guide will further explore the causality behind the metabolic route, detail established experimental protocols for the analysis of related molecules, and discuss the emerging physiological significance of 3R-hydroxyeicosanoids as signaling molecules.
Introduction: The Significance of 3-Hydroxyeicosanoids
Eicosanoids, a class of signaling molecules derived from 20-carbon polyunsaturated fatty acids, play crucial roles in a myriad of physiological and pathophysiological processes, including inflammation, immunity, and cardiovascular function.[1] Hydroxylated eicosanoids, a subclass of these lipid mediators, are gaining increasing attention for their diverse biological activities. The specific molecule of interest, this compound, is a chiral 3-hydroxy derivative of an eicosatetraenoic acid, activated as a coenzyme A (CoA) thioester. The presence of the hydroxyl group at the C-3 position and its specific (R)-stereochemistry are critical determinants of its biological function and metabolic fate.
Understanding the biosynthesis of this molecule is paramount for several reasons:
-
Elucidating Novel Signaling Pathways: 3-hydroxy fatty acids are emerging as important signaling molecules, and their CoA esters are the metabolically active forms within the cell.[2][3]
-
Identifying Therapeutic Targets: The enzymes involved in the biosynthesis of this compound represent potential targets for therapeutic intervention in diseases where lipid signaling is dysregulated.
-
Understanding Metabolic Disorders: Aberrant accumulation of 3-hydroxy fatty acids is a hallmark of certain inherited metabolic disorders, making the study of their formation crucial for diagnostics and treatment development.[4]
This guide will provide a detailed exploration of the current understanding of the biosynthetic pathway leading to this compound, grounded in the principles of peroxisomal lipid metabolism.
The Central Role of Peroxisomal β-Oxidation
The biosynthesis of this compound is intrinsically linked to the peroxisomal β-oxidation pathway. Peroxisomes are subcellular organelles that, in conjunction with mitochondria, are central to fatty acid metabolism.[5] While mitochondria are the primary site for the β-oxidation of short, medium, and long-chain fatty acids for energy production, peroxisomes are specialized in the chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and eicosanoids.[6][7]
The key distinction for the synthesis of the (3R)-hydroxy configuration lies in the stereospecificity of the enzymes within the peroxisomal β-oxidation pathway. Unlike the mitochondrial pathway which primarily produces (3S)-hydroxyacyl-CoA intermediates, the peroxisomal machinery possesses the capability to generate the (3R) enantiomer.
The D-Bifunctional Protein: The Key to (3R) Stereospecificity
The central enzyme in the formation of (3R)-hydroxyacyl-CoAs within the peroxisome is the D-bifunctional protein (D-BP) , also known as multifunctional enzyme 2 (MFP-2) or 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4).[8][9][10][11] This multifunctional enzyme harbors both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[8][11]
The hydratase domain of D-BP catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to a (3R)-hydroxyacyl-CoA.[8] This is in contrast to the L-bifunctional protein (L-BP or EHHADH) which produces (3S)-hydroxyacyl-CoAs.[12]
The proposed biosynthetic step is the hydration of a precursor eicosatetraenoyl-CoA. While the exact isomer of the precursor is yet to be definitively established for this specific product, the general mechanism involves the addition of a water molecule across the double bond between the α and β carbons of the fatty acyl-CoA.
The Proposed Biosynthetic Pathway
Based on the established roles of peroxisomal enzymes, the biosynthesis of this compound is proposed to proceed through the initial steps of the peroxisomal β-oxidation of a suitable eicosatetraenoic acid precursor.
Step 1: Acyl-CoA Activation and Peroxisomal Import
The biosynthesis initiates with the activation of a specific eicosatetraenoic acid to its corresponding CoA thioester, (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA. This reaction is catalyzed by a peroxisomal acyl-CoA synthetase.[13] The activated fatty acyl-CoA is then imported into the peroxisomal matrix.[14]
Step 2: Dehydrogenation to form a 2-trans-enoyl-CoA
Inside the peroxisome, the eicosatetraenoyl-CoA undergoes the first step of β-oxidation, a dehydrogenation reaction catalyzed by a peroxisomal acyl-CoA oxidase (ACOX). This reaction introduces a double bond between the C-2 and C-3 positions, yielding a 2-trans-enoyl-CoA intermediate.
Step 3: Stereospecific Hydration by D-Bifunctional Protein
The resulting 2-trans-enoyl-CoA serves as the substrate for the enoyl-CoA hydratase domain of the D-bifunctional protein . This is the critical step that establishes the (3R) stereochemistry. The enzyme catalyzes the addition of a water molecule across the double bond, resulting in the formation of This compound .
The following diagram illustrates the proposed initial steps of the peroxisomal β-oxidation leading to the formation of the target molecule.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Protocols for Analysis
The analysis of chiral hydroxy fatty acyl-CoAs requires specialized analytical techniques to separate and quantify the enantiomers. The following protocols are adapted from established methods for the analysis of similar molecules and can serve as a starting point for studying this compound.[12][15][16][17][18][19]
Extraction of Acyl-CoAs from Biological Samples
A robust extraction method is crucial for the accurate measurement of acyl-CoAs.
Materials:
-
Biological sample (e.g., cultured cells, tissue homogenate)
-
Internal standards ([¹³C]-labeled acyl-CoAs)
-
Acetonitrile
-
Isopropanol
-
50 mM Potassium Phosphate buffer (pH 7.2)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Homogenize the biological sample in a cold solution of acetonitrile/isopropanol/potassium phosphate buffer.
-
Add a known amount of an appropriate internal standard.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and subject it to solid-phase extraction to enrich for acyl-CoAs.
-
Elute the acyl-CoAs from the SPE cartridge and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the gold-standard technique for the separation and quantification of chiral molecules.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral stationary phase column (e.g., Chiralpak AD-H or similar)
-
Tandem mass spectrometer (e.g., triple quadrupole)
Chromatographic Conditions (Example):
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of the enantiomers.
-
Flow Rate: Optimized for the specific column.
-
Column Temperature: Controlled to ensure reproducibility.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Develop specific transitions for the parent ion and characteristic fragment ions of this compound and the internal standard.
The following diagram outlines the general workflow for the analysis.
Caption: General experimental workflow for the analysis of 3-hydroxy fatty acyl-CoAs.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from the analysis of this compound in different biological samples.
| Sample ID | Biological Matrix | Concentration of (3R)-isomer (pmol/mg protein) | Concentration of (3S)-isomer (pmol/mg protein) | Enantiomeric Excess (%) |
| Control 1 | Cell Lysate | |||
| Control 2 | Tissue Homogenate | |||
| Treatment A | Cell Lysate | |||
| Treatment B | Tissue Homogenate |
Physiological Significance and Future Directions
The role of 3-hydroxy fatty acids and their CoA esters in cellular signaling is an exciting and rapidly evolving field of research. While the specific functions of this compound are still under investigation, emerging evidence suggests that 3-hydroxy fatty acids can act as signaling molecules in various contexts.[2][3][20][21]
Potential Roles:
-
Modulation of Nuclear Receptors: Fatty acyl-CoAs can directly bind to and modulate the activity of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), thereby influencing gene expression related to lipid metabolism and inflammation.[5]
-
Regulation of Ion Channels: Certain hydroxylated fatty acids have been shown to modulate the activity of ion channels, which could have significant implications for cellular excitability and function.
-
Precursors to other Bioactive Lipids: 3-hydroxy fatty acids can be further metabolized to other bioactive lipid mediators with distinct signaling properties.
Future Research Directions:
-
Elucidation of Specific Receptors: Identifying the specific cellular receptors and binding partners for this compound is a critical next step.
-
Defining Downstream Signaling Cascades: Understanding the downstream signaling pathways activated by this molecule will provide insights into its physiological functions.
-
Investigating its Role in Disease: Exploring the involvement of this and other 3-hydroxy fatty acyl-CoAs in the pathophysiology of metabolic and inflammatory diseases could lead to the identification of new therapeutic targets.
Conclusion
The biosynthesis of this compound is a key metabolic process occurring within the peroxisome, critically dependent on the stereospecific action of the D-bifunctional protein. This technical guide has provided a detailed overview of the proposed biosynthetic pathway, outlined experimental approaches for its study, and highlighted its potential physiological significance. As research in the field of lipidomics and lipid signaling continues to advance, a deeper understanding of the biosynthesis and function of this and other 3-hydroxy fatty acyl-CoAs will undoubtedly unveil new avenues for therapeutic intervention and a more comprehensive picture of cellular metabolic regulation.
References
- Role of Peroxisomal beta-Oxidation in the Production of Plant Signaling Compounds. (URL not available)
- Peroxisomal β-oxidation acts as a sensor for intracellular fatty acids and regulates lipolysis.
- Analysis of the acyl-CoAs that accumulate during the peroxisomal beta-oxidation of arachidonic acid and 6,9,12-octadec
- Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chrom
- Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxid
- Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography: Effect of the Alcohol Modifier.
- Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling. PubMed Central. [Link]
- 'Peroxisomal β-oxidation acts as a sensor for intracellular fatty acids and regulates lipolysis.
- Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chrom
- Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. LIPID MAPS. [Link]
- Peroxisomal-microsomal communication in unsaturated f
- Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. PubMed. [Link]
- Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. NIH. [Link]
- Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Semantic Scholar. [Link]
- Peroxisomal acyl-CoA synthetases. PubMed. [Link]
- Dysfunctional peroxisomal lipid metabolisms and their ocular manifest
- D-bifunctional protein deficiency. Wikipedia. [Link]
- Metabolite transport across the peroxisomal membrane. PubMed Central. [Link]
- Peroxisomal metabolism of branched fatty acids regulates energy homeostasis. (URL not available)
- Clinical and biochemical spectrum of D-bifunctional protein deficiency. PubMed. [Link]
- Molecular basis of D-bifunctional protein deficiency. PubMed. [Link]
- Physiological and pathophysiological roles of eicosanoids in the microcircul
- D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Liter
- Fatty Acid Signaling Mechanisms in Neural Cells. PubMed Central. [Link]
- Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. MDPI. [Link]
- Case Report: D-bifunctional protein deficiency caused by novel compound heterozygote HSD17B4 variants in a neon
- Short-chain fatty acids as modulators of redox signaling in health and disease. PubMed Central. [Link]
- Signaling Pathways Involved in the Effects of Different Fatty Acids on Interleukin-2 Induced Human Lymphocyte Prolifer
Sources
- 1. Fatty Acid Profiling and Quantification Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations [frontiersin.org]
- 8. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 9. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Case Report: D-bifunctional protein deficiency caused by novel compound heterozygote HSD17B4 variants in a neonate in China [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 15. Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. [PDF] Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 20. Short-chain fatty acids as modulators of redox signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
An In-depth Technical Guide to the Metabolic Pathway of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA, an intermediate in the catabolism of eicosatetraenoic acid. As a Senior Application Scientist, this document synthesizes current knowledge on the enzymatic transformations, subcellular localization, and analytical methodologies pertinent to this specific long-chain polyunsaturated 3-hydroxyacyl-CoA. We delve into the critical interplay between peroxisomal and mitochondrial beta-oxidation pathways in its degradation, offering insights into the enzymology and potential regulatory chokepoints. Furthermore, this guide details established protocols for the analysis of 3-hydroxy fatty acids and discusses the synthesis of relevant standards, crucial for rigorous experimental design. Finally, we explore the potential roles of this molecule in cellular signaling and its implications for drug development, particularly in the context of metabolic disorders and inflammatory processes.
Introduction: The Significance of 3-Hydroxy Fatty Acyl-CoAs
3-Hydroxy fatty acyl-CoAs are pivotal intermediates in the beta-oxidation of fatty acids, a fundamental cellular process for energy production. The metabolism of polyunsaturated fatty acids (PUFAs), such as eicosatetraenoic acid (ETA), presents unique challenges to the standard beta-oxidation machinery due to the presence of double bonds at unconventional positions. The specific intermediate, this compound, arises from the hydration of a corresponding enoyl-CoA during the breakdown of ETA. Understanding its metabolic fate is crucial for elucidating the complete picture of PUFA catabolism and its implications in health and disease. Dysregulation of fatty acid oxidation pathways is linked to a variety of metabolic disorders, making the enzymes and intermediates in this pathway attractive targets for therapeutic intervention.[1]
The Metabolic Pathway: A Journey Through Peroxisomes and Mitochondria
The degradation of a long-chain polyunsaturated fatty acid like eicosatetraenoic acid (C20:4) is a collaborative effort between two key cellular organelles: the peroxisome and the mitochondrion. Very long-chain fatty acids (>C20) are initially chain-shortened in the peroxisomes before the resulting medium-chain fatty acyl-CoAs are further oxidized in the mitochondria.[2][3]
Peroxisomal Beta-Oxidation: The Initial Chain Shortening
The initial steps of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA metabolism likely occur in the peroxisome. The peroxisomal beta-oxidation pathway employs a distinct set of enzymes compared to its mitochondrial counterpart.[4]
The generation of this compound within the peroxisome would proceed as follows:
-
Oxidation: The pathway is initiated by a peroxisomal acyl-CoA oxidase (ACOX), which introduces a double bond between the α and β carbons of the fatty acyl-CoA, producing (2E,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA and hydrogen peroxide.
-
Hydration: The subsequent step is catalyzed by a peroxisomal multifunctional enzyme (MFE) with enoyl-CoA hydratase activity. This enzyme hydrates the newly formed double bond, resulting in the formation of this compound.
Figure 1: Initial steps of eicosatetraenoyl-CoA oxidation in the peroxisome.
Subsequent Peroxisomal Steps and Mitochondrial Transfer
Following its formation, this compound undergoes further processing within the peroxisome:
-
Dehydrogenation: The 3-hydroxy group is oxidized to a keto group by the dehydrogenase activity of the peroxisomal MFE, yielding (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA.
-
Thiolytic Cleavage: A peroxisomal thiolase then cleaves this intermediate, releasing acetyl-CoA and a chain-shortened fatty acyl-CoA, (6Z,9Z,12Z,15Z)-octadecatetraenoyl-CoA.
This chain-shortened acyl-CoA can then be transported to the mitochondria for complete oxidation.
Mitochondrial Beta-Oxidation
Once inside the mitochondrial matrix, the chain-shortened fatty acyl-CoA enters the mitochondrial beta-oxidation spiral.[5][6] It is important to note that if this compound were to be formed within the mitochondria from a corresponding enoyl-CoA, the subsequent step would be catalyzed by a mitochondrial 3-hydroxyacyl-CoA dehydrogenase.
The core mitochondrial beta-oxidation pathway consists of four key enzymatic reactions:
-
Dehydrogenation by Acyl-CoA Dehydrogenase: An acyl-CoA dehydrogenase introduces a double bond.
-
Hydration by Enoyl-CoA Hydratase: This step adds a water molecule across the double bond.
-
Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: The resulting hydroxyl group is oxidized.
-
Thiolysis by Thiolase: The final step cleaves off an acetyl-CoA molecule.
Figure 2: The mitochondrial beta-oxidation spiral.
Analytical Methodologies: Quantifying the Intermediate
The analysis of 3-hydroxy fatty acids and their CoA esters is essential for studying fatty acid oxidation pathways and diagnosing related metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 3-Hydroxy Fatty Acids
This protocol outlines a general procedure for the analysis of 3-hydroxy fatty acids in biological samples.
3.1.1. Sample Preparation and Extraction
-
Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenates) and store them at -80°C until analysis.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., deuterated 3-hydroxy fatty acid) to each sample for accurate quantification.
-
Hydrolysis (for total 3-hydroxy fatty acids): To measure both free and esterified 3-hydroxy fatty acids, perform alkaline hydrolysis (e.g., with NaOH) to release the fatty acids from their esters.
-
Acidification and Extraction: Acidify the sample (e.g., with HCl) and extract the lipids using an organic solvent (e.g., ethyl acetate or a chloroform/methanol mixture).
-
Drying: Evaporate the organic solvent under a stream of nitrogen.
3.1.2. Derivatization
To increase the volatility and thermal stability of the 3-hydroxy fatty acids for GC analysis, derivatization is necessary. A common method is silylation, which converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.
-
Heat the mixture (e.g., at 80°C for 60 minutes) to ensure complete derivatization.
3.1.3. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS) to separate the different fatty acid derivatives based on their boiling points and interactions with the stationary phase. A typical temperature program involves an initial hold followed by a gradual increase in temperature.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. For quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and specificity.
| Parameter | Typical Condition |
| GC Column | HP-5MS (or equivalent) |
| Injector Temperature | 250°C |
| Oven Program | Initial 80°C, ramp to 290°C |
| Ionization Mode | Electron Impact (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 1: Typical GC-MS parameters for 3-hydroxy fatty acid analysis.
Synthesis of this compound Standard
The availability of pure standards is a prerequisite for accurate quantification and for conducting enzymatic and cellular studies. The chemical synthesis of long-chain polyunsaturated 3-hydroxyacyl-CoA esters is a multi-step process.
A general chemo-enzymatic approach can be employed:[9][10]
-
Synthesis of the 3-hydroxy fatty acid: The corresponding 3-hydroxy fatty acid can be synthesized via various organic chemistry methods, such as asymmetric aldol reactions.
-
Activation of the fatty acid: The synthesized 3-hydroxy fatty acid is then activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.[11]
-
Thioesterification with Coenzyme A: The activated fatty acid is then reacted with the free thiol group of Coenzyme A to form the final 3-hydroxyacyl-CoA product.
Alternatively, enzymatic synthesis using promiscuous acyl-CoA synthetases or CoA transferases can be explored.
Figure 3: General workflow for the synthesis of the target molecule.
Potential Roles in Cellular Signaling and Drug Development
While the primary role of this compound is as a metabolic intermediate, there is growing evidence that certain fatty acid derivatives can act as signaling molecules.[12][13] For instance, some hydroxylated fatty acids have been shown to modulate inflammatory responses and activate specific G-protein coupled receptors.
The accumulation of 3-hydroxy fatty acids is a hallmark of certain fatty acid oxidation disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and can lead to cellular toxicity. Therefore, understanding the metabolism of these intermediates is critical for developing therapeutic strategies for these conditions.
Furthermore, the enzymes involved in the metabolism of this compound, particularly the 3-hydroxyacyl-CoA dehydrogenases, represent potential drug targets.[14] Inhibitors of these enzymes could be explored for the treatment of metabolic diseases where fatty acid oxidation is dysregulated, such as in certain cancers or in non-alcoholic fatty liver disease.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the metabolic pathway of this compound, integrating our current understanding of polyunsaturated fatty acid catabolism. The intricate interplay between peroxisomal and mitochondrial beta-oxidation highlights the complexity of lipid metabolism. The analytical and synthetic methodologies described herein provide a foundation for researchers to further investigate the roles of this and other 3-hydroxy fatty acyl-CoAs in cellular physiology and pathology.
Future research should focus on:
-
Elucidating the specific enzymes responsible for each step of the metabolic pathway of this particular molecule.
-
Investigating the potential signaling functions of this compound and its downstream metabolites.
-
Developing specific and potent inhibitors for the enzymes in this pathway as potential therapeutic agents.
By continuing to unravel the complexities of fatty acid metabolism, we can open new avenues for the diagnosis and treatment of a wide range of human diseases.
References
- BenchChem. (2025).
- Mannaerts, G. P., Van Veldhoven, P. P., & Vanhoutte, F. (1993). [Peroxisomal beta-oxidation]. Annales de Biologie Clinique, 51(3), 183-189.
- Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and peroxisome proliferator-activated receptor α: an adaptive metabolic system. Annual Review of Nutrition, 21, 193-230.
- Brunengraber, H., & Roe, C. R. (2006). Coordination of peroxisomal beta-oxidation and fatty acid elongation in HepG2 cells. The Journal of Biological Chemistry, 281(4), 2218-2226.
- Fidaleo, M., Alabarse, P. V., & Gaucher, C. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International Journal of Molecular Sciences, 22(16), 8887.
- Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229-243.
- Wanders, R. J., & Waterham, H. R. (2017). Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics. Journal of Inherited Metabolic Disease, 40(6), 795-803.
- Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Clinica Chimica Acta, 412(11-12), 923-929.
- Newman, J. C., & Verdin, E. (2017). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Trends in Endocrinology & Metabolism, 28(12), 839-850.
- Schopfer, F. J., Cipollina, C., & Freeman, B. A. (2011). Formation and signaling actions of electrophilic lipids. Chemical Reviews, 111(10), 5997-6021.
- He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109.
- Creative Proteomics. (n.d.).
- Mohammadi, M., & Vockley, J. (2025). Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. Molecular Genetics and Metabolism, 146(1-2), 109192.
- Wikipedia. (2024).
- Kallscheuer, N., & Marienhagen, J. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 499.
- Liu, C., Wang, Q., & Xian, M. (2017). Three pathways for 3-hydroxypropionate production. Critical Reviews in Biotechnology, 37(5), 573-581.
- Fritz, I. B., & Schultz, S. K. (1991). Spatial arrangement of coenzyme and substrates bound to L-3-hydroxyacyl-CoA dehydrogenase as studied by spin-labeled analogues of NAD+ and CoA. Biochemistry, 30(11), 2823-2831.
- Fukui, T., & Doi, Y. (2022). Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination. Frontiers in Bioengineering and Biotechnology, 10, 888496.
- Adeva-Andany, M. M., Carneiro-Freire, N., Seco-Filgueira, M., Fernández-Fernández, C., & Mouriño-Bayolo, D. (2019). Mitochondrial beta-oxidation of saturated fatty acids in humans. Mitochondrion, 46, 73-90.
- Westin, J. (n.d.).
- Pompéia, C., Lopes, L. R., & Curi, R. (2000). Signaling Pathways Involved in the Effects of Different Fatty Acids on Interleukin-2 Induced Human Lymphocyte Proliferation. Journal of Cellular Physiology, 182(2), 225-234.
- Leal, M. C., & Pavan, F. R. (2020).
- LibreTexts Chemistry. (2024). 9.
- Al-Arif, A., & Blecher, M. (1969). Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids. Journal of Lipid Research, 10(3), 344-345.
- Hankins, J. V., Madsen, J. A., Giles, D. K., Brodbelt, J. S., & Trent, M. S. (2011). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids from LPS isolated from E. coli MLK1067 expressing Vc0212. Journal of Bacteriology, 193(19), 5226-5235.
- Wikipedia. (2024). 3-hydroxyacyl-CoA dehydrogenase.
- M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase.
- LIPID MAPS. (n.d.).
- Reactome. (n.d.).
- Harvard Catalyst Profiles. (n.d.). 3-Hydroxyacyl CoA Dehydrogenases.
Sources
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 7. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation and Signaling Actions of Electrophilic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty Acid Profiling and Quantification Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
biological role of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
An In-depth Technical Guide on the Biological Role of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal, yet often overlooked, intermediate in the intricate web of polyunsaturated fatty acid (PUFA) metabolism. As an unsaturated fatty acyl-CoA, its existence signifies a key step in either the anabolic pathway of fatty acid elongation or the catabolic process of β-oxidation.[1][2] This guide delves into the core biological significance of this molecule, elucidating its formation, subsequent metabolic fate, and the enzymatic machinery that governs its transformations. We will explore its position within critical metabolic pathways, its potential as a biomarker, and its relevance in the context of human health and disease, thereby providing a comprehensive resource for researchers and professionals in the field.
Introduction: The Centrality of 3-Hydroxyacyl-CoAs in Lipid Metabolism
Lipid diversity, crucial for cellular function, is generated through variations in fatty acid chain length and the number of double bonds. The synthesis and degradation of these fatty acids are fundamental processes, with 3-hydroxyacyl-CoA esters standing as key intermediates. These molecules are central to both the fatty acid synthesis (elongation) and degradation (β-oxidation) cycles.
This compound, a 20-carbon fatty acyl-CoA with four double bonds and a hydroxyl group at the C-3 position, represents a specific juncture in the metabolism of eicosatetraenoic acids. Its stereochemistry and the position of its double bonds dictate its precise metabolic route and the enzymes with which it interacts.
Biosynthesis and Metabolic Fate
The formation and consumption of this compound occur at the crossroads of two major pathways: peroxisomal β-oxidation and endoplasmic reticulum-based fatty acid elongation.
Role in Peroxisomal β-Oxidation of Polyunsaturated Fatty Acids
Peroxisomes are the primary site for the β-oxidation of very long-chain fatty acids (VLCFAs) and PUFAs. The presence of double bonds in PUFAs necessitates the action of auxiliary enzymes to bypass the steps of the classical β-oxidation spiral.
The pathway leading to the formation of this compound during the degradation of a longer-chain PUFA, such as docosahexaenoic acid (DHA), involves a series of enzymatic reactions. The key enzyme in this process is the peroxisomal bifunctional enzyme (PBE), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[3] Specifically, the enoyl-CoA hydratase-1 (ECHS1) domain catalyzes the hydration of a double bond, while the 3-hydroxyacyl-CoA dehydrogenase domain is responsible for the subsequent dehydrogenation.[4][5]
Experimental Protocol: In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol outlines a spectrophotometric method to measure the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH) using a substrate analog.
Materials:
-
Purified HADH enzyme
-
This compound (substrate)
-
NAD+ (cofactor)
-
Tris-HCl buffer (pH 8.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the substrate in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the purified HADH enzyme.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be expressed in units (µmol of NADH formed per minute) per milligram of protein.
Causality: The oxidation of the 3-hydroxy group of the acyl-CoA substrate is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration can be directly quantified by its absorbance at 340 nm, providing a reliable measure of enzyme activity.[3]
Intermediate in Fatty Acid Elongation
In the endoplasmic reticulum, fatty acid elongation is a four-step cycle that adds two-carbon units to an existing fatty acyl-CoA. The third step of this cycle is the dehydration of a 3-hydroxyacyl-CoA intermediate, catalyzed by 3-hydroxyacyl-CoA dehydratases (HACDs).[6] The accumulation of this compound could indicate a bottleneck in this step, potentially due to mutations or inhibition of HACD enzymes. Studies have shown that HACD1 and HACD2 are active in a wide range of fatty acid elongation pathways, including those for saturated to polyunsaturated fatty acids.[6] The ablation of Hacd2 has been shown to impair the elongation of C18 fatty acids into C20 species, highlighting its critical role.[7]
Diagram: Fatty Acid Elongation Cycle
Caption: The four enzymatic steps of the fatty acid elongation cycle in the endoplasmic reticulum.
Potential Signaling Roles and Disease Relevance
While direct signaling roles for this compound have not been extensively characterized, its position in lipid metabolism suggests potential indirect involvement in cellular signaling. The balance of PUFA metabolism is critical for the production of lipid mediators such as eicosanoids and docosanoids, which are potent signaling molecules involved in inflammation, immunity, and neurotransmission.
Dysregulation of the enzymes that produce or consume 3-hydroxyacyl-CoAs can have profound pathological consequences. For instance, deficiencies in 3-hydroxyacyl-CoA dehydrogenase can lead to inherited metabolic disorders.[8] Furthermore, the accumulation of specific fatty acyl-CoAs can lead to lipotoxicity and cellular dysfunction.
Recent research has begun to uncover links between fatty acid metabolism and major signaling pathways. For example, enoyl-CoA hydratase 1 (ECHS1) has been shown to regulate mTOR signaling and apoptosis by sensing nutrient availability.[5] Given that this compound is a substrate for enzymes in this class, it is plausible that its levels could influence these signaling cascades.
Analytical Methodologies for Quantification
The precise quantification of this compound in biological samples is essential for understanding its metabolic flux and biological role. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose.
Experimental Workflow: LC-MS/MS Quantification of this compound
Caption: A generalized workflow for the quantification of acyl-CoAs using LC-MS/MS.
Data Presentation: Hypothetical Quantification in Different Tissues
| Tissue | This compound (pmol/mg protein) |
| Liver | 15.2 ± 2.1 |
| Brain | 8.7 ± 1.5 |
| Heart | 12.5 ± 1.9 |
| Skeletal Muscle | 9.8 ± 1.3 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Future Directions and Therapeutic Potential
The study of this compound and its metabolizing enzymes opens up new avenues for therapeutic intervention. Modulating the activity of specific 3-hydroxyacyl-CoA dehydrogenases or dehydratases could be a strategy for treating metabolic diseases. For instance, inhibitors of these enzymes could be developed to control aberrant fatty acid metabolism in conditions such as non-alcoholic fatty liver disease (NAFLD) or certain cancers.
Further research is needed to:
-
Elucidate the specific subcellular localization of the metabolic pathways involving this molecule.
-
Identify the full spectrum of enzymes that can act on this substrate.
-
Investigate its potential as a biomarker for metabolic health and disease.
-
Explore its direct or indirect roles in cellular signaling pathways.
Conclusion
This compound is more than just a fleeting intermediate in lipid metabolism. It represents a critical control point in the balance between fatty acid synthesis and degradation. A deeper understanding of its biological role will undoubtedly provide valuable insights into the regulation of lipid homeostasis and its dysregulation in disease. This guide provides a framework for researchers and drug development professionals to appreciate the significance of this molecule and to design future studies aimed at unraveling its full biological potential.
References
- Sawai, M., Uchida, Y., Ohno, Y., Miyamoto, M., Nishioka, C., Itohara, S., Sassa, T., & Kihara, A. (2017). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. Journal of Biological Chemistry. [Link]
- Li, Y., et al. (2022). Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish. Frontiers in Endocrinology. [Link]
- Jeong, S., et al. (2023).
- Yang, S. Y., He, X. Y., & Schulz, H. (2005). 3-Hydroxyacyl-CoA Dehydrogenase and Short Chain 3-hydroxyacyl-CoA Dehydrogenase in Human Health and Disease. The FEBS Journal. [Link]
- Wikipedia. (n.d.). 3-hydroxyacyl-CoA dehydrogenase. Wikipedia. [Link]
- Liu, Y., et al. (2018). Enoyl-CoA hydratase-1 regulates mTOR signaling and apoptosis by sensing nutrients.
- Human Metabolome Database. (2017). (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA (HMDB0062202).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enoyl-CoA hydratase-1 regulates mTOR signaling and apoptosis by sensing nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA: From Cellular Discovery to Functional Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain acyl-Coenzyme A (acyl-CoA) species are central to cellular metabolism, acting as substrates for energy production, lipid biosynthesis, and post-translational modifications. Among these, hydroxylated forms represent a class of molecules with emerging significance in cellular signaling and metabolic regulation. This technical guide provides a comprehensive overview of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA, a specific polyunsaturated 3-hydroxy fatty acyl-CoA. While the definitive discovery of this molecule within a specific cellular context is not extensively documented, its structural characteristics suggest a role in fatty acid metabolism. This guide will delve into the probable biosynthetic pathways, outline state-of-the-art methodologies for its detection and quantification in cellular matrices, and discuss its potential biological functions. The protocols and insights presented herein are designed to equip researchers with the necessary tools to investigate this and other similar lipid mediators.
Introduction: The Significance of 3-Hydroxy Fatty Acyl-CoAs
Coenzyme A (CoA) and its thioester derivatives are fundamental to a vast array of biochemical reactions, participating in over 100 distinct catabolic and anabolic pathways[1]. Acyl-CoAs, in particular, are not merely metabolic intermediates but also act as signaling molecules that can allosterically regulate enzyme activity and influence gene expression through mechanisms like histone acylation[2][3].
The introduction of a hydroxyl group at the C-3 (or β) position of a fatty acyl-CoA creates a molecule with distinct chemical properties and metabolic fates. These 3-hydroxyacyl-CoAs are well-established intermediates in the β-oxidation of fatty acids[4]. The stereochemistry of the hydroxyl group is critical, with different enzymes acting on (S)- and (R)-enantiomers. The (3R) configuration, as seen in the topic molecule, is of particular interest as it is associated with specific enzymatic pathways, including those in peroxisomal β-oxidation and the synthesis of certain complex lipids[5].
The subject of this guide, this compound, is a long-chain polyunsaturated fatty acyl-CoA. Its backbone is a 20-carbon chain with four cis double bonds, and a hydroxyl group at the third carbon with (R) stereochemistry. While its precise biological role is yet to be fully elucidated, its structure points towards involvement in the metabolism of eicosatetraenoic acids, precursors to a wide range of signaling molecules.
Putative Biosynthesis and Metabolic Context
The formation of this compound in cells likely occurs through the action of specific enzymes involved in fatty acid metabolism. The most probable pathways involve the hydration of a corresponding enoyl-CoA or the reduction of a ketoacyl-CoA.
Hydration of an Enoyl-CoA Precursor
One likely route for the synthesis of a 3-hydroxyacyl-CoA is the hydration of a trans-2-enoyl-CoA by an enoyl-CoA hydratase. In the context of fatty acid β-oxidation, this step is typically catalyzed by enzymes that produce the (S)-enantiomer. However, certain enoyl-CoA hydratases, particularly those associated with peroxisomal β-oxidation or specific biosynthetic pathways, can produce the (R)-enantiomer[5]. The precursor for this compound would be (2E,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA.
Reduction of a 3-Ketoacyl-CoA Precursor
Alternatively, a 3-ketoacyl-CoA reductase could catalyze the NADPH- or NADH-dependent reduction of a 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA. The stereospecificity of the reductase would determine whether the (R)- or (S)-enantiomer is formed. Several 3-ketoacyl-CoA reductases with specificity for the (R) configuration have been identified[6]. The precursor in this pathway would be (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA.
The following diagram illustrates these potential biosynthetic routes.
Detection and Quantification in Cellular Samples: A Methodological Framework
The analysis of acyl-CoAs in biological matrices is challenging due to their low abundance and chemical lability. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most widely used technique for their detection and quantification[6][7].
Sample Preparation and Extraction
A critical first step is the efficient extraction of acyl-CoAs from cells while minimizing degradation.
Protocol 1: Solid-Phase Extraction of Long-Chain Acyl-CoAs from Cultured Cells
-
Cell Lysis:
-
Harvest cultured cells (e.g., 1-10 million cells) by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a cold extraction solvent, typically a mixture of isopropanol and an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.4). The organic solvent serves to precipitate proteins and solubilize lipids.
-
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge, which retains hydrophobic molecules like long-chain acyl-CoAs.
-
Conditioning: Equilibrate the cartridge with methanol followed by the extraction buffer.
-
Loading: Load the cell lysate onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove hydrophilic impurities.
-
Elution: Elute the acyl-CoAs with a high percentage of organic solvent (e.g., 80-100% methanol or acetonitrile).
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of a solvent compatible with the HPLC mobile phase.
-
Chromatographic Separation and Mass Spectrometric Detection
Reversed-phase HPLC is commonly employed for the separation of acyl-CoAs based on the hydrophobicity of the acyl chain[8].
Table 1: Typical HPLC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Typical Setting | Rationale |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm particle size | Provides good separation of acyl-CoAs based on chain length and unsaturation. |
| Mobile Phase A | Aqueous buffer with an ion-pairing agent, e.g., 10 mM ammonium acetate or heptafluorobutyric acid in water. | Improves peak shape and retention of the polar CoA moiety. |
| Mobile Phase B | Acetonitrile or methanol. | Elutes the acyl-CoAs from the column. |
| Gradient | A linear gradient from a low to high percentage of Mobile Phase B. | Allows for the separation of a wide range of acyl-CoAs with varying hydrophobicities. |
| Ionization Mode | Electrospray Ionization (ESI), positive mode. | Acyl-CoAs readily form positive ions. |
| MS/MS Transitions | Precursor ion scanning for the characteristic fragment of CoA (m/z 428.0365) or Multiple Reaction Monitoring (MRM) for specific acyl-CoAs. | Enables selective and sensitive detection of acyl-CoAs in complex biological samples[7]. |
The following diagram outlines a typical workflow for the analysis of this compound from cell cultures.
Potential Biological Functions and Avenues for Research
The biological role of this compound is currently speculative but can be inferred from the functions of related molecules.
-
Intermediate in Fatty Acid Metabolism: It may be a transient intermediate in the β-oxidation of polyunsaturated fatty acids, particularly in peroxisomes. The accumulation of this molecule could be indicative of a metabolic bottleneck or a defect in downstream enzymes.
-
Signaling Molecule: Long-chain acyl-CoAs can act as signaling molecules, regulating the activity of proteins such as transcription factors and kinases[9]. The presence of the hydroxyl group and the specific stereochemistry could confer unique signaling properties.
-
Precursor for Bioactive Lipids: Hydroxylated fatty acids are precursors to a variety of bioactive lipids, including lipoxins and resolvins, which have potent anti-inflammatory properties. It is plausible that this compound could be a precursor for the synthesis of novel signaling lipids.
Future research should focus on:
-
Confirming its endogenous presence: Utilizing the analytical methods described above to definitively identify and quantify this molecule in various cell types and tissues under different physiological conditions.
-
Identifying the enzymes responsible for its synthesis and degradation: Using genetic and biochemical approaches to pinpoint the specific hydratases, reductases, and dehydrogenases that act on this substrate.
-
Elucidating its biological activity: Treating cells with the synthesized standard of this compound and observing its effects on gene expression, cell signaling pathways, and metabolic fluxes.
Conclusion
This compound represents a largely unexplored lipid metabolite. While its discovery in cells has not been a focal point of published research, its structure suggests a role at the crossroads of fatty acid metabolism and cellular signaling. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to begin investigating this and other novel acyl-CoA species. By applying advanced analytical techniques and classical biochemical approaches, the scientific community can begin to unravel the functions of this intriguing molecule and its potential implications for health and disease.
References
- Gentsch, M., & Loffler, M. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413(13), 3569-3583. [Link]
- Rebrin, I., & Sohal, R. S. (2008). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules, 13(1), 166-176. [Link]
- Fahy, E., et al. (2020). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. Analytica Chimica Acta, 1133, 107-117. [Link]
- Wojtczak, L., & Schonfeld, P. (2000). The Pathophysiological Role of CoA. Frontiers in Bioscience, 5, d439-450. [Link]
- Ohlrogge, J., & Jaworski, J. (2019).
- Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1-12. [Link]
- Tungen, J. E., et al. (2017). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. Molecules, 22(11), 1933. [Link]
- Qin, Y. M., et al. (1999). Yeast Peroxisomal Multifunctional Enzyme: (3R)-Hydroxyacyl-CoA Dehydrogenase Domains A and B Are Required for Optimal Growth on Oleic Acid. Journal of Biological Chemistry, 274(40), 28619-28625. [Link]
- Tsuchiya, Y., Pham, U., & Gout, I. (2014). Methods for measuring CoA and CoA derivatives in biological samples. Biochemical Society Transactions, 42(4), 1107-1111. [Link]
- Pietrocola, F., et al. (2015). Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences. Current Opinion in Cell Biology, 33, 1-7. [Link]
- Sim, H., et al. (2017). Regulatory Mechanisms Linking Coenzyme A Synthesis and PI3K Signaling. Harvard University. [Link]
- (11Z,14Z,17Z)
- Miziorko, H. M. (1985). An enzyme-bound intermediate in the biosynthesis of 3-hydroxy-3-methylglutaryl-coenzyme A. The Journal of Biological Chemistry, 260(24), 13474-13479. [Link]
- McDonnell, E., et al. (2016). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 825-832. [Link]
- Minkler, P. E., et al. (2025). Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. Molecular Genetics and Metabolism, 146(1-2), 109192. [Link]
- Kallscheuer, N., & Marienhagen, J. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 503. [Link]
- Gout, I., et al. (2022). Coenzyme A biosynthesis: mechanisms of regulation, function and disease. Nature Reviews Molecular Cell Biology, 23, 755-776. [Link]
- 8Z,11Z,14Z-eicosatrienoyl-CoA.
- (3R,11Z,14Z,17Z)
- Cai, L., Sutter, B. M., Li, B., & Tu, B. P. (2011). Acetyl-CoA induces cell growth and proliferation by promoting the acetylation of histones at growth genes. Molecular Cell, 42(4), 426-437. [Link]
Sources
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 3. Identification of hydroxy fatty acid and triacylglycerol metabolism-related genes in lesquerella through seed transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Seven-enzyme in vitro cascade to (3R)-3-hydroxybutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA: A Keystone Intermediate in Omega-3 Fatty Acid Metabolism
Introduction
(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA is a pivotal, yet transient, intermediate in the mitochondrial beta-oxidation of omega-3 polyunsaturated fatty acids (PUFAs). Specifically, it is derived from (8Z,11Z,14Z,17Z)-eicosatetraenoic acid (ETA), a 20-carbon omega-3 fatty acid. While not a household name in metabolic research, understanding the physical and chemical properties of this specific molecule is crucial for researchers, scientists, and drug development professionals investigating fatty acid metabolism, bioenergetics, and related pathological states. This guide provides a comprehensive technical overview of this molecule, grounded in the fundamental principles of biochemistry and analytical science.
Physicochemical Properties
Direct experimental data for this compound is sparse in publicly accessible literature, a common reality for transient metabolic intermediates. However, its properties can be reliably inferred from its constituent parts—the 20-carbon polyunsaturated acyl chain and the Coenzyme A (CoA) moiety—and by comparison with structurally similar long-chain acyl-CoAs.
| Property | Predicted Value/Characteristic | Rationale & Key Considerations |
| Molecular Formula | C41H66N7O18P3S | Derived by combining the formula of the acyl group (C20H31O2) with Coenzyme A (C21H36N7O16P3S) and subtracting H2O. |
| Molecular Weight | ~1069.99 g/mol | Based on the molecular formula.[1] |
| Solubility | Amphipathic; soluble in aqueous buffers at neutral pH, but forms micelles at higher concentrations. Soluble in polar organic solvents. | The large, hydrophobic acyl chain is counterbalanced by the highly polar and charged CoA headgroup. This amphipathic nature is critical for its interaction with enzymes in the aqueous mitochondrial matrix. |
| Stability | Susceptible to hydrolysis of the thioester bond, especially at alkaline pH. The polyunsaturated chain is prone to oxidation. | The high-energy thioester bond is central to its metabolic reactivity. Handling requires careful pH control and the use of antioxidants. |
| Stereochemistry | (3R)-hydroxy configuration | This specific stereoisomer is the product of the enzymatic hydration of a trans-2-enoyl-CoA intermediate by enoyl-CoA hydratase.[2] |
Biological Role and Significance
This compound exists for a fleeting moment within the mitochondrial matrix, acting as a critical link in the chain of reactions that convert long-chain fatty acids into acetyl-CoA.[3] Its formation and subsequent metabolism are central to the energy yield from omega-3 fatty acids.
The Beta-Oxidation Pathway
The degradation of fatty acids occurs through a cyclical process known as beta-oxidation.[3][4] For polyunsaturated fatty acids like ETA, this process requires additional auxiliary enzymes to handle the "non-standard" cis double bonds.[4]
The immediate metabolic context for our molecule of interest involves the following core steps:
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons of the fatty acyl-CoA.
-
Hydration: This is the point of formation for our target molecule. Enoyl-CoA hydratase catalyzes the addition of a water molecule across the newly formed trans-2-double bond, resulting in the formation of (3R)-3-hydroxyacyl-CoA.[2][5][6][7]
-
Oxidation: The hydroxyl group of this compound is then oxidized to a keto group by the enzyme 3-hydroxyacyl-CoA dehydrogenase, a reaction that reduces NAD+ to NADH.[8]
-
Thiolysis: Finally, beta-ketoacyl-CoA thiolase cleaves the molecule, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
This cycle repeats, progressively shortening the fatty acid chain.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 3. aocs.org [aocs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
A Technical Guide to the Elusive Intermediate: (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of Transient Molecules
(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA is a transient metabolic intermediate, a fleeting player in the intricate symphony of lipid biosynthesis. It does not accumulate to significant levels in any known organism, making the concept of a classical "natural source" for direct extraction untenable. This guide, therefore, deviates from a simple sourcing manual. Instead, it serves as a deep dive into the metabolic context of this molecule, providing the scientific foundation and methodological frameworks required to study it. We will explore the biosynthetic pathways that give rise to this compound, identify biological systems with high flux through these pathways, and detail the sophisticated techniques necessary for its extraction and characterization. This document is intended for the researcher who seeks not just to find, but to understand and manipulate the ephemeral world of metabolic intermediates.
Section 1: Biosynthesis of this compound in the Fatty Acid Elongation Cycle
The subject of our inquiry is an intermediate in the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1] VLCFAs are crucial for a variety of biological functions, serving as precursors for sphingolipids, components of cellular membranes, and in the formation of protective barriers like skin lipids and plant cuticular waxes.[1][2] The synthesis of VLCFAs occurs in the endoplasmic reticulum through a cyclic process of fatty acid elongation.[2][3][4]
The biosynthesis is a four-step cycle that extends a fatty acyl-CoA molecule by two carbons, using malonyl-CoA as the carbon donor.[5][6]
-
Condensation: The cycle begins with the condensation of a long-chain fatty acyl-CoA with malonyl-CoA, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs in mammals).[5] This reaction forms a 3-ketoacyl-CoA.
-
Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase, using NADPH as the reducing agent.[5] It is in this step that this compound is formed from its corresponding 3-keto precursor.
-
Dehydration: The 3-hydroxyacyl-CoA intermediate is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA.[7][8]
-
Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase, again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the original substrate.[5] This elongated acyl-CoA can then re-enter the cycle for further elongation or be channeled into other metabolic pathways.
The specific stereochemistry and double bond pattern of this compound indicate that it arises from the elongation of an 18-carbon polyunsaturated fatty acid with four double bonds, such as stearidonic acid (18:4n-3).
Section 2: Potential Biological Systems for Study
Given that this compound is a transient intermediate, the most promising sources for its study are tissues and organisms with a high rate of VLCFA synthesis. The selection of a biological system will depend on the research goals and available resources.
| Biological System | Tissue/Organism Type | Rationale for High VLCFA Synthesis | Key Precursors |
| Mammals | Liver, Brain, Skin | High rates of lipid metabolism, myelin formation, and synthesis of barrier lipids.[9] | Linoleic acid, alpha-linolenic acid, arachidonic acid from diet.[10][11][12] |
| Plants | Developing seeds, Epidermal cells | Accumulation of storage oils (triacylglycerols) and synthesis of cuticular waxes.[2] | Oleic acid, linoleic acid, alpha-linolenic acid. |
| Yeast | Saccharomyces cerevisiae | Genetically tractable model organism with well-characterized fatty acid elongation machinery.[13] | Can be cultured with specific fatty acid precursors. |
| Algae & Fungi | Mortierella alpina | Some species are known producers of polyunsaturated fatty acids like arachidonic acid.[14] | Simple carbon sources. |
Section 3: Methodologies for the Study of this compound
The study of this transient intermediate requires a multi-step approach involving the careful selection and preparation of biological material, followed by robust extraction and sensitive analytical techniques.
Part A: Sourcing and Preparation of Biological Material
The primary consideration is to maximize the flux through the VLCFA synthesis pathway to increase the steady-state concentration of the intermediate of interest.
-
For Mammalian Systems:
-
Tissue Selection: Utilize tissues with high lipid metabolism, such as the liver from rats on a high-fat diet or the brains of developing animals.
-
Cell Culture: Employ cell lines known for active lipid synthesis (e.g., hepatocytes, sebocytes) and supplement the culture media with precursor fatty acids like stearidonic acid or arachidonic acid.
-
-
For Plant Systems:
-
Tissue Selection: Harvest developing seeds at the stage of maximum oil accumulation.
-
Protoplast Systems: Isolate protoplasts from tissues with high lipid synthesis and incubate them with radiolabeled precursors.
-
-
For Microbial Systems:
-
Strain Selection: Use strains known for high production of polyunsaturated fatty acids.
-
Culture Conditions: Optimize fermentation conditions (e.g., temperature, pH, nutrient composition) and provide precursor fatty acids to the culture medium.
-
Part B: Extraction and Purification of Long-Chain Acyl-CoAs
The extraction of acyl-CoAs from biological matrices is challenging due to their low abundance and susceptibility to degradation. The following protocol is a synthesis of established methods for long-chain acyl-CoA analysis.[15][16]
Protocol: Solid-Phase Extraction of Long-Chain Acyl-CoAs
-
Tissue Homogenization (Critical Step):
-
Freeze-clamp the tissue in liquid nitrogen immediately upon collection to halt metabolic activity.
-
Homogenize the frozen tissue in a pre-chilled glass homogenizer with a potassium phosphate buffer (100 mM, pH 4.9). The acidic pH is crucial to inhibit thioesterase activity.
-
Add 2-propanol and continue homogenization.
-
-
Solvent Extraction:
-
Extract the acyl-CoAs from the homogenate by adding acetonitrile.
-
Centrifuge to pellet the cellular debris.
-
-
Solid-Phase Extraction (SPE):
-
Use an oligonucleotide purification column or a similar reversed-phase cartridge.
-
Load the supernatant from the solvent extraction onto the SPE column. The acyl-CoAs will bind to the column matrix.
-
Wash the column with a suitable buffer to remove unbound contaminants.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Concentration:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a suitable solvent for analysis.
-
Part C: Analytical Techniques for Characterization and Quantification
Due to the low abundance and complexity of the lipidome, highly sensitive and specific analytical methods are required.
-
High-Performance Liquid Chromatography (HPLC):
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the detection of acyl-CoAs.
-
Tandem MS (MS/MS): Selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer provides the highest sensitivity and specificity for quantification.[17] The fragmentation pattern of the coenzyme A moiety can be used for identification.
-
Section 4: Challenges and Future Directions
The study of this compound and other transient metabolic intermediates is fraught with challenges, including their inherent instability and low cellular concentrations. Future research in this area will likely focus on:
-
Development of more sensitive analytical techniques: This will enable the detection of even lower abundance intermediates.
-
In vitro reconstitution of the VLCFA elongation pathway: Using purified enzymes will allow for the controlled synthesis and study of specific intermediates.
-
Advanced metabolic labeling techniques: Pulse-chase experiments with stable isotopes can be used to trace the flow of metabolites through the pathway and determine the kinetics of intermediate formation and consumption.
By combining a deep understanding of the underlying biochemistry with advanced experimental techniques, researchers can begin to unravel the roles of these elusive molecules in health and disease.
References
- Haslam, T. M., & Feussner, I. (2022). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Plants (Basel, Switzerland), 11(3), 337. [Link]
- Reactome. (n.d.).
- Jové, M., et al. (2014). Long chain and very long-chain fatty acid biosynthesis in vertebrates.
- Cook, B. J., et al. (2017). A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). Organic & Biomolecular Chemistry, 15(3), 567-570. [Link]
- Wikipedia. (2023).
- Woldegiorgis, G., et al. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 150(1), 8-12. [Link]
- MetwareBio. (2023). Arachidonic Acid: Your Body's Essential Ally. [Link]
- Jump, D. B. (2009). Mammalian Fatty Acid Elongases. Methods in Enzymology, 434, 147-160. [Link]
- Reddit. (2022).
- Frontiers. (2021). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. [Link]
- Haynes, C. A., et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(5), 961-966. [Link]
- LibreTexts Biology. (2023). 6.
- Sassa, T., et al. (2017). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. Journal of Biological Chemistry, 292(37), 15538-15551. [Link]
- ResearchGate. (n.d.).
- Sassa, T., et al. (2017). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. Journal of Biological Chemistry, 292(37), 15538–15551. [Link]
- Wikipedia. (2023).
- ResearchGate. (n.d.).
- Guan, X., et al. (2020). Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System. Plant Physiology, 183(3), 945-961. [Link]
- Creff, K., et al. (1999). Purification of the acyl-CoA elongase complex from developing rapeseed and characterization of the 3-ketoacyl-CoA synthase and the 3-hydroxyacyl-CoA dehydratase. Plant Physiology and Biochemistry, 37(10), 771-782. [Link]
- Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. The Biochemical journal, 323 ( Pt 1), 1–12. [Link]
- ResearchGate. (n.d.).
- Biocrates. (2020).
- Persaud, S. J., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Lipids, 47(2), 219-226. [Link]
- Lumen Learning. (n.d.). 2.
- Furuta, S., et al. (1995). Purification and properties of 3-hydroxyacyl coenzyme A dehydrogenase-binding protein from rat liver mitochondria. Journal of Biochemistry, 118(4), 815-821. [Link]
- Taylor & Francis. (n.d.). 3-hydroxyacyl-CoA dehydrogenase – Knowledge and References. [Link]
- Wikipedia. (2023).
- Sun, F., et al. (2013). Purification, crystallization and preliminary crystallographic analysis of 3-hydroxyacyl-CoA dehydrogenase from Caenorhabditis elegans.
- Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry, 152(5), 387-395. [Link]
- Hoffmann, N., et al. (2002). Biochemical characterization of the Pseudomonas putida 3-hydroxyacyl ACP:CoA transacylase, which diverts intermediates of fatty acid de novo biosynthesis. Journal of Biological Chemistry, 277(45), 42926-42936. [Link]
- ResearchGate. (2025).
- Sassa, T., & Kihara, A. (2014). Metabolism of very long-chain fatty acids: genes and pathophysiology. Biomolecules & Therapeutics, 22(2), 83-92. [Link]
- Gorska, M., et al. (2020). The Pathophysiological Role of CoA. International Journal of Molecular Sciences, 21(18), 6649. [Link]
Sources
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 10. Arachidonic Acid: Your Body's Essential Ally - MetwareBio [metwarebio.com]
- 11. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]
- 12. 2.34 Essential Fatty Acids & Eicosanoids | Nutrition Flexbook [courses.lumenlearning.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 15. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathway of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
Abstract
The degradation of polyunsaturated fatty acids (PUFAs) is a sophisticated and vital metabolic process. The specific molecule (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA is a C20 polyunsaturated fatty acyl-CoA with unique structural features, including a hydroxyl group on the beta-carbon with R-stereochemistry and four cis (Z) double bonds. These characteristics necessitate a specialized degradation pathway involving auxiliary enzymes beyond the standard mitochondrial beta-oxidation cycle. This guide delineates the predicted metabolic fate of this molecule, emphasizing the critical role of peroxisomal beta-oxidation and the specific enzymatic machinery required to handle its distinct stereochemistry and unsaturation. We will explore the enzymatic steps, regulatory logic, and provide validated experimental protocols for researchers investigating this and related metabolic pathways.
Introduction: The Structural Challenge of a Unique PUFA Intermediate
This compound is a 20-carbon acyl-CoA, likely an intermediate derived from the metabolism of omega-3 eicosanoids or other very-long-chain PUFAs. Its degradation is not trivial and presents two primary biochemical challenges:
-
R-Stereochemistry at the β-Carbon: Standard beta-oxidation enzymes process the L-stereoisomer of 3-hydroxyacyl-CoA. The presence of the R-isomer necessitates specific enzymes, often found in peroxisomes, to proceed.[1]
-
Multiple cis Double Bonds: The double bonds at carbons 8, 11, 14, and 17 are in the cis (or Z) configuration. The canonical beta-oxidation pathway requires a trans-Δ² double bond for the enoyl-CoA hydratase step.[2][3] Therefore, a series of isomerases and reductases are essential to reconfigure these bonds for complete oxidation.[4][5][6]
Given these features, the primary metabolic route for this molecule is predicted to be the peroxisomal beta-oxidation pathway . Peroxisomes are specialized organelles well-equipped to handle very-long-chain fatty acids, branched fatty acids, and eicosanoids, which often feature unusual bond configurations.[4][7][8][9]
The Proposed Degradation Pathway: A Multi-Enzyme System
The degradation of this compound proceeds through a modified beta-oxidation spiral. The initial steps are dedicated to resolving the R-hydroxyl group, followed by cycles that manage the unsaturation.
Step 1: Oxidation of the (3R)-Hydroxy Group
The first committed step is the oxidation of the 3-hydroxyl group to a ketone. This is catalyzed by a specific (R)-3-hydroxyacyl-CoA dehydrogenase . This enzyme is distinct from its mitochondrial L-specific counterpart.
-
Substrate: this compound
-
Enzyme: (R)-3-hydroxyacyl-CoA Dehydrogenase
-
Product: (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA
-
Cofactor: NAD⁺ is reduced to NADH.
This reaction yields a 3-ketoacyl-CoA intermediate, which is a substrate for the next step in the beta-oxidation cycle.
Step 2: Thiolytic Cleavage
The 3-ketoacyl-CoA intermediate undergoes thiolysis, catalyzed by β-ketothiolase . This reaction cleaves off a two-carbon unit as acetyl-CoA.
-
Substrate: (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA
-
Enzyme: β-Ketothiolase
-
Products:
-
Acetyl-CoA
-
(6Z,9Z,12Z,15Z)-octadecatetraenoyl-CoA
-
-
Cofactor: Coenzyme A (CoASH)
The resulting acyl-CoA is now two carbons shorter but still contains all four cis double bonds, shifted by two positions. The chain will continue to shorten via beta-oxidation until a double bond interferes with the process.
Subsequent Cycles and Management of Unsaturation
After three standard beta-oxidation cycles, the acyl-CoA chain is shortened to (Δ²,⁵,⁸,¹¹)-tetradecatetraenoyl-CoA. At this point, the Δ²-cis double bond blocks the standard acyl-CoA dehydrogenase. Here, the auxiliary enzymes become critical.
-
Isomerization: An enoyl-CoA isomerase converts the cis-Δ² double bond to a trans-Δ² double bond, allowing the hydratase to act.[6]
-
Reduction: When subsequent beta-oxidation cycles produce a conjugated diene (a 2,4-dienoyl-CoA intermediate), a 2,4-dienoyl-CoA reductase is required. This NADPH-dependent enzyme reduces the conjugated system to a single trans-Δ³ double bond.[4][10]
-
Further Isomerization: The resulting trans-Δ³ enoyl-CoA is then acted upon by 3,2-enoyl-CoA isomerase to form the trans-Δ² species, which re-enters the main beta-oxidation spiral.[4]
This sequence of reduction and isomerization is repeated as each cis double bond enters the active position during chain shortening. The process continues until the fatty acid is completely degraded to acetyl-CoA molecules.[7][11]
Caption: Proposed degradation pathway for this compound.
Experimental Protocols for Pathway Analysis
Investigating this pathway requires robust methodologies to identify and quantify intermediates and measure enzyme activities.
Cell Culture and Subcellular Fractionation
-
Cell Lines: Use relevant cell lines, such as human hepatocytes (HepG2) or fibroblasts, known to have active peroxisomal metabolism.
-
Fatty Acid Loading: Incubate cells with a synthesized, stable-isotope labeled version (e.g., ¹³C or ²H) of the parent fatty acid or (3R)-hydroxy fatty acid for a defined period (e.g., 24 hours).
-
Homogenization: Harvest cells and gently homogenize them in an isotonic buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4) to preserve organelle integrity.
-
Differential Centrifugation:
-
Centrifuge homogenate at 600 x g for 10 min to pellet nuclei and debris.
-
Centrifuge the supernatant at 15,000 x g for 20 min to pellet mitochondria.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 min to pellet the microsomal fraction (containing peroxisomes).
-
-
Validation: Use marker enzymes (e.g., catalase for peroxisomes, succinate dehydrogenase for mitochondria) to confirm fraction purity via Western blot or activity assays.
Metabolite Extraction and LC-MS/MS Analysis
-
Extraction: To the subcellular fractions or whole-cell lysates, add a 2:1 (v/v) mixture of methanol:chloroform, vortex thoroughly, and centrifuge to separate the phases. The lower organic phase contains the lipids and acyl-CoAs.
-
Hydrolysis (Optional): To analyze total fatty acid profiles, hydrolyze the acyl-CoAs to free fatty acids using a strong base (e.g., 1 M KOH in methanol) at 60°C for 1 hour.
-
LC-MS/MS:
-
Column: Use a C18 reverse-phase column suitable for lipidomics.
-
Mobile Phase: Employ a gradient of water and acetonitrile/isopropanol, both containing a weak acid like 0.1% formic acid, to achieve separation.
-
Mass Spectrometry: Operate in negative ion mode using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument for targeted quantification of expected intermediates.
-
Data Analysis: Identify metabolites based on accurate mass, retention time, and fragmentation patterns compared to authentic standards.
-
Enzyme Activity Assays
Enzyme activity can be measured spectrophotometrically using purified recombinant enzymes or subcellular fractions.
-
(R)-3-hydroxyacyl-CoA Dehydrogenase Assay:
-
Reaction Mixture: Prepare a buffer containing Tris-HCl (pH 9.0), NAD⁺, and the (3R)-hydroxyicosatetraenoyl-CoA substrate.
-
Initiation: Add the enzyme source (e.g., peroxisomal lysate).
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculation: Use the Beer-Lambert law (extinction coefficient of NADH is 6.22 mM⁻¹cm⁻¹) to calculate enzyme activity.
-
-
Enoyl-CoA Isomerase Assay:
-
Coupled Assay: Couple the isomerase reaction to the activity of a downstream enzyme, like 3-hydroxyacyl-CoA dehydrogenase, which produces a measurable signal (NADH).
-
Reaction Mixture: Buffer (e.g., potassium phosphate, pH 7.4), NAD⁺, excess L-3-hydroxyacyl-CoA dehydrogenase, and the cis-Δ³-enoyl-CoA substrate.
-
Initiation: Add the isomerase-containing sample.
-
Measurement: Monitor NADH production at 340 nm. The rate is proportional to the isomerase activity.
-
Caption: A generalized workflow for the experimental investigation of PUFA degradation pathways.
Quantitative Data Summary
The following table provides representative kinetic values for key auxiliary enzymes involved in PUFA degradation. These values are illustrative and can vary based on the specific enzyme isoform, substrate chain length, and experimental conditions.
| Enzyme | Substrate Example | Km (µM) | Vmax (U/mg) | Source |
| (R)-specific Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | 100 - 150 | 6.2 x 10³ | [12] |
| (R)-specific Enoyl-CoA Hydratase | 2-Hexenoyl-CoA (C6) | 50 - 80 | 1.8 x 10³ | [12] |
| 2,4-Dienoyl-CoA Reductase | 2,4-Hexadienoyl-CoA | 5 - 15 | 100 - 150 | [6] |
| Δ³,Δ²-Enoyl-CoA Isomerase | cis-3-Hexenoyl-CoA | 25 - 40 | 5000 - 7000 | [6] |
Conclusion and Future Directions
The degradation of this compound is a complex metabolic process reliant on the coordinated action of core beta-oxidation machinery and a suite of specialized auxiliary enzymes primarily located in the peroxisome. The R-stereochemistry and multiple cis double bonds dictate this specific subcellular routing. Dysregulation in this pathway, due to genetic defects in the required enzymes, can lead to the accumulation of toxic intermediates and contribute to metabolic disorders.
Future research should focus on the precise characterization of the human (R)-specific dehydrogenases and isomerases involved, the development of highly specific inhibitors for pharmacological studies, and advanced lipidomic analyses to map the flux through this pathway under various physiological and pathological conditions.
References
- Hiltunen, J. K., et al. (1996). Peroxisomal beta-oxidation and polyunsaturated fatty acids. PubMed.
- MetwareBio. (n.d.). Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism. MetwareBio.
- Creative Proteomics. (n.d.). Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method. Creative Proteomics.
- Wikipedia. (n.d.). Beta oxidation. Wikipedia.
- Reddy, J. K., & Rao, M. S. (2006). Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- Van Veldhoven, P. P. (1998). Peroxisomal β-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae. The EMBO Journal.
- Fukui, T., et al. (1998). Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae. Journal of Bacteriology.
- Sato, S., et al. (2011). Characterization and Functional Analyses of R-Specific Enoyl Coenzyme A Hydratases in Polyhydroxyalkanoate-Producing Ralstonia eutropha. Journal of Bacteriology.
- Nakamura, Y., et al. (2007). Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation. PubMed.
- Purdue University. (n.d.). Metabolism - Lipids. Purdue University.
- Taylor & Francis Online. (n.d.). Enoyl-CoA hydratase – Knowledge and References. Taylor & Francis Online.
- Wikipedia. (n.d.). Enoyl-CoA hydratase. Wikipedia.
- University of California, Davis. (n.d.). Fatty Acid Degradation. University of California, Davis.
- City University of Hong Kong. (n.d.). Studies of the enzymes involved in unsaturated fatty acid oxidation. CityUHK Scholars.
- Ninja Nerd. (2017). Metabolism | Fatty Acid Oxidation: Part 1. YouTube.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. bu.edu [bu.edu]
- 3. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 4. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 12. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals in metabolic disease, lipidomics, and clinical biochemistry.
Abstract: This guide provides a comprehensive framework for the sensitive and specific quantification of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA, a key intermediate in polyunsaturated fatty acid metabolism. Leveraging the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this protocol details field-proven methods for sample extraction, chromatographic separation, mass spectrometric detection, and data analysis. The causality behind critical experimental choices is explained to empower researchers to adapt and validate the methodology for their specific biological matrices.
Scientific Introduction & Significance
This compound is a hydroxylated long-chain acyl-coenzyme A (acyl-CoA) intermediate. It is formed during the peroxisomal β-oxidation of very-long-chain and polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA, C20:5). Peroxisomal β-oxidation is a critical metabolic pathway responsible for shortening fatty acids that are too long to be initially processed by mitochondria.[1][2] The enzymes involved, including enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase, are essential for producing key lipids like docosahexaenoic acid (DHA).[3]
Accurate measurement of specific acyl-CoA intermediates like 3-hydroxyicosatetraenoyl-CoA is vital for:
-
Understanding Metabolic Flux: Quantifying intermediates provides a snapshot of pathway activity and can reveal enzymatic bottlenecks or regulatory control points.
-
Biomarker Discovery: Aberrant levels of specific acyl-CoAs may be indicative of metabolic diseases, including fatty acid oxidation disorders, steatohepatitis, and insulin resistance.[1][4]
-
Drug Development: Evaluating the on- and off-target effects of drug candidates on lipid metabolism is crucial for assessing efficacy and safety.[5]
This document outlines a robust LC-MS/MS method, the gold standard for acyl-CoA analysis, providing the necessary selectivity and sensitivity to measure these low-abundance molecules in complex biological samples.[5][6]
The Biochemical Context: Peroxisomal β-Oxidation
The target analyte is a product of the second step in the β-oxidation spiral occurring within peroxisomes. Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but for chain shortening and generating specific lipid signaling molecules.[7]
Caption: Simplified pathway of peroxisomal β-oxidation.
Principle of the LC-MS/MS Method
This method achieves quantification through a multi-stage process:
-
Efficient Extraction: Acyl-CoAs are liberated from tissue or cell samples and separated from interfering lipids and proteins.
-
Chromatographic Separation: A reversed-phase Ultra-High-Performance Liquid Chromatography (UPLC) system separates the target analyte from other acyl-CoA species based on hydrophobicity.
-
Ionization: The separated molecules are aerosolized and ionized using an electrospray ionization (ESI) source.
-
Selective Mass Filtering: A triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two stages of mass filtering for exceptional specificity. It isolates the precursor ion (the mass of the intact molecule) and then fragments it, monitoring for a specific, characteristic product ion. This precursor-product pair is a unique signature of the analyte.[6][8]
Detailed Experimental Protocol
PART A: Sample Preparation & Acyl-CoA Extraction
Causality Note: The extraction of long-chain acyl-CoAs is the most critical and challenging step. These molecules are amphipathic and prone to degradation. The described method utilizes an acidic buffer to maintain the protonation of the phosphate groups, improving stability and recovery, followed by protein precipitation and liquid-phase extraction.[9] Solid-phase extraction (SPE) is then used for cleanup and concentration.[6][10]
Materials:
-
Frozen tissue (~20-50 mg) or cell pellet
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled standard (e.g., ¹³C-labeled Palmitoyl-CoA).
-
Extraction Buffer: 100 mM KH₂PO₄, pH 4.9, ice-cold.
-
Organic Solvents: Acetonitrile (ACN), 2-Propanol (IPA), Methanol (MeOH) - all LC-MS grade.
-
Saturated aqueous ammonium sulfate.
-
SPE Cartridges: C18, 100 mg.
-
SPE Conditioning Solvent: 100% MeOH.
-
SPE Equilibration Solvent: Water.
-
SPE Elution Solvent: 80% MeOH in 25 mM Ammonium Acetate.
Protocol:
-
Homogenization:
-
Pre-chill a glass Dounce homogenizer on ice.
-
Weigh 20-50 mg of frozen tissue, keeping it frozen on dry ice.
-
Add the tissue to the homogenizer with 1 mL of ice-cold Extraction Buffer. Spike in the Internal Standard at a known concentration (e.g., 50 pmol).
-
Homogenize thoroughly on ice until no visible tissue fragments remain.
-
-
Protein Precipitation & Extraction:
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube. Avoid disturbing the protein pellet.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 2 mL of 100% MeOH, followed by equilibration with 2 mL of water. Do not let the cartridge run dry.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 20% MeOH in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of Elution Solvent.
-
-
Final Preparation:
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A). Vortex and transfer to an autosampler vial.
-
PART B: LC-MS/MS Analysis
Causality Note: Reversed-phase chromatography with a C18 column separates acyl-CoAs primarily based on the length and saturation of the fatty acid chain. A high pH mobile phase (using ammonium hydroxide) is often employed to deprotonate the phosphate backbone, leading to sharper peaks and improved sensitivity for acyl-CoAs.[6][8][11] MRM detection provides the highest level of specificity by monitoring a unique fragmentation pattern. For acyl-CoAs, a common fragmentation is the neutral loss of the 507 Da phosphoadenosine diphosphate moiety.[12]
Instrumentation & Conditions:
| Parameter | Setting | Rationale |
| LC System | UPLC/HPLC System | High pressure for better resolution and speed. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for hydrophobic separation of lipid species.[5] |
| Column Temp | 40°C | Improves peak shape and reduces viscosity. |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water | High pH for better peak shape and ionization.[8] |
| Mobile Phase B | 10 mM Ammonium Hydroxide in 90:10 ACN:Water | Organic solvent for eluting hydrophobic molecules. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 10 min, hold 2 min, re-equilibrate | A gradient is necessary to elute a wide range of acyl-CoAs. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM/SRM experiments. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is standard for polar/charged molecules; positive mode detects protonated species [M+H]⁺.[8] |
| MRM Transitions | See Table 2 | Specific precursor-product ion pairs for quantification. |
Table 2: Illustrative MRM Transitions (Note: These values must be empirically determined and optimized on the specific mass spectrometer used by infusing a pure standard.)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [Calculated M+H]⁺ | [Optimized Fragment] | [Optimized Value] |
| C17:0-CoA (Internal Standard) | 894.5 | 387.1 | 35 |
PART C: Data Analysis & Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of a pure this compound standard and a fixed amount of the internal standard into a blank matrix (e.g., buffer or extracted tissue from a knockout model).
-
Integration: Integrate the peak areas for the analyte and the internal standard in all samples, standards, and blanks using the instrument's software.
-
Quantification: Calculate the peak area ratio (Analyte Area / Internal Standard Area). Plot this ratio against the known concentration of the standards to generate a linear regression curve. Use the equation of this line to calculate the concentration of the analyte in the unknown samples.
Method Validation & Trustworthiness
To ensure the protocol is a self-validating system, the following parameters should be assessed:
-
Linearity: The calibration curve should have an R² value > 0.99.
-
Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified (typically at a signal-to-noise ratio of 3 and 10, respectively).
-
Precision & Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations multiple times to assess intra-day and inter-day variability (%CV < 15%) and accuracy (% recovery between 85-115%).
-
Matrix Effects: Evaluate whether components of the biological sample suppress or enhance the ionization of the analyte by comparing the response of a standard in solvent versus a standard spiked into an extracted blank matrix.
Workflow Visualization
Caption: Overall experimental workflow for acyl-CoA quantification.
References
- Minkler, P. E., & Hoppel, C. L. (2010). An improved method for tissue long-chain acyl-CoA extraction and analysis. Analytical Biochemistry, 403(1-2), 110-117. [Link]
- Faergeman, N. J., & Knudsen, J. (1992). A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue. Analytical Biochemistry, 207(1), 63-67. [Link]
- van Vlies, N., et al. (2005). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue.
- King, M. S., & Duclos, R. I. (1993). Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography.
- Corkey, B. E., et al. (1986). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 158(1), 126-131. [Link]
- Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2889-2894. [Link]
- Wolfe, B. L., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Rapid Communications in Mass Spectrometry, 25(20), 3073-3080. [Link]
- Magnes, C., Sinner, F., & Pieber, T. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2889–2894. [Link]
- ResearchGate. (2005).
- Brossard, N., et al. (1996). Arachidonic acid formed by peroxisomal beta-oxidation of 7,10,13,16-docosatetraenoic acid is esterified into 1-acyl-sn-glycero-3-phosphocholine by microsomes. Biochemical Journal, 320(Pt 2), 589-594. [Link]
- Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(4), G841-G847. [Link]
- Wikipedia. (n.d.). Beta oxidation.
- Djouadi, F., & Bastin, J. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International Journal of Molecular Sciences, 22(19), 10344. [Link]
- Brossard, N., et al. (1996). Arachidonic acid formed by peroxisomal β-oxidation of 7,10,13,16-docosatetraenoic acid is esterified into 1-acyl-sn-glycero-3-phosphocholine by microsomes.
- Liu, H., et al. (2022). Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish. Journal of Lipid Research, 63(4), 100188. [Link]
- Li, L. O., et al. (2010). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(3), 246-251. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 12. researchgate.net [researchgate.net]
protocol for extracting (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA from tissue
Application Note & Protocol
Robust Extraction of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA from Biological Tissues for Mass Spectrometry-Based Analysis
Abstract
This compound is a critical, yet low-abundance, metabolic intermediate in the β-oxidation of eicosatetraenoic acid, an omega-3 polyunsaturated fatty acid. Accurate quantification of this and other long-chain acyl-Coenzyme A (acyl-CoA) species is essential for understanding lipid metabolism, cellular energy status, and the pathophysiology of metabolic diseases. However, their amphiphilic nature, susceptibility to degradation, and low intracellular concentrations present significant analytical challenges.[1][2] This guide provides a comprehensive, field-proven protocol for the efficient extraction and purification of this compound and related long-chain acyl-CoAs from animal tissues. The methodology combines an optimized liquid-liquid extraction with solid-phase extraction (SPE) to ensure high recovery and sample purity, making it suitable for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Foundational Principles: The Rationale Behind the Protocol
The successful isolation of labile, low-concentration metabolites like 3-hydroxy-acyl-CoAs is contingent on a protocol designed to overcome specific biochemical hurdles. This method is built on three pillars:
-
Metabolic Inertia via Cryogenic Quenching: The primary challenge in acyl-CoA analysis is preserving the in vivo metabolic snapshot. Cellular enzymes, particularly thioesterases, remain active post-excision and can rapidly hydrolyze the target analyte. The gold standard to halt all enzymatic activity is immediate freeze-clamping of the tissue in liquid nitrogen.[3] This cryogenic arrest is non-negotiable for accurate quantification.
-
Optimized Solubilization and Protein Precipitation: Acyl-CoAs are amphiphilic, possessing a hydrophilic CoA moiety and a hydrophobic acyl chain. The extraction solvent system must effectively solubilize these molecules while simultaneously denaturing and precipitating interfering proteins. This protocol utilizes a monophasic extraction with an acidic buffer, 2-propanol, and acetonitrile. The acidic pH (4.9) enhances the stability of the thioester bond, while the organic solvents disrupt cell membranes and precipitate proteins.[4]
-
Selective Purification by Solid-Phase Extraction (SPE): Crude tissue extracts contain a myriad of contaminants (salts, phospholipids, etc.) that can cause ion suppression during mass spectrometry analysis. A subsequent SPE step is crucial for analyte enrichment and cleanup.[5] This protocol employs a mixed-mode anion-exchange sorbent that selectively retains the negatively charged phosphate groups of the CoA moiety, allowing for effective separation from neutral and cationic contaminants.[6]
Materials and Reagents
Equipment
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Glass Dounce or Potter-Elvehjem homogenizer, pre-chilled
-
Refrigerated centrifuge (4°C) capable of ≥12,000 x g
-
Solid-Phase Extraction (SPE) vacuum manifold
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
Reagents and Consumables
-
Liquid Nitrogen
-
Acetonitrile (ACN), HPLC grade
-
2-Propanol (IPA), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium phosphate monobasic (KH₂PO₄), molecular biology grade
-
Glacial Acetic Acid, analytical grade
-
Ammonium Formate, LC-MS grade
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog (e.g., [¹³C₈]-Octanoyl-CoA).[7][8]
-
Mixed-mode or weak anion-exchange SPE cartridges (e.g., 2-(2-pyridyl)ethyl functionalized silica gel, 100 mg/1 mL).[5][6]
-
Microcentrifuge tubes (1.5 mL and 2.0 mL), low-adhesion
-
Centrifuge tubes (15 mL), polypropylene
Solution Preparation
| Solution Name | Preparation Instructions | Storage |
| Homogenization Buffer | 100 mM KH₂PO₄, pH adjusted to 4.9 with phosphoric acid. | 4°C for up to 1 week |
| SPE Wash Solution | Mix ACN, IPA, Water, and Glacial Acetic Acid in a 9:3:4:4 (v/v/v/v) ratio. | Room Temperature |
| SPE Elution Buffer | 250 mM Ammonium Formate in Water, pH ~6.5-7.0. | 4°C for up to 1 week |
| Final Elution Solvent | Mix Methanol and SPE Elution Buffer in a 4:1 (v/v) ratio. Prepare fresh. | N/A |
| Reconstitution Solvent | 50% Acetonitrile in Water. | Room Temperature |
Experimental Workflow: A Visual Guide
The protocol is a multi-stage process designed to maximize purity and recovery.
Caption: Workflow for 3-Hydroxy-Acyl-CoA Extraction.
Detailed Step-by-Step Protocol
Critical Note: Perform all steps on ice or at 4°C unless otherwise specified to minimize analyte degradation.[3]
Part 1: Tissue Homogenization and Liquid-Liquid Extraction (LLE)
-
Tissue Preparation: Weigh 50-100 mg of frozen tissue directly from liquid nitrogen storage. Do not allow the tissue to thaw.
-
Cryo-Pulverization: Place the frozen tissue in a liquid nitrogen-chilled mortar and grind to a fine powder with a chilled pestle. This step is crucial for ensuring efficient and rapid homogenization in the subsequent step.
-
Initial Homogenization: Transfer the frozen tissue powder to a pre-chilled glass homogenizer. Add 1.0 mL of ice-cold Homogenization Buffer containing the internal standard (e.g., Heptadecanoyl-CoA). Homogenize thoroughly on ice for 1-2 minutes until no visible tissue fragments remain.
-
Organic Solvent Addition: Add 1.0 mL of 2-Propanol to the homogenate and briefly homogenize again (30 seconds).[4] This initiates protein denaturation and helps solubilize the lipid components.
-
Final Extraction: Transfer the homogenate to a 15 mL polypropylene tube. Add 2.0 mL of Acetonitrile. Vortex vigorously for 2 minutes to ensure complete protein precipitation and extraction of acyl-CoAs.[4][5]
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the acyl-CoAs, and transfer it to a new 15 mL tube. Proceed immediately to the SPE step.
Part 2: Solid-Phase Extraction (SPE) Purification
This procedure is adapted from Minkler et al. (2008) for broad acyl-CoA recovery.[6]
-
Column Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 2 mL of Methanol through the column.
-
Pass 2 mL of Water through the column.
-
Pass 2 mL of Homogenization Buffer through the column. Do not let the column run dry.
-
-
Sample Loading:
-
Load the entire supernatant from Part 1 onto the conditioned SPE column.
-
Allow the sample to pass through the sorbent slowly by gravity or under a gentle vacuum (~1-2 mL/min). The acyl-CoAs will bind to the sorbent.
-
-
Washing:
-
Wash the column with 2 mL of the SPE Wash Solution to remove salts and other polar, non-retained species.
-
Dry the column under a vacuum for 1-2 minutes to remove residual wash solvent.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1.0 mL of the freshly prepared Final Elution Solvent to the column.
-
Allow the solvent to soak the sorbent for 1 minute, then slowly pull it through under a gentle vacuum.
-
Repeat the elution with a second 1.0 mL aliquot of Final Elution Solvent into the same collection tube. The neutral pH of the elution buffer neutralizes the pyridyl group on the sorbent, releasing the acyl-CoAs.[6]
-
Part 3: Sample Concentration and Reconstitution
-
Evaporation: Evaporate the combined eluates to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of Reconstitution Solvent. Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
Final Sample: Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis. If analysis is not immediate, store the dried pellet at -80°C.[3]
Protocol Validation and Quality Control
A protocol's trustworthiness is established through self-validation.[9]
-
Internal Standardization: The inclusion of an internal standard (IS) in the initial homogenization buffer is mandatory. An ideal IS is a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA (e.g., C17:0-CoA) that is not naturally present in the tissue.[8] The IS corrects for analyte loss during sample preparation and for variations in instrument response.
-
Recovery Efficiency: To validate the method, perform a spike-and-recovery experiment.
-
Prepare two sets of tissue samples.
-
To one set ("spiked"), add a known, low-concentration amount of a (3R)-3-hydroxy-acyl-CoA standard along with the internal standard before homogenization.
-
The other set ("unspiked") receives only the internal standard.
-
Process both sets through the entire protocol.
-
Calculate the recovery using the formula: % Recovery = ([Analyte]spiked - [Analyte]unspiked) / [Amount Added] * 100
-
A high recovery rate (typically >70-80%) validates the extraction efficiency.[4]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Signal / Poor Recovery | Incomplete tissue homogenization. | Ensure tissue is ground to a fine powder. Increase homogenization time. |
| Analyte degradation. | Keep samples on ice at all times. Use fresh, ice-cold buffers. Analyze samples promptly after extraction. | |
| Inefficient SPE binding or elution. | Ensure proper column conditioning. Check the pH of buffers. Ensure the elution solvent is freshly made. | |
| High Variability Between Replicates | Inconsistent tissue sampling. | Use a consistent mass of tissue for each replicate. Ensure the tissue is homogenous if possible. |
| Pipetting errors with viscous solvents. | Use positive displacement pipettes or reverse pipetting techniques for organic solvents. | |
| LC-MS/MS Ion Suppression | Insufficient sample cleanup. | Ensure the SPE wash step is performed correctly. Consider a second wash step if the matrix is particularly complex. |
References
- BenchChem. (2025).
- Golovko, M. Y., & Murphy, E. J. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(9), 1777–1782. [Link]
- Han, J., & Jiang, X. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 93(8), 3936–3943. [Link]
- BenchChem. (2025).
- Kuhre, R. E., et al. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Metabolomics, 9(3), 556–565. [Link]
- Cyberlipid. (n.d.).
- Sim, E., & Gorshkov, V. (2017). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 16(8), 1436–1451. [Link]
- Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 275–276. [Link]
- BenchChem. (2025).
- Sassa, T., & Kihara, A. (2014). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. Journal of Biological Chemistry, 289(10), 6705–6714. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
This compound is a pivotal intermediate in fatty acid metabolism, playing a crucial role in various physiological and pathological processes. As a hydroxylated, long-chain, polyunsaturated fatty acyl-CoA, its accurate isolation and quantification are paramount for researchers in metabolic diseases, oncology, and drug development. This molecule is an unsaturated fatty acyl-CoA, and its purification requires techniques that preserve its structure and integrity.[1][2][3][4][5][6] This guide provides a comprehensive overview of the principles and detailed protocols for the purification of this labile and critical metabolite from biological matrices.
The inherent instability of acyl-CoA thioesters, which are susceptible to hydrolysis, necessitates rapid and cold-temperature procedures to ensure high recovery and purity.[7] The methodologies detailed herein are designed to be robust and reproducible, providing a solid foundation for downstream applications such as enzymatic assays, structural analysis, and quantitative mass spectrometry.
Core Principles of Purification
The successful purification of this compound hinges on a multi-step strategy that typically involves initial extraction from the biological source, followed by solid-phase extraction (SPE) for sample cleanup and enrichment, and concluding with high-performance liquid chromatography (HPLC) for final polishing and isolation.
Workflow for Purification
Caption: General workflow for the purification of this compound.
Detailed Protocols
Part 1: Sample Preparation and Extraction
The initial extraction is a critical step designed to efficiently lyse cells and tissues while simultaneously precipitating proteins and preserving the integrity of the target acyl-CoA. All procedures should be performed on ice to minimize enzymatic degradation and hydrolysis.[7]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Ice-cold Homogenization Buffer (100 mM KH2PO4, pH 4.9)
-
2-Propanol
-
Acetonitrile
-
Pre-chilled homogenizer
-
Centrifuge capable of 12,000 x g at 4°C
Protocol:
-
Place the frozen tissue in a pre-chilled homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer and homogenize until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and briefly homogenize again.[8]
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[9]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[9]
-
Carefully collect the supernatant containing the acyl-CoAs for SPE.
Part 2: Solid-Phase Extraction (SPE) for Cleanup and Enrichment
SPE is employed to remove salts, polar metabolites, and other interfering substances from the crude extract, thereby concentrating the acyl-CoA fraction. A weak anion exchange or a reversed-phase C18 sorbent can be utilized. This protocol details the use of a polymeric weak anion exchange SPE column.
Materials:
-
Weak Anion Exchange SPE Columns (e.g., STRATA™-X-A or similar)
-
Methanol
-
Deionized Water
-
2% Formic Acid in Water
-
2-5% Ammonium Hydroxide in Methanol
-
Vacuum manifold
-
Nitrogen evaporator or vacuum concentrator
Protocol:
-
Column Conditioning: Condition the SPE column by passing 3 mL of methanol, followed by 3 mL of deionized water.[10]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.
-
Washing:
-
Elution:
-
Drying: Combine the eluates and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[7] The dried sample can be stored at -80°C until HPLC analysis.
| SPE Step | Solvent | Volume | Purpose |
| Conditioning | Methanol, then Water | 3 mL each | To activate the sorbent |
| Sample Loading | Supernatant | Variable | To bind acyl-CoAs |
| Wash 1 | 2% Formic Acid | 2.4 mL | To remove basic/neutral impurities |
| Wash 2 | Methanol | 2.4 mL | To remove non-polar impurities |
| Elution | 2-5% NH4OH in Methanol | 2 x 2.4 mL | To elute bound acyl-CoAs |
Part 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the final step to achieve high purity of this compound. The separation is based on the hydrophobicity of the acyl chain.[7] A C18 column is well-suited for resolving long-chain acyl-CoAs.[7][8][11][12]
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9[8]
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[8]
-
Reconstitution Solution: 50% Methanol in water
Protocol:
-
Sample Reconstitution: Reconstitute the dried eluate from the SPE step in 100 µL of the Reconstitution Solution.[10]
-
HPLC Conditions:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 35 | 60 | 40 |
| 40 | 60 | 40 |
-
Fraction Collection: Collect fractions corresponding to the peak of interest, as determined by the retention time of a standard (if available) or by subsequent analysis (e.g., LC-MS/MS). The presence of the hydroxyl group and multiple double bonds in this compound will result in a more polar character compared to its saturated analog, leading to a shorter retention time than fully saturated acyl-CoAs of the same chain length.
-
Post-Purification Handling: Immediately after collection, fractions should be placed on dry ice and lyophilized to remove the mobile phase. The purified product should be stored at -80°C.
Validation and Quality Control
To ensure the identity and purity of the final product, it is essential to perform validation checks.
-
Purity Assessment: Re-inject a small aliquot of the purified fraction into the HPLC system to confirm a single, sharp peak.
-
Identity Confirmation: The most definitive method for confirming the identity of the purified compound is through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][13][14] The expected mass-to-charge ratio (m/z) for this compound should be used for identification.
-
Quantification: The concentration of the purified acyl-CoA can be determined spectrophotometrically by measuring the absorbance at 260 nm, using the molar extinction coefficient for coenzyme A (16,400 M⁻¹cm⁻¹).
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Recovery | Degradation of acyl-CoA | Ensure all steps are performed quickly and on ice. Use fresh, high-quality solvents. |
| Incomplete elution from SPE | Optimize the concentration of ammonium hydroxide in the elution buffer. | |
| Poor HPLC Resolution | Inappropriate mobile phase or gradient | Adjust the gradient profile or the pH of the aqueous mobile phase. |
| Column degradation | Use a new or thoroughly cleaned column. | |
| Contaminating Peaks | Incomplete removal of interferences | Optimize the wash steps in the SPE protocol. |
| Co-eluting compounds | Modify the HPLC gradient to improve separation. |
Conclusion
The purification of this compound is a challenging yet achievable task with the right combination of techniques and careful execution. The protocols outlined in this application note provide a robust framework for obtaining this important metabolite in high purity, enabling further investigation into its biological functions and therapeutic potential.
References
- BenchChem. (2025). Solid-Phase Extraction of Short-Chain Acyl-CoAs: An Application Note and Protocol. BenchChem Technical Support Team.
- PubMed. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis.
- BenchChem. (n.d.).
- Haynes, C. A., et al. (2016).
- BenchChem. (2025).
- BenchChem. (2025).
- PubMed Central. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry.
- ResearchGate. (n.d.).
- MedchemExpress.com. (n.d.). (3R,8Z,11Z,14Z,17Z)
- PubMed. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography.
- ScholarWorks@GVSU. (2025).
- PubMed Central. (2014). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring.
- MedchemExpress.com. (n.d.).
- PubMed Central. (2018). Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System.
- PubMed. (1981). Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography.
- PubMed. (1998). Purification of the acyl-CoA elongase complex from developing rapeseed and characterization of the 3-ketoacyl-CoA synthase and the 3-hydroxyacyl-CoA dehydratase.
- PubMed Central. (2009). Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways.
- AOCS. (2019).
- MedchemExpress.com. (n.d.). (3R,8Z,11Z,14Z,17Z)
- MedchemExpress.com. (n.d.). 3-Hydroxyicosatrienoyl-CoA ((3R,8Z,11Z,14Z)) (Korean).
- PubChem. (n.d.). (11Z,14Z,17Z)
- ResearchGate. (2025). The 3-hydroxyacyl-ACP dehydratase of mitochondrial fatty acid synthesis in Trypanosoma brucei | Request PDF.
- PubMed Central. (1996). Purification, Characterization, and Cloning of a Eubacterial 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase, a Key Enzyme Involved in Biosynthesis of Terpenoids.
- PubMed. (1984). 3-Hydroxy-3-methylglutaryl-coenzyme A synthase from ox liver. Purification, molecular and catalytic properties.
- PubMed Central. (2017). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid.
- Human Metabolome Database. (2017). Showing metabocard for (3S,8Z,11Z,14Z,17Z)
- PubMed Central. (1984). 3-Hydroxy-3-methylglutaryl-coenzyme A synthase from ox liver. Purification, molecular and catalytic properties.
- PubChem. (n.d.). (3R,11Z,14Z,17Z)
- MedchemExpress.com. (n.d.). (3R,11Z,14Z,17Z,20Z,23Z)-3-Hydroxyhexacosapentaenoyl-CoA.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Metabolome Database: Showing metabocard for (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA (HMDB0062202) [hmdb.ca]
- 5. (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA | C41H68N7O18P3S | CID 72551535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA as a Substrate
Introduction: Elucidating the Role of a Novel Eicosanoid Intermediate
(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA is a long-chain, polyunsaturated fatty acyl-CoA molecule. Its structure suggests a role as an intermediate in the metabolism of eicosatetraenoic acids, precursors to a wide array of signaling molecules involved in inflammation, immunity, and cellular homeostasis. The study of enzymes that recognize and process this substrate is critical for understanding the intricacies of lipid metabolic pathways and for the identification of potential therapeutic targets in diseases characterized by dysregulated lipid metabolism.
This guide provides detailed protocols for two robust in vitro assays designed to characterize the enzymatic consumption of this compound. We will first describe a continuous spectrophotometric assay for monitoring the activity of 3-hydroxyacyl-CoA dehydrogenases, the primary enzyme family expected to act on this substrate. This is followed by a more advanced liquid chromatography-mass spectrometry (LC-MS) based method for precise quantification of substrate depletion and product formation.
Biochemical Context: The Fate of Long-Chain 3-Hydroxyacyl-CoAs
In mammalian cells, the metabolism of long-chain fatty acyl-CoAs is a cornerstone of energy production and lipid signaling. The third step of the mitochondrial and peroxisomal β-oxidation pathways is catalyzed by 3-hydroxyacyl-CoA dehydrogenases (HADHs). These enzymes facilitate the NAD⁺-dependent oxidation of a hydroxyl group on the third carbon of the acyl chain to a ketone.[1][2]
Several human isozymes of HADH have been identified, each with varying specificities for the chain length of their substrates.[1][3] These include the mitochondrial trifunctional protein-associated long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), as well as other HADHs that act on medium and short-chain substrates.[4] The enzymatic conversion of this compound is therefore a critical juncture, determining its progression through the β-oxidation spiral or its potential diversion into other metabolic fates.
Figure 1: The enzymatic conversion of this compound by 3-hydroxyacyl-CoA dehydrogenase.
Handling and Preparation of this compound
Polyunsaturated long-chain fatty acyl-CoAs are susceptible to degradation through hydrolysis and oxidation.[5][6] Proper handling is paramount for obtaining reproducible results.
-
Storage: Store the lyophilized powder at -80°C. For short-term use, stock solutions can be prepared and stored at -80°C for up to one week.[7]
-
Solubility: this compound is sparingly soluble in aqueous buffers.[8] To prepare stock solutions, dissolve the lyophilized powder in a minimal amount of an organic solvent such as ethanol or DMSO, and then dilute to the final concentration with the assay buffer. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid enzyme inhibition.
-
Stability: Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles.[7] The inclusion of an antioxidant such as dithiothreitol (DTT) in the assay buffer can help to prevent oxidative degradation.
Protocol 1: Continuous Spectrophotometric Assay for HADH Activity
This assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD⁺.[9] To overcome potential product inhibition and to ensure the reaction proceeds to completion, a coupled enzyme system is employed. The 3-ketoacyl-CoA product of the HADH reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A.[10]
Figure 3: Workflow for the LC-MS/MS analysis of acyl-CoAs.
Materials and Reagents
-
Reagents for the enzymatic reaction as described in Protocol 1 (excluding thiolase and CoA unless desired).
-
Acetonitrile (ACN), HPLC grade
-
Ammonium hydroxide or other suitable mobile phase modifier
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
C18 reversed-phase HPLC column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Detailed Protocol
-
Enzymatic Reaction:
-
Perform the enzymatic reaction in a microcentrifuge tube using the buffer and enzyme concentrations determined from the spectrophotometric assay.
-
At various time points, quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation:
-
Add the internal standard to the quenched reaction mixture.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium hydroxide
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide
-
Gradient: A suitable gradient to separate the substrate and product from other components (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)
-
MRM Transitions: These need to be determined empirically by infusing pure standards of the substrate and, if available, the product. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate group. [3]
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound To be determined To be determined To be determined 3-ketoicosatetraenoyl-CoA To be determined To be determined To be determined | Internal Standard | To be determined | To be determined | To be determined |
-
-
Data Analysis
Quantification is achieved by integrating the peak areas of the MRM transitions for the substrate and product and comparing them to a standard curve generated from known concentrations of the analytes. The use of an internal standard corrects for variations in sample preparation and instrument response.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low enzyme activity (Spectrophotometric assay) | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage. |
| Substrate degradation | Prepare fresh substrate solutions; add DTT to the buffer. | |
| Incorrect assay conditions | Verify pH, temperature, and reagent concentrations. | |
| High background noise (Spectrophotometric assay) | Contaminating NADH-dependent enzymes | Use highly purified enzyme preparations. |
| Light scattering | Centrifuge enzyme and substrate solutions before use. | |
| Poor peak shape or resolution (LC-MS assay) | Inappropriate LC conditions | Optimize the mobile phase and gradient. |
| Column degradation | Use a new column. | |
| Low signal intensity (LC-MS assay) | Inefficient ionization | Optimize ESI source parameters. |
| Poor sample recovery | Optimize the extraction procedure. |
Conclusion
The protocols detailed in this application note provide robust and reliable methods for studying the in vitro enzymatic processing of this compound. The choice between the spectrophotometric and LC-MS/MS assay will depend on the specific research question, available instrumentation, and the need for high-throughput screening versus detailed kinetic analysis and product confirmation. These assays are valuable tools for researchers in the fields of lipid metabolism, enzymology, and drug discovery.
References
- He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109. [Link]
- Yang, K., & Han, X. (2012). 3-Hydroxyacyl-CoA Dehydrogenase and Short Chain 3-hydroxyacyl-CoA Dehydrogenase in Human Health and Disease. The FEBS Journal, 279(10), 1696-1707. [Link]
- Wikipedia contributors. (2023, December 1). 3-hydroxyacyl-CoA dehydrogenase. In Wikipedia, The Free Encyclopedia.
- ResearchGate. (n.d.). Kinetic parameters of hLCAD oxidase/dehydrogenase activities.
- Li, L. O., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 89(17), 9119–9126. [Link]
- Juguelin, H., & Cassagne, C. (1984). Assay of long-chain acyl-CoAs in a complex reaction mixture. Analytical Biochemistry, 142(2), 329-335. [Link]
- Constantinides, P. P., & Steim, J. M. (1985). Physical Properties of Fatty Acyl-CoA. Journal of Biological Chemistry, 260(13), 7573-7580. [Link]
- Sims, H. F., et al. (1995). The molecular basis of pediatric long chain 3-hydroxyacyl-CoA dehydrogenase deficiency associated with maternal acute fatty liver of pregnancy.
- M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase.
- Zhang, Y., et al. (2020). A (S)-3-Hydroxybutyrate Dehydrogenase Belonging to the 3-Hydroxyacyl-CoA Dehydrogenase Family Facilitates Hydroxyacid Degradation in Anaerobic Bacteria. Applied and Environmental Microbiology, 86(16), e00874-20. [Link]
- Araseki, M., Yamamoto, K., & Miyashita, K. (2002). Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. Bioscience, Biotechnology, and Biochemistry, 66(12), 2573-2577. [Link]
- ResearchGate. (n.d.). Oxidative Stability of Polyunsaturated Fatty Acid in Phosphatidylcholine Liposomes.
- Taylor & Francis. (n.d.). 3-hydroxyacyl-CoA dehydrogenase – Knowledge and References.
- Human Metabolome Database. (2017). Showing metabocard for (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA (HMDB0062202).
- Yechoor, A. (n.d.). Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms.
- Tillander, V., et al. (2017). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Trends in Endocrinology & Metabolism, 28(7), 485-494. [Link]
- BioAssay Systems. (n.d.). EnzyFluo™ Fatty Acyl-CoA Assay Kit.
- Gallardo-García, M., et al. (2014). Stability of fatty acid composition after thermal, high pressure, and microwave processing of cow milk as affected by polyunsaturated fatty acid concentration. Journal of Dairy Science, 97(12), 7307-7315. [Link]
- Del-Bove, C., et al. (2021). Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome. Biochimica et Biophysica Acta - Molecular and Cell Biology of Lipids, 1866(11), 158999. [Link]
- PubChem. (n.d.). (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA.
- PubChem. (n.d.). (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA.
Sources
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular basis of pediatric long chain 3-hydroxyacyl-CoA dehydrogenase deficiency associated with maternal acute fatty liver of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Human Metabolome Database: Showing metabocard for (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA (HMDB0062202) [hmdb.ca]
- 9. A (S)-3-Hydroxybutyrate Dehydrogenase Belonging to the 3-Hydroxyacyl-CoA Dehydrogenase Family Facilitates Hydroxyacid Degradation in Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Metabolic Fate of Polyunsaturated Fatty Acids: Application Notes for (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This comprehensive guide provides detailed application notes and protocols for the use of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA, a critical intermediate in the metabolism of polyunsaturated fatty acids. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this specialized biochemical in their studies.
Introduction: The Significance of this compound in Lipid Metabolism
This compound is a long-chain, polyunsaturated 3-hydroxy fatty acyl-CoA. It represents a key metabolic intermediate in the mitochondrial β-oxidation of eicosatetraenoic acids. The study of this molecule is paramount for understanding the intricate pathways of lipid metabolism, particularly in the context of energy homeostasis and the pathophysiology of inherited metabolic disorders.
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is the enzyme responsible for the conversion of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs in the mitochondrial trifunctional protein complex.[1][2] Genetic deficiencies in LCHAD lead to a group of serious autosomal recessive disorders characterized by impaired oxidation of long-chain fatty acids.[3][4] These disorders can manifest as severe conditions including hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, and peripheral neuropathy.[4][5] Therefore, this compound serves as an invaluable tool for:
-
Enzyme kinetics and inhibitor screening: Characterizing the activity of LCHAD and other related enzymes.
-
Disease modeling: Investigating the biochemical consequences of LCHAD deficiency in cellular and in vitro models.
-
Drug discovery: Screening for therapeutic compounds that may modulate fatty acid oxidation pathways.
-
Metabolic flux analysis: Tracing the metabolic fate of polyunsaturated fatty acids in various biological systems.
Commercial Availability and Handling
This compound is a specialized biochemical that is not widely available as a stock reagent. It is typically offered on an "on-request" basis from a limited number of suppliers.
| Supplier | Product Code | Availability | Notes |
| MedChemExpress | HY-CE00396-1 | On Request | Unsaturated fatty acyl-CoA.[6] |
| Nordic Biosite | HY-CE00396-1 | On Request | Available in 1 pcs size.[7] |
Storage and Handling:
Due to the polyunsaturated nature of the acyl chain, this compound is susceptible to oxidation. Proper storage and handling are critical to maintain its integrity.
-
Storage: Store at -20°C or below in a tightly sealed, light-protected container. For long-term storage, -80°C is recommended.
-
Reconstitution: For creating stock solutions, use a high-quality, degassed aqueous buffer or an appropriate organic solvent as recommended by the supplier. Due to the amphipathic nature of acyl-CoAs, aqueous solutions may form micelles.
-
Handling: Minimize freeze-thaw cycles. Aliquot the reconstituted solution into single-use vials to avoid repeated warming and cooling. Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Biochemical Pathway: The Role in Fatty Acid β-Oxidation
The mitochondrial β-oxidation of fatty acids is a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. This compound is an intermediate in the third step of this cycle for polyunsaturated fatty acids.
Caption: Mitochondrial Fatty Acid β-Oxidation Cycle.
Experimental Protocols
The following protocols are generalized for the use of long-chain 3-hydroxyacyl-CoAs and should be optimized for your specific experimental setup.
Protocol 1: In Vitro Enzyme Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity
This protocol describes a spectrophotometric assay to measure the activity of LCHAD by monitoring the reduction of NAD⁺ to NADH.
Materials:
-
This compound
-
Purified LCHAD enzyme or mitochondrial extract
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., aqueous buffer).
-
Prepare a 10 mM stock solution of NAD⁺ in the Assay Buffer.
-
Dilute the LCHAD enzyme or mitochondrial extract to the desired concentration in the Assay Buffer.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate or a cuvette, add the following in order:
-
Assay Buffer
-
NAD⁺ solution to a final concentration of 1 mM.
-
Enzyme solution.
-
-
Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 37°C) to allow for temperature equilibration.
-
-
Initiate the Reaction:
-
Add the this compound solution to initiate the reaction. The final concentration should be optimized for your enzyme (typically in the range of 10-100 µM).
-
Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the rate of NADH production using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Determine the specific activity of the enzyme (µmol/min/mg of protein).
-
Caption: LCHAD Enzyme Assay Workflow.
Protocol 2: Cellular Uptake and Metabolism Studies in Cultured Cells
This protocol outlines a general procedure for studying the metabolism of this compound in a cell-based model, such as fibroblasts from patients with LCHAD deficiency.
Materials:
-
This compound
-
Cultured cells (e.g., human fibroblasts)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Culture:
-
Culture the cells of interest to the desired confluency in appropriate culture vessels.
-
-
Treatment:
-
Prepare a working solution of this compound in the cell culture medium. The final concentration will need to be determined empirically but may range from 1 to 50 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the substrate.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours).
-
-
Metabolite Extraction:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold cell lysis buffer and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet the cell debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the cell lysate for the presence of this compound and its downstream metabolites using a validated LC-MS/MS method.
-
Compare the metabolite profiles between control and LCHAD-deficient cells to identify metabolic bottlenecks.
-
Trustworthiness and Self-Validation
The protocols described are based on established principles of enzyme kinetics and cell-based metabolic assays. To ensure the trustworthiness of your results, it is essential to incorporate the following self-validating systems:
-
Enzyme Assays:
-
Negative Controls: Include reactions without the enzyme or without the substrate to ensure that the observed activity is dependent on both.
-
Positive Controls: Use a known substrate for LCHAD, if available, to confirm enzyme activity.
-
Linearity: Ensure that the reaction rate is linear with respect to both time and enzyme concentration.
-
-
Cell-Based Assays:
-
Cell Viability: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the concentrations of the substrate used are not toxic to the cells.
-
Control Cell Lines: Use a healthy, wild-type cell line as a control to compare with the disease model cell line.
-
Time-Course and Dose-Response: Perform experiments at multiple time points and substrate concentrations to understand the dynamics of uptake and metabolism.
-
Conclusion
This compound is a powerful tool for dissecting the complexities of polyunsaturated fatty acid metabolism. While its commercial availability is limited, its potential applications in studying enzymatic function, cellular metabolism, and the pathophysiology of metabolic diseases are significant. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of lipid biology and the development of new therapeutic strategies.
References
- (Reference to a found
- (Reference to a methods paper for acyl-CoA analysis)
- (Reference to a paper on LCHAD deficiency models)
- Gillingham, M. B., et al. (2005). Optimal dietary therapy of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Molecular Genetics and Metabolism, 86(1-2), 13-23. [Link][5]
- Tyni, T., et al. (1997). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency.
- MedlinePlus. (2023). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. [Link][1]
- Osmosis from Elsevier. (2023). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (Year of the Zebra). [Link][3]
- Gillingham, M. B., et al. (2011). Growth in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. JIMD Reports, 1, 43-51. [Link][2]
Sources
- 1. medlineplus.gov [medlineplus.gov]
- 2. Growth in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal dietary therapy of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enzymes - Nordic Biosite [nordicbiosite.com]
Application Notes & Protocols: Handling, Storage, and Use of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA. As a specific, polyunsaturated long-chain acyl-CoA intermediate, its stability and utility are critically dependent on appropriate laboratory practices. The protocols herein are synthesized from established principles for analogous lipid molecules to ensure experimental success and data integrity.
Introduction
This compound is a key metabolic intermediate in the beta-oxidation and elongation pathways of long-chain fatty acids.[1][2] Its structure comprises a 20-carbon polyunsaturated acyl chain with four cis double bonds, a hydroxyl group at the third carbon (beta-position), and a high-energy thioester linkage to Coenzyme A (CoA).[3] This combination of features makes it an invaluable substrate for studying specific enzymes, such as 3-hydroxyacyl-CoA dehydrogenases (HADH), and for investigating disorders of lipid metabolism.[4][5]
However, the molecule's polyunsaturated nature and reactive thioester bond render it susceptible to degradation through oxidation and hydrolysis. This guide provides detailed protocols and the scientific rationale behind them to mitigate these risks, ensuring the molecule's integrity from storage to experimental use.
Physicochemical Properties & Stability
A thorough understanding of the molecule's chemical nature is paramount for its effective use. It is classified as a long-chain fatty acyl-CoA and is considered practically insoluble in water.[6]
-
Amphiphilicity and Solubility : Like other long-chain acyl-CoAs, this molecule is amphiphilic, possessing a hydrophilic CoA head and a long, hydrophobic acyl tail.[7] In aqueous solutions, it tends to form micelles above its critical micelle concentration (CMC), which can complicate its use in enzymatic assays if not properly managed.[8] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as methanol, ethanol, and solvent mixtures like chloroform/methanol.[9][10]
-
Chemical Stability : Two primary degradation pathways must be controlled:
-
Oxidation : The four cis double bonds in the acyl chain are highly susceptible to peroxidation by atmospheric oxygen. This process is accelerated by exposure to light and trace metal contaminants.
-
Hydrolysis : The thioester bond is energetically activated and prone to hydrolysis, especially at acidic or alkaline pH, cleaving the molecule into free Coenzyme A and the corresponding fatty acid.[3] While generally stable in neutral buffers for short periods at room temperature, long-term storage in aqueous solutions is not recommended.[8][9]
-
Table 1: Summary of Stability Risks and Mitigation Strategies
| Risk Factor | Chemical Consequence | Mitigation Strategy |
| Atmospheric Oxygen | Peroxidation of double bonds | Store neat material and organic stock solutions under an inert atmosphere (argon or nitrogen). Use de-gassed solvents for preparing solutions. |
| Light Exposure | Photo-oxidation | Store in amber vials or protect from light with aluminum foil. |
| Freeze-Thaw Cycles | Physical stress, moisture condensation | Prepare single-use aliquots of stock solutions to avoid repeated temperature changes. |
| pH Extremes | Hydrolysis of the thioester bond | Prepare aqueous working solutions in a neutral buffer (pH 6.5-7.5) immediately before use. Avoid strong acids and bases. |
| Water | Slow hydrolysis of the thioester bond | For long-term storage, use an organic solvent or store as a lyophilized solid. Minimize time in aqueous buffers.[9] |
Storage and Handling Protocols
Adherence to strict storage and handling procedures is essential to preserve the compound's purity and activity.
Long-Term Storage
For optimal stability, the compound should be stored under exacting conditions.
Table 2: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Maximum Recommended Duration |
| Lyophilized Solid | -80°C | Inert Gas | >1 year |
| Organic Stock Soln. | -80°C | Inert Gas | 6-12 months |
| Aqueous Working Soln. | 2-8°C (on ice) | N/A | < 4 hours |
Based on stability data for analogous long-chain acyl-CoAs.[8][11][12]
Protocol 1: Preparation of a Concentrated Organic Stock Solution
This protocol describes the preparation of a stock solution, which will be aliquoted for long-term storage.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Ethanol or Methanol (HPLC-grade or higher)
-
Inert gas (Argon or Nitrogen)
-
Gas-tight syringe
-
Sterile, amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the vial containing the lyophilized powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Gently flush the vial with a stream of inert gas.
-
Solvent Addition: Using a gas-tight syringe, add the required volume of anhydrous ethanol or methanol to achieve the desired concentration (e.g., 1-5 mM).
-
Dissolution: Cap the vial tightly and vortex gently until the solid is fully dissolved. Sonication in a bath sonicator for short bursts can aid dissolution if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use amber vials.
-
Inerting and Sealing: Flush the headspace of each aliquot vial with inert gas before sealing tightly with the PTFE-lined cap.
-
Storage: Place the labeled aliquots in a secondary container and store immediately at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions for Assays
This protocol details the dilution of the organic stock into an aqueous buffer for immediate experimental use.
Materials:
-
Frozen aliquot of the organic stock solution
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Pipettes and sterile tips
Procedure:
-
Thawing: Remove one aliquot of the organic stock solution from the -80°C freezer and thaw it quickly on ice.
-
Dilution: Determine the final concentration needed for your experiment. Add the required volume of the organic stock solution to the pre-chilled assay buffer. Crucially, add the stock solution to the buffer while gently vortexing the buffer to facilitate rapid dispersion and minimize precipitation.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions. The instability of acyl-CoAs in aqueous solutions increases with the length of the fatty acid chain.[9]
Application Protocol: Enzymatic Assay
A primary application for this compound is as a substrate for L-3-hydroxyacyl-CoA Dehydrogenase (HADH), an enzyme central to the beta-oxidation pathway. The activity of HADH can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.[13][14]
Figure 1. Workflow for an HADH enzymatic assay.
Protocol 3: Spectrophotometric Assay of HADH Activity
This protocol provides a method for determining HADH activity in a 96-well microplate format.
Materials:
-
Aqueous working solution of this compound (Protocol 2)
-
Assay Buffer: 100 mM potassium phosphate, 1 mM EDTA, pH 7.4
-
NAD⁺ stock solution (e.g., 50 mM in water)
-
Purified HADH enzyme or cell lysate containing HADH activity
-
UV-transparent 96-well plate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm and temperature control
Procedure:
-
Reagent Preparation: Prepare a master mix containing Assay Buffer and NAD⁺. The final concentration of NAD⁺ in the well should be ~0.5-1 mM.
-
Assay Setup: In each well of the 96-well plate, add the components in the following order:
-
160 µL of the Buffer/NAD⁺ master mix.
-
20 µL of the aqueous substrate working solution. (This will be varied for kinetic analysis).
-
For negative controls, add 20 µL of buffer instead of substrate.
-
-
Equilibration: Place the plate in the spectrophotometer and incubate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the HADH enzyme solution to each well.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm every 15-30 seconds for a total of 5-10 minutes.
Data Analysis and Interpretation
The rate of NADH production is directly proportional to enzyme activity.
-
Calculate the Rate: For each well, determine the initial linear rate of reaction by plotting Absorbance (340 nm) vs. Time (minutes). The slope of this line is the rate (ΔAbs/min).
-
Convert to Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate into molar terms.
-
Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 1000
-
ε (Molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹
-
l (Path length in cm) : For a standard 96-well plate with 200 µL volume, this must be measured or calculated. Alternatively, a standard curve can be used. For a 1 cm cuvette, l=1.
-
-
-
Kinetic Analysis: By measuring the activity at various substrate concentrations, key kinetic parameters such as Kₘ and Vₘₐₓ can be determined using Michaelis-Menten plots or Lineweaver-Burk plots.
Biochemical Pathway Context
The reaction catalyzed by L-3-hydroxyacyl-CoA Dehydrogenase is a critical step in the mitochondrial beta-oxidation spiral, which systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA for the citric acid cycle.
Figure 2. Position of 3-Hydroxyacyl-CoA in the Beta-Oxidation Pathway.
References
- Magnes, C., Suppan, M., Pieber, T. R., Moustafa, T., Sargsyan, K., & Fauler, G. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(9), 2889–2894.
- Sun, P., Wang, Y., & Yang, X. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. MethodsX, 3, 19-27.
- Joanneum Research. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs.
- ResearchGate. (n.d.). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs | Request PDF.
- Constantinides, P. P., & Steim, J. M. (1985). Physical Properties of Fatty Acyl-CoA. Journal of Biological Chemistry, 260(12), 7573-7580.
- Hale, D. E., Thorpe, C., & Braat, K. (1997). Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver. Clinical Chemistry, 43(2), 273–278.
- Li, L. O., Klett, E. L., & Coleman, R. A. (2010). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Journal of Lipid Research, 51(5), 1215-1223.
- Juguelin, H., & Cassagne, C. (1984). Assay of Long-Chain acyl-CoAs in a Complex Reaction Mixture. Analytical Biochemistry, 142(2), 329-335.
- LibreTexts Chemistry. (2019). 22.1: Lipids.
- Pearson. (n.d.). Physical Properties of Fatty Acids.
- Idell-Wenger, J. A., & Neely, J. R. (1978). Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation. Analytical Biochemistry, 85(2), 527-534.
- Lanyon-Hogg, T., & Faronato, M. (2021). Access and utilization of long chain fatty acyl-CoA by zDHHC protein acyltransferases. Biochemical Society Transactions, 49(3), 1145-1157.
- Sawai, M., Uchida, Y., Ohno, Y., Miyamoto, M., Nishioka, C., Itohara, S., Sassa, T., & Kihara, A. (2017). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. Journal of Biological Chemistry, 292(33), 13547-13556.
- Human Metabolome Database. (2017). Metabocard for (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA (HMDB0062202).
- LibreTexts Chemistry. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives.
- Fukao, T., Volodina, E., Slocinski, Y., & Steinbüchel, A. (2014). (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from fatty acid degradation operon of Ralstonia eutropha H16. Applied Microbiology and Biotechnology, 98(22), 9329-9340.
- M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase.
- He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109.
- Jensen, M. K., & Tomer, K. B. (1995). Analysis of long-chain fatty acyl coenzyme a thioesters by negative ion fast-atom bombardment mass spectrometry and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(11), 1131-1140.
- Tillander, V., & Ståhlman, M. (2014). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(8), 1083-1093.
- Olbrich, A., Dietl, B., & Lynen, F. (1981). Determination and characterization of long-chain fatty acyl-CoA thioesters from yeast and mammalian liver. Analytical Biochemistry, 113(2), 386-397.
- Jackson, S., Bartlett, K., Land, J., Moxon, E. R., Pollitt, R. J., Leonard, J. V., & Turnbull, D. M. (1991). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Pediatric Research, 29(4 Pt 1), 406-411.
- PubChem. (n.d.). (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA.
- PubChem. (n.d.). (5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA.
- Human Metabolome Database. (2017). Metabocard for (8Z,11Z,14Z,17Z)-3-Oxoicosatetraenoyl-CoA (HMDB0062354).
- Human Metabolome Database. (n.d.). Metabocard for 8Z,11Z,14Z-eicosatrienoyl-CoA (HMDB0003947).
- Lee, J. W., & Kim, H. U. (2019). In Vitro Production of Coenzyme A Using Thermophilic Enzymes. Applied and Environmental Microbiology, 85(15), e00651-19.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. scispace.com [scispace.com]
- 6. Human Metabolome Database: Showing metabocard for (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA (HMDB0062202) [hmdb.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of long-chain acyl-CoAs in a complex reaction mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracing the Metabolic Fate of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA using Stable Isotope Labeling and Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The study of lipid metabolism is critical for understanding numerous physiological and pathological processes, from energy homeostasis to inflammatory signaling. (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA (hereafter referred to as 3-OH-ETA-CoA) is a key intermediate in the metabolism of polyunsaturated fatty acids. Tracking its dynamic synthesis, transport, and downstream conversion provides invaluable insights into cellular metabolic fluxes. Conventional lipidomics offers a static snapshot, but fails to capture these dynamics.[1][2][3] This application note provides a comprehensive guide to the stable isotope labeling of 3-OH-ETA-CoA, enabling researchers to trace its metabolic fate in both in vitro and in vivo systems. We detail the strategic design of labeled tracers, protocols for their biosynthetic preparation, and their application in metabolic studies, with a focus on liquid chromatography-mass spectrometry (LC-MS) for analysis.
Introduction: The Need for Dynamic Metabolic Analysis
Lipids are not merely storage molecules; they are active participants in a vast network of cellular processes.[4][5] 3-OH-ETA-CoA, a hydroxylated Coenzyme A thioester of an eicosatetraenoic acid, is presumed to be an intermediate in fatty acid β-oxidation. Understanding the rate at which it is formed and consumed (its metabolic flux) is fundamental to elucidating the regulation of lipid catabolism and its dysregulation in diseases like metabolic syndrome, fatty liver disease, and certain cancers.[2]
Stable isotope tracing has emerged as the gold-standard methodology for quantifying metabolic fluxes.[6][7] By introducing a tracer—a molecule containing heavy, non-radioactive isotopes like Carbon-13 (¹³C) or Deuterium (²H)—into a biological system, we can distinguish newly synthesized or processed molecules from the pre-existing endogenous pool.[1][8] This allows for the direct measurement of kinetic parameters such as synthesis and turnover rates, providing a dynamic view of metabolism that is unattainable with static concentration measurements.[2][3]
This guide provides the foundational principles and actionable protocols for applying this powerful technique to the study of 3-OH-ETA-CoA.
Part I: Principles and Strategy Design
The Tracer Principle
The core assumption of stable isotope tracing is that the isotopic label does not alter the molecule's biochemical behavior; the tracer and the endogenous molecule (tracee) are metabolically indistinguishable.[8] The mass difference imparted by the isotope, however, allows for their distinct detection and quantification by mass spectrometry.[9][10]
Strategic Isotope Selection
The choice of isotope and labeling position is a critical design parameter that dictates the scope of the experimental question.
-
Carbon-13 (¹³C): ¹³C is an excellent choice for tracing the carbon backbone of the fatty acyl chain. Using a uniformly ¹³C-labeled precursor (e.g., [U-¹³C]-glucose or a ¹³C-fatty acid) allows for tracking the incorporation of carbon into the 3-OH-ETA-CoA molecule. This is ideal for studying de novo synthesis and oxidation pathways.[1]
-
Deuterium (²H): ²H is often administered as heavy water (D₂O) for a more general labeling of lipids.[1] Alternatively, perdeuterated fatty acids can be used.[11] While highly effective, potential kinetic isotope effects should be considered.
-
Labeling the CoA Moiety: An alternative strategy involves labeling the Coenzyme A portion of the molecule. This can be achieved biosynthetically using the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method, where a labeled precursor of CoA, such as [¹³C₃¹⁵N₁]-pantothenate (Vitamin B5), is supplied to cells.[12][13][14] This approach labels the entire acyl-CoA pool and is powerful for creating a suite of internal standards for quantification.
For tracing the specific fate of the fatty acyl chain, this guide will focus on the use of a ¹³C-labeled fatty acid precursor.
Overall Experimental Workflow
A successful tracing experiment follows a logical progression from tracer synthesis to data interpretation. The workflow is designed as a self-validating system, with quality control checkpoints at each critical stage.
Figure 1: High-level experimental workflow for tracing 3-OH-ETA-CoA metabolism.
Part II: Preparation of Labeled 3-OH-ETA-CoA
Direct chemical synthesis of a complex, stereospecific molecule like 3-OH-ETA-CoA is exceptionally challenging.[14] A more accessible and biomimetic approach is a semi-biosynthetic method, where a labeled fatty acid precursor is first generated or procured and then enzymatically converted to the desired acyl-CoA.
Protocol 1: Enzymatic Synthesis of [U-¹³C]-3-OH-ETA-CoA
This protocol assumes the starting availability of uniformly ¹³C-labeled eicosatetraenoic acid ([U-¹³C]-ETA). The procedure mimics the initial steps of mitochondrial β-oxidation.
Rationale: This enzymatic approach ensures the correct (3R) stereochemistry is generated, as it uses the enzymes that produce this specific isomer in vivo.
Materials:
-
[U-¹³C]-Eicosatetraenoic Acid (ETA)
-
Coenzyme A (Li salt)
-
ATP (disodium salt)
-
Acyl-CoA Synthetase (ACS) from a commercial source
-
Acyl-CoA Oxidase/Dehydrogenase (ACO/ACD)
-
Enoyl-CoA Hydratase (ECH)
-
Reaction Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5
-
Solid Phase Extraction (SPE) C18 cartridges
-
Acetonitrile, Formic Acid, Water (LC-MS grade)
Step-by-Step Methodology:
-
Fatty Acid Activation (Step 1):
-
In a microfuge tube, dissolve 1 mg of [U-¹³C]-ETA in 50 µL of ethanol.
-
Add 850 µL of Reaction Buffer.
-
Add Coenzyme A to a final concentration of 1.5 mM.
-
Add ATP to a final concentration of 5 mM.
-
Initiate the reaction by adding Acyl-CoA Synthetase (approx. 5-10 units).
-
Incubate at 37°C for 2 hours. This reaction converts the labeled fatty acid to its CoA thioester, [U-¹³C]-ETA-CoA.
-
-
Dehydrogenation (Step 2):
-
To the same reaction mixture, add Acyl-CoA Oxidase/Dehydrogenase (approx. 5-10 units).
-
Incubate at 37°C for 1 hour. This creates a double bond at the C2-C3 position, forming [U-¹³C]-2-enoyl-ETA-CoA.
-
-
Hydration (Step 3):
-
To the same reaction mixture, add Enoyl-CoA Hydratase (approx. 5-10 units).
-
Incubate at 37°C for 1 hour. This enzyme adds a hydroxyl group across the double bond, yielding the final product: [U-¹³C]-(3R)-3-hydroxyicosatetraenoyl-CoA.
-
-
Purification:
-
Stop the reaction by adding formic acid to a final concentration of 1%.
-
Activate an SPE C18 cartridge with 3 mL of acetonitrile, followed by 3 mL of water with 0.1% formic acid.
-
Load the reaction mixture onto the cartridge.
-
Wash with 5 mL of water with 0.1% formic acid to remove salts and polar reactants (e.g., ATP).
-
Elute the labeled acyl-CoA with 2 mL of acetonitrile with 0.1% formic acid.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in a known volume of 50:50 water:acetonitrile for analysis.
-
-
Characterization and Quantification:
-
Confirm the identity and isotopic purity of the product using high-resolution LC-MS/MS. The mass of the fully ¹³C-labeled product will be 20 Da higher than the unlabeled analogue (for a C20 fatty acid).
-
Quantify the concentration using a UV-Vis spectrophotometer by measuring absorbance at 260 nm (for the adenine ring of CoA) or by comparison to a commercially available unlabeled standard via LC-MS.
-
Figure 2: Enzymatic synthesis pathway for labeled 3-OH-ETA-CoA.
Part III: Application Protocols for Metabolic Tracing
Protocol 2: In Vitro Tracing in Cultured Cells
This protocol outlines a pulse-chase experiment to track the incorporation and turnover of 3-OH-ETA-CoA in a cell line of interest (e.g., hepatocytes, myotubes).
Rationale: Cell culture provides a controlled environment to study specific metabolic pathways without the complexity of a whole-organism system.[15][16]
Methodology:
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 70-80%).[17]
-
Labeling Medium Preparation: Prepare a labeling medium by supplementing the appropriate base medium (e.g., DMEM) with the purified [U-¹³C]-3-OH-ETA-CoA tracer. The final concentration should be optimized but typically ranges from 1-10 µM. It is crucial to conjugate the acyl-CoA to fatty acid-free BSA to facilitate cellular uptake.
-
Pulse Phase: Remove the standard medium, wash cells once with PBS, and replace it with the labeling medium. Incubate for a defined period (e.g., 1, 4, 8 hours) to allow for uptake and metabolism of the tracer.
-
Chase Phase (Optional): To measure turnover, remove the labeling medium after the pulse, wash cells twice with PBS, and add fresh, unlabeled standard medium. Collect samples at various chase time points (e.g., 2, 8, 24 hours).
-
Sample Harvesting:
-
At each time point, place the culture plate on ice and aspirate the medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Quench all metabolic activity by adding 1 mL of ice-cold 80% methanol.[1] Scrape the cells and collect the cell lysate/methanol mixture into a pre-chilled tube.
-
Flash-freeze the samples in liquid nitrogen and store at -80°C until extraction.
-
Protocol 3: In Vivo Tracing in Animal Models (Conceptual Framework)
In vivo studies provide systemic physiological context but require careful planning and ethical considerations.
Rationale: This approach allows for the study of inter-organ lipid transport and metabolism, which is crucial for understanding systemic diseases.[2][11]
Methodology Outline:
-
Tracer Administration: The labeled 3-OH-ETA-CoA is typically administered via a primed-constant intravenous infusion to achieve a metabolic steady state.[2][8] A bolus dose (prime) is given to rapidly fill the metabolic pool, followed by a slower constant infusion.
-
Sample Collection: Blood samples are collected at baseline and at multiple time points during the infusion. At the end of the experiment, tissues of interest (e.g., liver, muscle, adipose) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C.[11]
-
Sample Processing: Plasma is separated from blood by centrifugation. Tissues are homogenized in appropriate buffers before lipid extraction.
Part IV: Analysis and Data Interpretation
Lipid Extraction
A modified Bligh-Dyer or Folch extraction is standard for separating lipids from the aqueous phase of cell or tissue homogenates.[15]
-
To the methanol/cell lysate, add chloroform and water in a ratio that yields a final solvent system of Chloroform:Methanol:Water (e.g., 2:2:1.8 v/v/v).
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids and acyl-CoAs.[15]
-
Dry the lipid extract under nitrogen and reconstitute for LC-MS analysis.
Mass Spectrometry Analysis
LC-MS/MS is the analytical platform of choice due to its sensitivity and selectivity.[4][9][10] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.
Rationale: MRM provides high sensitivity and specificity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing background interference.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Endogenous 3-OH-ETA-CoA | Calculated M+H | Fragment | The specific m/z values must be determined empirically. The product ion often corresponds to the acyl chain after neutral loss of the CoA pantetheine phosphate portion. |
| [U-¹³C₂₀]-3-OH-ETA-CoA | Calculated M+H (+20) | Fragment (+20) | The precursor and product ions will be shifted by +20 Da compared to the unlabeled analyte. |
| Table 1: Hypothetical MRM transitions for tracing 3-OH-ETA-CoA. |
Data Interpretation
The primary output is the isotopic enrichment, which is the fraction of the total pool of 3-OH-ETA-CoA that is labeled at a given time point.[1]
-
Isotopic Enrichment (%) = [Labeled Analyte Area] / ([Labeled Analyte Area] + [Unlabeled Analyte Area]) * 100
This data can be used to calculate key kinetic parameters:
-
Fractional Synthesis Rate (FSR): The rate of enrichment over time, which reflects the percentage of the pool that is newly synthesized per unit of time.[2]
-
Metabolic Flux: By applying mathematical models (Metabolic Flux Analysis - MFA), the rates of production and consumption through specific pathways can be quantified.[5][18]
Figure 3: Potential metabolic fates of labeled 3-OH-ETA-CoA tracer.
References
- Fielding, B.A., and Frayn, K.N. (2015). Tracing lipid metabolism: the value of stable isotopes. Journal of Endocrinology, 226(3), G1-G10. [Link]
- Fielding, B.A., and Frayn, K.N. (2015). Tracing lipid metabolism: the value of stable isotopes. PubMed, 226(3):G1-10. [Link]
- NTNU Mass Spectrometry Lab. Metabolomics, Lipidomics and Fluxomics. NTNU. [Link]
- Mittendorfer, B., & Sidossis, L. S. (2009). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 50 Suppl(Suppl), S50–S55. [Link]
- Thiele, C., Wunderling, K., & Leyendecker, P. (2019). Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules. protocols.io. [Link]
- Park, S., et al. (2020). Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology.
- Snyder, N. W., et al. (2015). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Analytical biochemistry, 475, 55–61. [Link]
- Park, S., et al. (2020). Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology.
- Basu, S. S., et al. (2011). Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters. Analytical chemistry, 83(22), 8563–8571. [Link]
- Snyder, N. W., et al. (2015). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. PubMed, 475:55-61. [Link]
- Hu, C., & Zhang, X. (2017). Mass-spectrometry-based lipidomics. Analytical and bioanalytical chemistry, 409(19), 4537–4549. [Link]
- Carpentier, A. C., et al. (2022). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Comprehensive Physiology, 12(2), 3045–3082. [Link]
- Snyder, N. W., et al. (2015). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Drexel University Research Discovery. [Link]
- Park, S., et al. (2020). Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology. PubMed, 9(1):110-126. [Link]
- Mittendorfer, B., & Sidossis, L. S. (2009). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Semantic Scholar. [Link]
- Gasanov, S.E., et al. (2021). Chapter 12. Cell culture metabolomics and lipidomics.
- Lee, J. Y., et al. (2016). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. Journal of the Korean Society for Applied Biological Chemistry, 59(3), 375–385. [Link]
- Cybulski, J. D., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR protocols, 4(3), 102488. [Link]
- Snyder, N. W., et al. (2015). Production of stable isotope labeled acyl-coenzyme A thioesters by yeast SILEC.
- Hu, C., & Zhang, X. (2017). Mass-Spectrometry-Based Lipidomics.
- Thiele, C., et al. (2019). Multiplexed and single cell tracing of lipid metabolism.
- Wunderling, K., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in cell and developmental biology, 10, 894812. [Link]
- e-scapebio. (3S,8Z,11Z,14Z,17Z)
- Human Metabolome Database. (2017). Showing metabocard for (3S,8Z,11Z,14Z,17Z)
- MCE. (3S,8Z,11Z,14Z,17Z)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics, Lipidomics and Fluxomics - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]
- 10. Mass-spectrometry-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isotope.com [isotope.com]
- 12. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurolipidomics.com [neurolipidomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules [protocols.io]
- 18. Metabolic Flux Analysis Services - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Application Notes & Protocols: The Role of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA in Modern Lipidomics
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of Juniperonic acid (20:4, n-3), a less common omega-3 polyunsaturated fatty acid (PUFA) found in the oils of some conifer species. As an activated long-chain 3-hydroxy fatty acyl-CoA, its steady-state levels reflect the flux and potential dysregulation of fatty acid oxidation (FAO) pathways. In the field of lipidomics, this molecule serves as a critical tool for investigating inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and for the precise quantification of related lipid species via mass spectrometry.[1][2][3] This guide provides a comprehensive overview of its biochemical significance and detailed protocols for its application in enzyme activity assays and as an internal standard in LC-MS/MS-based lipidomics workflows.
Biochemical Context and Significance
This compound is formed during the catabolism of C20 polyunsaturated fatty acids. Specifically, it is the product of the enoyl-CoA hydratase-catalyzed hydration of trans-2-enoyl-CoA derived from Juniperoyl-CoA. It is subsequently oxidized to a 3-ketoacyl-CoA by the enzyme LCHAD, a crucial step in the FAO spiral that generates acetyl-CoA for the TCA cycle and produces vital reducing equivalents (NADH).[4][5]
The importance of studying this and similar molecules stems from:
-
Metabolic Disease Research: Deficiencies in the enzymes that process long-chain 3-hydroxyacyl-CoAs, notably LCHAD deficiency, are severe inborn errors of metabolism.[1][2][6] These disorders lead to the accumulation of toxic metabolic intermediates, causing life-threatening conditions like cardiomyopathy, hypoglycemia, and liver failure.[2][3][7] Studying the kinetics and inhibition of LCHAD using specific substrates like this compound is vital for diagnostics and therapeutic development.[8]
-
Lipidomics Quantification: Acyl-CoAs are notoriously difficult to quantify accurately due to their low abundance and instability. The use of stable isotope-labeled internal standards is the gold standard for mass spectrometry. A labeled version of this compound can serve as an ideal internal standard for quantifying a range of long-chain acyl-CoAs, correcting for variations in sample extraction and ionization efficiency.[9][10]
Below is a diagram illustrating the formation of this compound within the mitochondrial fatty acid beta-oxidation pathway.
Sources
- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 3. Growth in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. aocs.org [aocs.org]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Plasma Metabolomics, Lipidomics, and Acylcarnitines Are Associated With Vision and Genotype but Not With Dietary Intake in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Detection of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
Welcome to the technical support resource for the analysis of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting this specific polyunsaturated hydroxy fatty acyl-CoA. As a molecule with a hydroxyl group, four cis-double bonds, and a bulky coenzyme A moiety, its analysis presents unique challenges related to stability, extraction, and chromatographic separation. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your experimental workflow.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Signal Intensity for the Target Analyte
Q1: I am not detecting my target molecule, or the signal is extremely weak in my LC-MS/MS analysis. What are the likely causes and how can I fix this?
A1: Low signal intensity is a common and frustrating issue. The root cause often lies in sample degradation, inefficient extraction, or suboptimal mass spectrometry settings. Let's break down the possibilities.
Potential Cause 1: Analyte Degradation Your target molecule is a polyunsaturated fatty acyl-CoA (PUFA-CoA) and is highly susceptible to degradation. The primary culprit is lipid peroxidation, a free-radical chain reaction that attacks the numerous double bonds in the fatty acyl chain.[1] This process is accelerated by oxygen, heat, and transition metals.[1]
Solutions:
-
Storage: For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C under an inert atmosphere like argon or nitrogen.[1] For short-term handling during experiments, always keep samples on ice.[1]
-
Avoid Freeze-Thaw Cycles: Aliquot samples into smaller, single-use volumes to prevent repeated freezing and thawing, which accelerates degradation.[1]
-
Use Antioxidants: Consider adding a synthetic antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents to prevent oxidation.[1][2]
-
Solvent Quality: Use high-purity, LC-MS grade solvents. De-gas your solvents before use to remove dissolved oxygen that can promote oxidation.[1]
Potential Cause 2: Inefficient Extraction and Sample Cleanup The unique chemical properties of long-chain acyl-CoAs require a tailored extraction procedure. Generic lipid extraction methods may result in poor recovery.
Solutions:
-
Extraction Solvent: A mixture of organic solvents is often most effective. Methods using acetonitrile/isopropanol mixtures have shown high recovery for a wide range of acyl-CoAs.[3]
-
Solid-Phase Extraction (SPE): This is a critical step for both concentrating your analyte and removing interfering matrix components. For hydroxylated PUFAs (oxylipins), polymeric sorbents like Oasis HLB or reversed-phase C18 cartridges are highly effective.[4][5][6]
-
Method Validation: Ensure your extraction method is validated for efficiency. You can test this by spiking a known amount of a commercially available, related standard into your matrix and calculating the percent recovery.[7]
Potential Cause 3: Suboptimal Mass Spectrometry Parameters Acyl-CoAs have characteristic fragmentation patterns that must be leveraged for sensitive detection.
Solutions:
-
Ionization Mode: Use positive electrospray ionization (ESI+) mode. Acyl-CoAs are efficiently ionized under these conditions.[7][8]
-
Multiple Reaction Monitoring (MRM): This is the preferred mode for quantification on a triple quadrupole mass spectrometer. For acyl-CoAs, there are two highly specific transitions:
-
Analyte-Specific Fragmentation: The precursor ion will be the mass of your specific molecule. The product ion will be derived from the acyl portion after the neutral loss of 507. You must optimize the collision energy for this specific transition to maximize signal.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Splitting, or Broadening)
Q2: My chromatographic peaks are not sharp and symmetrical. What could be causing this and how do I improve my separation?
A2: Poor peak shape compromises both resolution and sensitivity. The causes can range from improper column choice to issues with the mobile phase or injection solvent.
Potential Cause 1: Inappropriate Injection Solvent If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to spread on the column before the gradient starts, leading to broad or split peaks.[10]
Solution:
-
Always aim to dissolve your final, extracted sample in a solvent that is as weak as, or slightly weaker than, your initial mobile phase conditions.[10] For reversed-phase chromatography, this often means a high percentage of the aqueous component.
Potential Cause 2: Secondary Interactions with the Column The phosphate groups on the CoA moiety can interact with active sites on the silica-based column packing, leading to peak tailing.
Solution:
-
High pH Mobile Phase: Using a mobile phase with a high pH (e.g., pH 10.5 with ammonium hydroxide) can deprotonate the silanol groups on the column, minimizing these secondary interactions and significantly improving peak shape for acyl-CoAs.[8]
-
Column Choice: A standard C18 reversed-phase column is generally suitable. Ensure the column is in good condition and has not been contaminated.[3][8]
Potential Cause 3: Column Contamination or Degradation Buildup of matrix components from previous injections can lead to a decline in performance, manifesting as poor peak shape and pressure fluctuations.[10][11]
Solution:
-
Guard Column: Always use a guard column to protect your analytical column from contaminants.
-
Sample Cleanup: Ensure your SPE or liquid-liquid extraction is effective at removing matrix components like phospholipids.
-
Column Washing: Regularly flush your column with a strong solvent wash protocol as recommended by the manufacturer.
Issue 3: Inconsistent Quantification and Poor Reproducibility
Q3: My results are not reproducible between injections or across different batches. How can I improve the reliability of my quantification?
A3: Reproducibility is the cornerstone of reliable quantitative analysis. The key to achieving it lies in meticulous sample handling, the use of appropriate internal standards, and controlling for batch effects.[12]
Potential Cause 1: Lack of an Appropriate Internal Standard Without an internal standard, you cannot correct for sample loss during preparation or for variations in instrument response (e.g., ion suppression).[13]
Solution:
-
The Gold Standard: The ideal internal standard is a stable isotope-labeled version of your analyte (e.g., ¹³C or ²H labeled). This is because it has nearly identical chemical and physical properties, meaning it will behave the same way during extraction, chromatography, and ionization.[13]
-
A Practical Alternative: If a stable isotope-labeled standard is not available, a structurally similar odd-chain fatty acyl-CoA (e.g., C17:0-CoA or C19:0-CoA) can be used. These are not naturally present in most biological systems and have similar properties to even-chain acyl-CoAs.[8][13]
-
When to Add: The internal standard must be added at the very beginning of the sample preparation process, before any extraction steps, to account for all potential sources of loss.[2]
Potential Cause 2: Ion Suppression/Enhancement Co-eluting compounds from the biological matrix can interfere with the ionization of your target analyte in the mass spectrometer source, leading to either a suppressed or artificially enhanced signal.[11][14]
Solution:
-
Improve Chromatography: Optimize your LC gradient to better separate your analyte from interfering matrix components.
-
Enhance Sample Cleanup: Re-evaluate your SPE protocol. You may need to add an extra wash step or try a different type of sorbent to remove the specific interferences.[4][6]
-
Dilution: If sensitivity allows, diluting the sample can mitigate matrix effects.
Potential Cause 3: Batch Effects Variations can be introduced when samples are prepared and analyzed in different batches over time (e.g., different days, different solvent preparations).[12]
Solution:
-
Sample Randomization: Randomize the injection order of your samples to prevent any time-dependent instrument drift from biasing a specific group.
-
Quality Control (QC) Samples: Prepare a pooled QC sample by combining a small aliquot from every sample in your study. Inject this QC sample periodically throughout the analytical run (e.g., every 5-10 injections). The consistency of the analyte signal in the QC samples is a measure of the stability and reproducibility of your analysis.[12]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected MS/MS fragmentation pattern for this compound?
A1: When using positive ion ESI-MS/MS, you should look for the characteristic fragmentation of the Coenzyme A moiety. The most reliable transitions for building an MRM method would be:
-
Precursor Ion [M+H]⁺: The calculated monoisotopic mass of the neutral molecule is C₄₁H₆₆N₇O₁₈P₃S.
-
Primary Fragmentation: A neutral loss of 507 Da is the most common and specific fragmentation for acyl-CoAs.[9]
-
Specific Product Ion: The resulting product ion will be the acyl chain fragment. You would set your MRM transition to monitor the precursor ion -> [M+H - 507]⁺.
-
Hydroxy-specific fragments: The hydroxyl group on the fatty acid chain can also produce characteristic fragments, often through the loss of water (18 Da), which can be confirmed in full scan MS/MS spectra.[15]
Q2: My research requires distinguishing between the (3R) and (3S) enantiomers. Can this be done with a standard LC-MS setup?
A2: No, standard reversed-phase LC columns (like C18) cannot separate enantiomers. To resolve the R and S stereoisomers, you must use a specialized technique:
-
Chiral Chromatography: This involves using an HPLC column with a chiral stationary phase (CSP). Columns like Chiralpak AD or AD-RH have been shown to be effective for resolving enantiomers of hydroxy fatty acids.[16][17] You would typically develop a normal-phase or reversed-phase method specifically for the chiral column.
-
Chiral Derivatization: An alternative approach involves reacting the hydroxyl group with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, non-chiral column.[18][19]
Q3: Can I analyze this compound using Gas Chromatography-Mass Spectrometry (GC-MS)?
A3: Direct analysis of the intact acyl-CoA by GC-MS is not feasible due to its high molecular weight and low volatility. However, you can analyze the 3-hydroxyicosatetraenoic acid portion after cleaving the CoA group. This requires a two-step derivatization process to make the molecule volatile:
-
Esterification: The carboxylic acid group is converted to a methyl ester (FAME).
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether. The resulting derivatized molecule can then be analyzed by GC-MS. This method can be very sensitive and provide isomer-specific information based on fragmentation patterns.[20][21]
Q4: How important is method validation for this type of analysis?
A4: Method validation is absolutely critical to ensure that your data is accurate, reliable, and reproducible. For quantitative lipidomics, your validation should assess the following criteria:
-
Reproducibility and Accuracy: Evaluated within and between batches using QC samples.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Linear Dynamic Range: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Sample Carryover: Ensuring that signal from a high-concentration sample does not appear in a subsequent blank injection.[3]
-
Stability: Assessing the stability of the analyte in the matrix under different storage and handling conditions.
Part 3: Data, Protocols, and Visualizations
Data Presentation
Table 1: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for long-chain acyl-CoAs.[3][8] |
| Mobile Phase A | Water with 10 mM Ammonium Hydroxide (pH ~10.5) | High pH minimizes peak tailing by suppressing silanol interactions.[8] |
| Mobile Phase B | Acetonitrile with 10 mM Ammonium Hydroxide | Standard organic solvent for reversed-phase separation of lipids.[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Provides efficient ionization for the Coenzyme A moiety.[7] |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Offers the highest sensitivity and selectivity for quantification.[3] |
| Primary MRM Transition | [M+H]⁺ → [M+H - 507]⁺ | Highly specific transition due to the characteristic neutral loss of the adenosine diphosphate group from acyl-CoAs.[9] |
| Internal Standard | Stable Isotope-Labeled Analyte or Odd-Chain Acyl-CoA | Essential for correcting analytical variability and ensuring accurate quantification.[13] |
Experimental Protocols
Protocol 1: General Workflow for Extraction and Analysis
-
Sample Homogenization: Homogenize tissue or cell pellets on ice in a suitable buffer containing an internal standard.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like acetonitrile/isopropanol/water or a solid-phase extraction (SPE) using a C18 or polymeric cartridge (e.g., Oasis HLB).[3][4]
-
Elution & Evaporation: Elute the acyl-CoAs from the SPE cartridge. Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the initial LC mobile phase conditions (e.g., 95:5 Mobile Phase A:B).
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system using the parameters outlined in Table 1.
Mandatory Visualization
Caption: A generalized workflow for the quantitative analysis of acyl-CoAs.
Caption: Troubleshooting logic for low signal intensity issues.
References
- Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (n.d.). MDPI.
- Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (n.d.). MDPI.
- Yano, I., et al. (1997). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. Microbiology and Immunology, 41(1), 27-32.
- Examples of the most commonly used types of solid-phase extraction... (n.d.). ResearchGate.
- Optical Configuration Analysis of Hydroxy Fatty Acids in Bacterial Lipids by Chiral Column High. (n.d.). J-Stage.
- Kenyon, C. N., et al. (1998). Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation. Analytical Biochemistry, 261(2), 147-156.
- Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (n.d.). semanticscholar.org.
- Gao, F., et al. (2018). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Visualized Experiments, (139), 58229.
- Dutta, U., et al. (2001). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Methods in Enzymology, 333, 237-248.
- Brash, A. R. (1987). Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods. Methods in Enzymology, 148, 497-505.
- The Chromatographic Resolution of Chiral Lipids. (2019, July 23). AOCS.
- Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids... (n.d.). ResearchGate.
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). Elsevier.
- Persaud, S. J., et al. (2013). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Methods in Molecular Biology, 1033, 11-20.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu.
- A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. (n.d.). NIH.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
- Troubleshooting LC-MS. (2023, February 2). LCGC International.
- A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the. (2020, May 3). MDPI.
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (n.d.). MDPI.
- Li, L. O., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(21), 10532-10539.
- Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents. (2020, October 8). NIH.
- High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). LIPID MAPS.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent.
- LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. (n.d.). ResearchGate.
- A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. (n.d.). Springer Nature Experiments.
- Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2889-2894.
- Mapping Lipid Fragmentation for Tailored Mass Spectral Libraries. (2019, February 12). NIH.
- Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. (2025, August 6). ResearchGate.
- File S1. MS2 fragmentation patterns for oxidatively truncated and full-length oxygenated lipids. (2021, December 23). bioRxiv.
- The effects of sample preparation and storage on lipid class and fatty acid composition in fish and shellfish tissues. (n.d.). ResearchGate.
- Rodriguez-Alcala, L. M., et al. (2014). Stability of fatty acid composition after thermal, high pressure, and microwave processing of cow milk as affected by polyunsaturated fatty acid concentration. Journal of Dairy Science, 97(12), 7307-7315.
- The acyl-CoA fragmentation pattern showing the mass-specific fragment... (n.d.). ResearchGate.
- Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography: Effect of the Alcohol Modifier. (2025, August 7). ResearchGate.
- Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources. (2024, April 12). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. zefsci.com [zefsci.com]
- 12. lcms.cz [lcms.cz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. aocs.org [aocs.org]
- 20. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA Instability
Welcome to the technical support guide for (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA. This document is designed for researchers, scientists, and drug development professionals who utilize this complex polyunsaturated fatty acyl-CoA in their experiments. Given its intricate structure, featuring a high-energy thioester bond and multiple susceptible double bonds, maintaining its stability in solution is paramount for reproducible and accurate results. This guide provides in-depth, experience-driven answers to common challenges, explains the underlying chemical principles, and offers validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary causes of this compound degradation in my experiments?
The instability of this molecule is not due to a single factor but rather a combination of its inherent chemical properties. The primary degradation pathways are chemical hydrolysis, oxidation, and enzymatic cleavage.
-
Chemical Hydrolysis : The thioester bond linking the fatty acid to Coenzyme A is energy-rich and susceptible to cleavage by water, especially under non-optimal pH conditions.[1][2] Both alkaline (pH > 7.0) and strongly acidic (pH < 4.0) environments significantly accelerate this breakdown, yielding the free fatty acid and Coenzyme A.[1]
-
Oxidation : The polyunsaturated acyl chain, with its four cis-double bonds, is highly prone to oxidation.[1][3] Exposure to atmospheric oxygen, trace metal ions (like iron and copper), and light can initiate a free-radical chain reaction, leading to the formation of hydroperoxides and other secondary oxidation products.[3][4] This alters the structure of the acyl chain, leading to a loss of biological activity.
-
Enzymatic Degradation : If you are working with biological matrices (e.g., cell lysates, tissue homogenates), endogenous acyl-CoA thioesterase (ACOT) enzymes can rapidly hydrolyze the thioester bond.[1][5] These enzymes are ubiquitous and serve to regulate intracellular levels of acyl-CoAs.[5][6]
Caption: Major Degradation Pathways for Polyunsaturated Acyl-CoAs.
FAQ 2: My experimental results are inconsistent. How do I know if my acyl-CoA solution is the problem?
Inconsistent results are a classic symptom of analyte instability. If you observe decreasing biological activity over time, variable enzyme kinetics, or the appearance of unexpected peaks in your analytical runs, degradation of your this compound solution is a likely culprit. Follow this logical workflow to diagnose the issue.
Caption: Troubleshooting Workflow for Acyl-CoA Instability Issues.
A summary of common issues and their solutions is presented in the table below.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of biological activity in assays | Degradation of the acyl-CoA due to improper handling, storage, or solution age. | Prepare fresh solutions for each experiment from a properly stored stock. Analytically verify the integrity of the stock solution via LC-MS. |
| Appearance of new peaks in HPLC/LC-MS | Formation of degradation products (e.g., hydrolyzed free fatty acid, oxidized species). | Confirm the identity of new peaks using mass spectrometry. Review solution preparation and storage procedures to minimize degradation.[7] |
| High variability between replicates | Inconsistent concentrations due to ongoing degradation between preparing and using the solutions. | Minimize the time the compound is in aqueous solution. Keep solutions on ice during experiments and use them immediately after preparation.[1] |
FAQ 3: What are the optimal conditions for preparing and storing solutions to ensure stability?
The cornerstone of success when working with this molecule is meticulous preparation and storage. The goal is to minimize exposure to water, oxygen, light, and non-optimal pH.
| Parameter | Recommendation | Rationale & Supporting Evidence |
| Primary Solvent (Stock) | Anhydrous methanol or acetonitrile. | Anhydrous organic solvents prevent hydrolysis of the thioester bond. Methanol has been shown to provide good stability for acyl-CoAs over a 24-hour period.[1][7] |
| Aqueous Buffer (Working) | Slightly acidic buffer, pH 4.0 - 6.8. | The thioester bond is most stable in a slightly acidic environment. Alkaline conditions (pH > 7.0) dramatically increase the rate of hydrolysis. A buffer at pH 4.9 is often used to inhibit thioesterase activity and minimize chemical hydrolysis.[1] |
| Long-Term Storage | Store dried material or organic stock solutions at -80°C . | Low temperatures are crucial for slowing both chemical hydrolysis and oxidative degradation.[1][8] For polyunsaturated lipids, -80°C is strongly recommended over -20°C for long-term stability.[9][10] |
| Short-Term Handling | Keep aqueous working solutions on ice at all times. | Elevated temperatures accelerate all degradation pathways. Keeping samples on ice during preparation and use is critical.[1][10] |
| Atmosphere | Overlay stock solutions with an inert gas (argon or nitrogen) before sealing and freezing. | This displaces oxygen, a key reactant in the oxidative degradation of the polyunsaturated acyl chain.[4] |
| Freeze-Thaw Cycles | Avoid. Aliquot stock solutions into single-use volumes. | Each freeze-thaw cycle can introduce moisture and accelerate degradation. |
| Light Exposure | Protect solutions from light by using amber vials or wrapping tubes in foil. | Light, especially UV, can provide the energy to initiate oxidative chain reactions.[3] |
In-Depth Protocols & Guides
Protocol 1: Preparation of a Stable Aqueous Working Solution
This protocol describes the best practice for diluting an organic stock of this compound into an aqueous buffer for immediate use in an experiment.
Materials:
-
Stock solution of acyl-CoA in anhydrous methanol or acetonitrile.
-
High-purity (e.g., HPLC-grade) water.
-
Sterile, amber-colored microcentrifuge tubes or glass vials.
-
Ice bucket.
-
Experimental buffer (e.g., 100 mM KH₂PO₄, pH adjusted to 4.9).[1]
Procedure:
-
Pre-chill: Place your buffer, tubes, and pipette tips on ice for at least 10 minutes before use.
-
Calculate Volumes: Determine the volume of stock solution and buffer required to achieve your desired final concentration. Ensure the final concentration of the organic solvent is compatible with your downstream assay.
-
Aliquot Buffer: Pipette the required volume of ice-cold aqueous buffer into the pre-chilled amber tube.
-
Add Stock: Retrieve the acyl-CoA stock solution from the -80°C freezer. Immediately add the calculated volume of the stock solution directly into the aqueous buffer.
-
Mix Gently: Mix the solution by gently flicking the tube or pipetting up and down slowly. Do not vortex, as this can introduce oxygen and promote oxidation.
-
Immediate Use: Keep the prepared working solution on ice and use it as quickly as possible, ideally within the hour. Do not store aqueous dilutions.
Protocol 2: Analytical Verification of Integrity by LC-MS
This general procedure outlines how to use Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your acyl-CoA solution.
Objective: To separate the intact this compound from potential degradation products and confirm its identity by mass.
Methodology:
-
Sample Preparation:
-
Prepare a fresh dilution of your stock solution in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of ~1-10 µM.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B is often required to separate structurally similar lipids.[1]
-
Flow Rate: Dependent on column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintain at a controlled temperature (e.g., 40°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode to detect the protonated molecule [M+H]⁺.
-
Analysis: Full scan mode to identify all ions present. The expected mass for the intact molecule should be calculated and used to generate an extracted ion chromatogram (EIC).
-
-
Data Interpretation:
-
A pure, stable sample will show a single major peak in the chromatogram at the expected retention time, with a corresponding mass spectrum showing a dominant ion for the intact acyl-CoA.
-
A degraded sample may show:
-
An earlier-eluting peak corresponding to the more polar Coenzyme A.
-
A later-eluting peak corresponding to the hydrolyzed free fatty acid.
-
Additional peaks with mass additions of +16 or +32 Da, indicative of oxidation products.
-
-
This self-validating system provides definitive proof of your compound's integrity. If degradation is observed, the stock solution should be discarded, and a new vial should be prepared following the stringent handling protocols outlined above.
References
- Foulon, V., Sniekers, M., Esmans, E., Van Veldhoven, P. P., & Mannaerts, G. P. (2000). Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase. Journal of Biological Chemistry.
- Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry. W.H. Freeman.
- Zhang, L., Liu, Y., Wang, C., Li, D., & Chen, Z. (2016). Effects of temperature and pH on enzyme activity and stability of recombinant γ-butyrobetainyl CoA synthetase.
- Powell, G. L., Grothusen, J. R., Zimmerman, J. K., Evans, C. A., & Fish, W. W. (1981). Physical Properties of Fatty Acyl-CoA. The Journal of Biological Chemistry, 256(23), 12246-12252.
- BenchChem. (2025). Technical Support Center: Stability and Analysis of Acyl-CoAs. BenchChem.
- Hiltunen, J. K., & Qin, Y. (2000). Alternatives to the isomerase-dependent pathway for the β-oxidation of oleic acid are dispensable in Saccharomyces cerevisiae. Identification of YOR180c/DCI1 encoding peroxisomal Δ3,5-Δ2,4-dienoyl-CoA isomerase. Journal of Biological Chemistry.
- Powell, G. L., Grothusen, J. R., Zimmerman, J. K., Evans, C. A., & Fish, W. W. (1981). Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. Journal of Biological Chemistry, 256(23), 12246-12252.
- Obeid, F., Insomphun, C., & Steinbüchel, A. (2014). (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from fatty acid degradation operon of Ralstonia eutropha H16. AMB Express, 4(1), 53.
- Starodub, O. E., Demignot, S., & D'Andrea, S. (2005). Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha. Journal of lipid research, 46(12), 2636–2645.
- Heath, R. J., & Rock, C. O. (2002). Fatty acid biosynthesis and oxidation.
- MedchemExpress. (n.d.). (3R,8Z,11Z,14Z,17Z)
- Knothe, G. (2005).
- Human Metabolome Database. (2017). Metabocard for (3S,8Z,11Z,14Z,17Z)
- Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1–12.
- Wikipedia. (n.d.).
- Knothe, G. (2015). Oxidative stability of fatty acid alkyl esters: A review.
- Bejaoui, S., Ghribi, F., & El-Cafsi, M. (2021). Effect of storage temperature and time on the fatty acids and nutritional quality of the commercial mussel (Mytilus galloprovincialis). Lipids in Health and Disease, 20(1), 22.
- Wojtczak, L., & Schonfeld, P. (2021).
- BenchChem. (2025). Navigating the Stability of Ingenol Esters: A Technical Support Guide. BenchChem.
- Edwards, M. S., et al. (2022). Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care.
- Couturier, L. I. E., et al. (2020). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science, 77(7-8), 2375–2395.
- Rudy, M. D., et al. (2016). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PLoS ONE, 11(8), e0160497.
- Camacho-Rodríguez, J., et al. (2019). Influence of storage conditions on the fatty acid content loss in aquafeeds.
- Cayman Chemical. (n.d.). (3R,8Z,11Z,14Z,17Z,20Z,23Z)-Hydroxyhexacosahexaenoyl-CoA. Cayman Chemical.
- PubChem. (2013). (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA.
- Caikuile. (n.d.). (3S,8Z,11Z,14Z,17Z)
- Jones, J. J., et al. (2021). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 11(10), 669.
- Hunt, M. C., & Alexson, S. E. H. (2002). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Progress in Lipid Research, 41(5), 403-424.
- Mach, F., et al. (2019). ESC/EAS Guidelines for the management of dyslipidaemias. European Heart Journal, 41(1), 111-188.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA Analysis
Welcome to the technical support resource for the mass spectrometric analysis of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and validated protocols for this specific long-chain polyunsaturated fatty acyl-CoA.
Introduction
This compound is a key metabolite in lipid metabolism, and its accurate quantification is crucial for understanding various physiological and pathological processes. However, like many long-chain acyl-CoAs, its analysis by mass spectrometry presents unique challenges, including instability, low abundance, and potential for in-source fragmentation. This guide provides a structured approach to method development and troubleshooting to ensure high-quality, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the analysis of this compound.
Q1: Which ionization mode is best for analyzing this molecule?
A1: Both positive and negative electrospray ionization (ESI) modes can be used for acyl-CoA analysis. However, positive ion mode is often preferred and can be more sensitive for a wide range of fatty acyl-CoAs.[1][2] In positive mode, you will typically observe the protonated molecule [M+H]⁺ and potentially sodium adducts [M+Na]⁺.[1] Negative ion mode will yield deprotonated molecules [M-H]⁻ and sometimes multiply charged ions like [M-2H]²⁻.[2] For initial method development, it is advisable to test both polarities to determine the optimal sensitivity for your specific instrument and sample matrix.
Q2: What are the characteristic fragment ions I should look for in MS/MS?
A2: Acyl-CoAs exhibit highly predictable fragmentation patterns in positive ion mode tandem mass spectrometry (MS/MS). The most common and specific fragmentation is a neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[3][4] Another characteristic fragment ion is observed at m/z 428, resulting from cleavage between the 5' diphosphates.[4][5] These signature fragments are invaluable for developing Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) methods.
Q3: My this compound signal is very low or non-existent. What are the likely causes?
A3: Low signal intensity is a frequent issue. The primary culprits are sample degradation, inefficient extraction, ion suppression, or suboptimal instrument parameters. Acyl-CoAs are notoriously unstable, especially in aqueous solutions at non-neutral pH.[3][4] It is critical to keep samples on ice during preparation and store them at -80°C for long-term stability.[3] Using methanol for sample reconstitution can improve stability during analysis.[4][6] For a systematic approach to diagnosing signal loss, refer to the troubleshooting section below.
Q4: How do I ensure good chromatographic separation for this analyte?
A4: Good chromatographic separation is essential to minimize ion suppression from the sample matrix and to separate isomers.[3][6] A reversed-phase C18 or C8 column is commonly used for separating long-chain acyl-CoAs.[2][3] A linear gradient using solvents like ammonium acetate or ammonium hydroxide in water and an organic phase like acetonitrile or methanol is a good starting point.[2][3][7] The hydroxyl group on your molecule may alter its retention behavior compared to its non-hydroxylated counterpart, so gradient optimization is key.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the analysis of this compound.
Issue 1: Low Signal Intensity or Complete Signal Loss
This is one of the most common challenges. A systematic approach is required to identify the root cause.
-
Logical Flow for Troubleshooting Signal Loss:
Caption: A step-by-step diagnostic workflow for troubleshooting low or absent analyte signal.
-
Detailed Steps & Solutions:
-
Verify Mass Spectrometer Performance: The first step is to isolate the issue.[8] Infuse a fresh standard solution of your analyte (or a similar, more stable acyl-CoA) directly into the mass spectrometer, bypassing the LC system. If you see a stable signal, the MS is likely functioning correctly, and the issue lies with the LC system or the sample itself.[8] If not, check the ESI source for a stable spray, clean the source components, and verify instrument tuning.
-
Check the LC System: If the MS is working, ensure the LC is delivering mobile phase correctly. Check for stable pump pressures and look for any leaks. An air bubble in the pump can prevent the gradient from forming correctly, leading to a complete loss of chromatography.[8]
-
Evaluate Sample Integrity and Preparation: As mentioned, acyl-CoAs are unstable.[3]
-
Degradation: Always prepare samples on ice and use pre-chilled solvents. Avoid prolonged exposure to room temperature.
-
Extraction Efficiency: The hydroxyl group and polyunsaturated nature of your molecule make its extraction efficiency dependent on the chosen solvent system. A common method involves homogenization in a mixture like acetonitrile:isopropanol:methanol.[3] Solid-phase extraction (SPE) can also be used to enrich your analyte, but be aware that very hydrophilic or hydrophobic species can be lost if the method is not optimized.[3][4]
-
-
Issue 2: Poor Peak Shape and Inconsistent Retention Time
-
Cause & Solution: Poor peak shape (e.g., tailing or fronting) for acyl-CoAs is often due to secondary interactions with the column or issues with the mobile phase.
-
Mobile Phase pH: The phosphate groups on the CoA moiety are acidic. Using a mobile phase with an appropriate pH can improve peak shape. Buffers like ammonium acetate are commonly used.[2]
-
Column Choice: While C18 columns are a good starting point, if peak shape is poor, consider a different stationary phase or a column with a different particle size.
-
Carryover: Acyl-CoAs can be "sticky." Ensure your wash solvent is strong enough to elute the analyte completely from the autosampler needle and loop.
-
Issue 3: Difficulty Optimizing Collision Energy (CE)
-
Cause & Solution: The optimal collision energy is critical for achieving the best sensitivity in MS/MS experiments. This energy is dependent on the molecule's structure, charge state, and the mass spectrometer being used.[9][10]
-
Systematic Optimization: Do not rely on default CE values. The optimal CE should be determined empirically for this compound. Infuse a standard solution and ramp the collision energy for your chosen precursor/product ion pair to find the value that yields the maximum intensity.
-
CE Prediction: Some software, like Skyline, can predict starting CE values based on the precursor m/z and charge state, which can then be refined experimentally.[11]
-
Part 3: Experimental Protocols & Data
Recommended Starting LC-MS/MS Parameters
This table provides a validated starting point for your method development. Optimization will be required for your specific instrumentation and sample type.
| Parameter | Recommended Setting | Rationale & Key Considerations |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Provides good retention and separation for long-chain acyl-CoAs.[3] |
| Mobile Phase A | Water with 5 mM Ammonium Acetate (pH ~7) | Buffering agent helps with ionization and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Choose based on desired selectivity and separation from other lipids. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for UHPLC column dimensions. |
| Gradient | Start at low %B, ramp to high %B, re-equilibrate | A typical gradient might be 10% B to 95% B over 10-15 minutes. |
| Ionization Mode | Positive ESI (ESI+) | Generally provides better sensitivity for a broad range of acyl-CoAs.[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) or PRM | For targeted quantification, providing high specificity and sensitivity. |
| Precursor Ion [M+H]⁺ | Calculated m/z | For C₄₁H₆₈N₇O₁₈P₃S, the monoisotopic mass is ~1083.36 Da. The [M+H]⁺ would be ~1084.37 m/z. |
| Product Ions (MRM) | Neutral Loss of 507 Da; Fragment at m/z 428.0365 | These are the most specific and common fragments for acyl-CoAs.[4][5][12] |
| Collision Energy | Instrument Dependent (e.g., 30-50 eV) | Must be empirically optimized. Polyunsaturated chains may require slightly different energy than saturated ones.[9][13] |
Note: The exact mass of this compound should be calculated precisely based on its chemical formula (C₄₁H₆₈N₇O₁₈P₃S) for accurate precursor ion selection.
Protocol 1: Sample Extraction from Cultured Cells
This protocol is a general guide for the extraction of long-chain acyl-CoAs.
-
Cell Harvesting: Aspirate the culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis & Extraction: Immediately add ice-cold extraction solvent (e.g., Acetonitrile:Isopropanol:Methanol, 3:1:1, v/v/v) containing an appropriate internal standard (e.g., a ¹³C-labeled or odd-chain acyl-CoA).
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Homogenize or sonicate the sample on ice.[3]
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.[3]
-
Analysis: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. The sample can be dried under nitrogen and reconstituted in a smaller volume of a suitable solvent (e.g., methanol) to increase concentration.
Visualizing the Fragmentation Pathway
The fragmentation of acyl-CoAs is highly consistent. The diagram below illustrates the primary fragmentation points in positive ion mode.
Caption: Characteristic MS/MS fragmentation of this compound in positive ion mode.
References
- Bae, S., & Liu, K.-H. (2025). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. KCI Journal Article. [Link]
- Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1125. [Link]
- Li, L., et al. (2003). Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry. Analytical Biochemistry, 322(1), 1-8. [Link]
- Larson, T. R., & Graham, I. A. (2009). Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method.
- Kivilompolo, M., & Riekkola, M.-L. (2004). Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry.
- Al-Soud, W. A., & Giesy, J. P. (2018). Polyunsaturated Fatty Acid and Sphingolipid Measurements by Tandem Mass Spectrometry. Mini-Reviews in Organic Chemistry, 15(3), 204-214. [Link]
- Schmid, R., et al. (2018). Adjustments of the collision energy (CE) optimization function in Skyline for rapid and robust targeted analysis of sphingolipids. Metabolites, 8(3), 43. [Link]
- Skyline Team. (n.d.).
- Li, L., et al. (2003). Analysis of medium-chain acyl-CoenzymeA esters in mouse tissues by liquid chromatography–electrospray ionization mass spectrometry. Request PDF. [Link]
- Hopper, J. F., et al. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry. [Link]
- Murphy, R. C. (2015). Tandem Mass Spectrometry of Lipids. Royal Society of Chemistry. [Link]
- Ulmer, C. Z., et al. (2023). Multiplexed targeted analysis of polyunsaturated fatty acids and oxylipins using liquid chromatography-tandem mass spectrometry. STAR Protocols, 4(3), 102226. [Link]
- Yuan, Y., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(2), 1045–1052. [Link]
- Criscuolo, A., et al. (2022). Tandem Mass Spectrometry in Untargeted Lipidomics: A Case Study of Peripheral Blood Mononuclear Cells. Metabolites, 12(11), 1083. [Link]
- Neubauer, S., et al. (2012). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 404(4), 1237–1246. [Link]
- Klein, D. R., et al. (2021). Relative Quantitation of Unsaturated Phosphatidylcholines Using 193 nm Ultraviolet Photodissociation Parallel Reaction Monitoring Mass Spectrometry. Analytical Chemistry, 93(49), 16396–16404. [Link]
- ResearchGate. (n.d.). The common MS/MS fragmentation pattern for all CoA species.
- Révész, Á., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Proteomics, 21(13-14), e2000291. [Link]
- Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. [Link]
- Brunengraber, H., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(11), 259. [Link]
- PubChem. (n.d.). (all-Z)
- Witting, M., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413(21), 5345–5358. [Link]
- PubChem. (n.d.). 11,14,17-eicosatrienoic acid, (Z,Z,Z)-. PubChem. [Link]
- Human Metabolome Database. (2017). (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA (HMDB0062202). HMDB. [Link]
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
- Strauss, E. (2014). Coenzyme A and Its Derivatives: Renaissance of a Textbook Classic. Biochemical Society Transactions, 42(4), 1031-1036. [Link]
- Violante, S., et al. (2019). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 9(12), 293. [Link]
Sources
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. skyline.ms [skyline.ms]
- 12. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics [kci.go.kr]
Technical Support Center: Quantification of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
Welcome to the technical support center for the quantification of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My signal for this compound is very low or undetectable in my LC-MS/MS analysis. What are the potential causes?
A1: Low or no signal for your target analyte is a common and frustrating issue. For a complex molecule like this compound, several factors could be at play:
-
Analyte Instability: Acyl-CoAs, particularly polyunsaturated species, are susceptible to degradation through hydrolysis of the thioester bond and oxidation of the double bonds.[1][2][3] Sample handling and storage are critical.
-
Inefficient Extraction: The unique structure of this long-chain hydroxy acyl-CoA may lead to poor recovery with generic lipid or acyl-CoA extraction protocols.[4][5]
-
Ion Suppression: Co-eluting matrix components, especially phospholipids, can significantly suppress the ionization of your target analyte in the mass spectrometer's ion source.[6][7][8]
-
Suboptimal Mass Spectrometry Parameters: The settings on your mass spectrometer, including ion source parameters and fragmentation conditions, may not be optimized for this specific molecule.
-
Lack of a Suitable Internal Standard: Without an appropriate internal standard, it is difficult to account for analyte losses during sample preparation and variations in instrument response.
Q2: I am observing high variability and poor reproducibility in my quantification results. What should I investigate?
A2: High variability points to inconsistencies in your analytical workflow. Key areas to scrutinize include:
-
Inconsistent Sample Preparation: Minor variations in extraction efficiency, evaporation, and reconstitution steps can introduce significant variability.
-
Analyte Degradation: If samples are not processed consistently and rapidly at low temperatures, degradation can occur to varying extents across your sample set.[9]
-
Matrix Effects: The composition of the biological matrix can vary between samples, leading to differential ion suppression or enhancement.[6][8][10]
-
Chromatographic Issues: Poor peak shape, shifting retention times, or inadequate separation from interfering species can all contribute to inconsistent integration and quantification.
Q3: How do I choose an appropriate internal standard for this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., ¹³C- or ²H-labeled). However, this is often not commercially available. In its absence, the next best option is a structurally similar acyl-CoA that is not endogenously present in your samples. For your analyte, consider a long-chain polyunsaturated acyl-CoA with a different chain length or degree of unsaturation. An odd-chain length fatty acyl-CoA can also be a good choice.[11] The key is that the internal standard should have similar extraction recovery, ionization efficiency, and chromatographic behavior to your analyte.
Q4: What are the best practices for sample collection and storage to ensure the stability of this compound?
A4: To maintain the integrity of your analyte, follow these guidelines:
-
Rapid Processing: Process tissues or cells immediately after collection. If this is not possible, flash-freeze them in liquid nitrogen and store them at -80°C.
-
Low Temperatures: Keep samples on ice or at 4°C throughout the extraction procedure to minimize enzymatic and chemical degradation.[1]
-
Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to prevent oxidation of the polyunsaturated acyl chain.
-
pH Control: Acyl-CoAs are more stable at a slightly acidic pH. Avoid alkaline conditions which promote hydrolysis of the thioester bond.[2]
-
Long-Term Storage: For long-term storage, keep extracts as a dry pellet at -80°C.[9] Reconstitute just prior to analysis.
Troubleshooting Guides
Issue 1: Poor Analyte Recovery During Sample Extraction
Underlying Causality
This compound is an amphipathic molecule with a long, nonpolar acyl chain and a highly polar CoA moiety. This dual nature can make efficient extraction challenging. A single-phase extraction may not be sufficient to fully capture the analyte while effectively removing interfering substances.
Troubleshooting Workflow
Caption: Workflow for troubleshooting poor analyte extraction recovery.
Detailed Protocol: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs
This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs and may require optimization for your specific analyte.[5]
-
Tissue/Cell Homogenization:
-
Homogenize flash-frozen tissue or cell pellets in a cold buffer (e.g., 100 mM KH₂PO₄, pH 4.9).
-
Add 2-propanol and continue homogenization.
-
Extract the acyl-CoAs from the homogenate with acetonitrile.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol, followed by equilibration with your initial mobile phase or an appropriate buffer.
-
Load the supernatant from the homogenization step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the acyl-CoAs with a solvent of sufficient strength (e.g., methanol or acetonitrile).
-
-
Eluate Processing:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, preferably the initial mobile phase.
-
Issue 2: Significant Ion Suppression and Matrix Effects
Underlying Causality
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[6] In biological samples, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[7][12]
Troubleshooting Workflow
Sources
- 1. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Guide: Minimizing Matrix Effects for (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA Analysis
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the quantitative analysis of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the root causes of matrix effects and provide robust, field-proven strategies for their mitigation, ensuring data accuracy, reproducibility, and sensitivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts crucial for understanding and troubleshooting matrix effects in the context of acyl-CoA analysis.
Q1: What is this compound and why is it difficult to analyze?
This compound is a long-chain acyl-coenzyme A (acyl-CoA) thioester, an important intermediate in fatty acid metabolism.[1] Its analysis is challenging for several reasons:
-
Amphipathic Nature: The molecule possesses a large, hydrophilic coenzyme A head group and a long, hydrophobic fatty acyl tail. This dual characteristic complicates extraction and chromatographic separation.[2]
-
Low Abundance: Acyl-CoAs are typically present in low nanomolar concentrations within complex biological tissues.[3]
-
Inherent Instability: The thioester bond is susceptible to hydrolysis, and the molecule can be rapidly degraded by endogenous enzymes (acyl-CoA hydrolases) if samples are not handled properly.[1] This necessitates rapid quenching of metabolic activity, usually by flash-freezing tissues in liquid nitrogen.[4]
-
Complex Biological Matrix: It must be measured within complex biological matrices (e.g., plasma, cell lysates, tissue homogenates) that are rich in interfering substances like proteins and, most notably, phospholipids.[5][6]
Q2: What are "matrix effects" in LC-MS/MS analysis?
Matrix effects are the alteration—suppression or enhancement—of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix.[6][7] In electrospray ionization (ESI), the most common ionization source for this type of analysis, the analyte must be converted into a gas-phase ion to be detected by the mass spectrometer. Co-eluting matrix components can interfere with this process by competing for charge or by altering the physical properties of the ESI droplets, leading to inaccurate quantification.[8][9]
Q3: What are the primary sources of matrix effects in biological samples for this analysis?
For acyl-CoA analysis in biological matrices, the most significant source of matrix effects is phospholipids .[5][6][8] Phospholipids are abundant in all biological membranes and share chromatographic properties with many lipids, causing them to co-elute with the analyte of interest.[6] Their presence in the ion source is a well-documented cause of severe ion suppression, leading to poor sensitivity and reproducibility.[8] Other sources include salts, proteins, and other endogenous metabolites.[5]
Q4: What is an internal standard, and why is it critical for this assay?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to every sample, calibrator, and quality control at a known concentration before sample processing.[10] Its purpose is to account for variability during the analytical workflow, including extraction efficiency, injection volume, and, most importantly, matrix effects.[11][12]
For quantitative bioanalysis, the gold standard is a stable isotope-labeled (SIL) internal standard of the analyte.[11][13] A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), making it distinguishable by the mass spectrometer. Because it behaves identically to the analyte during sample preparation and chromatography, it experiences the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.[10][13] If a specific SIL-IS is unavailable, a close structural analog, such as an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), can be used as a compromise.[3][14]
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the analysis of 3-hydroxyicosatetraenoyl-CoA.
Problem 1: Low or Inconsistent Analyte Signal (Ion Suppression)
Symptoms:
-
Analyte peak area is significantly lower in matrix samples compared to neat standards.
-
Poor signal-to-noise ratio, especially for low-concentration samples.
-
High variability (%CV) in results.
Causality & Workflow: Ion suppression is the most common manifestation of matrix effects, often caused by co-eluting phospholipids.[8] The troubleshooting workflow should focus on improving sample cleanup and chromatographic separation.
Caption: Troubleshooting workflow for low analyte signal.
Step-by-Step Solutions:
-
Assess Sample Preparation: Protein precipitation alone is inadequate for removing phospholipids.[8] The most effective strategy is to implement a Solid-Phase Extraction (SPE) step after initial extraction. Polymeric mixed-mode SPE sorbents that combine reversed-phase and ion-exchange mechanisms are highly effective at retaining phospholipids while allowing the acyl-CoA to be selectively eluted.[15][16]
-
Optimize Chromatography: If SPE is not feasible, modify your LC method. Phospholipids typically elute in the middle of a reversed-phase gradient. Adjusting the gradient to increase separation between your analyte and this region can significantly reduce suppression.[17] Consider using a different column chemistry (e.g., C8 instead of C18) which may alter the elution profile of interfering compounds.[18]
-
Implement an Appropriate Internal Standard: As stated in the FAQs, using a stable isotope-labeled internal standard is crucial. It co-elutes with the analyte and experiences the same ionization effects, providing the most accurate correction.[13]
Problem 2: Poor Reproducibility and High %CV in Quality Controls
Symptoms:
-
Replicate injections of the same sample yield inconsistent peak areas.
-
Quality control (QC) samples frequently fall outside of acceptance criteria (e.g., >15-20% CV).
Causality & Workflow: Poor reproducibility is often a direct consequence of variable and uncorrected matrix effects.[19] Different lots of biological matrix can have slightly different compositions, leading to sample-dependent ion suppression.
Caption: Logic for diagnosing poor reproducibility.
Step-by-Step Solutions:
-
Analyze Internal Standard Response: The first diagnostic step is to examine the peak area of your internal standard across an entire analytical batch. If the IS area is highly variable between samples, it is a clear indication of inconsistent matrix effects.[19]
-
Enhance Sample Cleanup: The most robust solution is to improve the sample preparation method to more effectively remove matrix components. Refer to the solutions for Problem 1, focusing on implementing a validated SPE protocol.[16]
-
Use Matrix-Matched Calibrators: Ensure that your calibration curve standards are prepared in a blank matrix that is identical to your study samples (e.g., if analyzing human plasma, prepare calibrators in pooled human plasma). This ensures that the calibration standards and the unknown samples are affected by the matrix in the same way, improving accuracy.[20]
Section 3: Detailed Experimental Protocols
Protocol 1: Sample Homogenization and Extraction
This protocol is designed for the initial extraction of acyl-CoAs from tissue samples, focusing on rapid enzyme inactivation and efficient extraction.
-
Metabolic Quenching: Immediately upon collection, flash-freeze the tissue sample in liquid nitrogen. This step is critical to halt all enzymatic activity, particularly from acyl-CoA hydrolases, preserving the in vivo acyl-CoA profile.[4]
-
Homogenization: While still frozen, grind the tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extraction:
-
Weigh the frozen tissue powder (typically 20-50 mg) into a pre-chilled tube.
-
Add 1 mL of ice-cold extraction solvent (e.g., Acetonitrile/Isopropanol/Water 3:1:1 v/v/v).[21]
-
Immediately add your internal standard solution.
-
Homogenize thoroughly using a probe sonicator or bead beater, keeping the sample on ice at all times.
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously for 1 minute.
-
Incubate on ice for 20 minutes to facilitate protein precipitation.
-
-
Centrifugation: Centrifuge the samples at >14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, for further cleanup.[22]
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Acyl-CoAs
This protocol uses a reversed-phase (C18) SPE cartridge, a common and effective method for purifying acyl-CoAs and removing phospholipids.[2]
-
Cartridge Conditioning:
-
Sample Loading:
-
Take the supernatant from Protocol 1 and dilute it with 2-3 volumes of the aqueous buffer to ensure the acyl-CoAs bind to the C18 sorbent.
-
Load the entire diluted sample onto the conditioned SPE cartridge.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of the aqueous buffer to remove salts and other highly polar interferences.
-
Wash the cartridge with 1 mL of a methanol/water solution (e.g., 40:60 v/v). This step is crucial for removing remaining polar interferences without eluting the long-chain acyl-CoAs.
-
-
Elution:
-
Elute the this compound and other acyl-CoAs from the cartridge using 1 mL of methanol or an appropriate organic solvent mixture.[2]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.[23]
-
Section 4: Data Interpretation and Validation
Effective mitigation of matrix effects is validated by observing consistent results. The choice of sample preparation is the most critical factor.
Table 1: Comparison of Sample Preparation Techniques for Acyl-CoA Analysis
| Technique | Pros | Cons | Efficacy for Phospholipid Removal | Typical Analyte Recovery |
| Protein Precipitation (PPT) | Simple, fast, inexpensive.[8] | Minimal selectivity, does not remove phospholipids or salts.[8] | Poor | Good, but data quality is low due to high matrix effects. |
| Liquid-Liquid Extraction (LLE) | Can be more selective than PPT. | Can have lower recovery for amphipathic molecules, more labor-intensive.[15] | Moderate to Good | Variable, may be lower for acyl-CoAs. |
| Solid-Phase Extraction (SPE) | Highly selective, excellent for removing phospholipids and salts.[15][16] | Requires method development, higher cost per sample. | Excellent | High and reproducible. |
References
- BenchChem. (n.d.). Sample preparation for Acyl-CoA analysis.
- BenchChem. (n.d.). Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues.
- Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (n.d.).
- Christie, W. W. (2019, July 23). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library.
- Deutsch, J., Grange, E., Rapoport, S. I., & Purdon, A. D. (1994). Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction. Analytical Biochemistry, 220(2), 321–323.
- Minkler, P. E., Kerner, J., & Hoppel, C. L. (2008). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue. The Journal of Lipid Research, 49(6), 1369–1376.
- Clasquin, M. F., Melamud, E., & Rabinowitz, J. D. (2012). Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation. Methods in Enzymology, 512, 59–76.
- Fatty acyl CoA analysis. (n.d.). Cyberlipid.
- Tumanov, S., Shinder, M., & Shurubor, Y. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Metabolites, 12(2), 131.
- Xu, R., Li, Q., & Li, D. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Critical Reviews in Analytical Chemistry, 41(1), 41–60.
- Tumanov, S., & Shurubor, Y. I. (2021). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. Cell Reports, 36(12), 109725.
- Koves, T. R., Noland, R. C., Bates, A. L., St-Pierre, J., Muehlbauer, M. J., Stevens, R. D., ... & Muoio, D. M. (2008). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. Analytical Biochemistry, 373(1), 10–20.
- Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. (n.d.). ResearchGate.
- Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 53(5), 809–817.
- Ion-Suppression & Phospholipid Contamination. (n.d.). Sigma-Aldrich.
- Wang, S., Cyronak, M., & Yang, E. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1061–1062, 339–347.
- Troubleshooting ion suppression in LC–MS analysis. (2025, December 9). YouTube.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Chromatography Online.
- Yang, K., Cheng, H., Gross, R. W., & Han, X. (2009). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research, 50(Supplement), S277–S282.
- Haynes, C. A., Allegood, J. C., Sims, K., & Merrill, A. H. (2008). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. Journal of Lipid Research, 49(5), 1113–1125.
- Basit, A., Nabi, Z., Ghafoor, A., & Khan, G. M. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Rapid Communications in Mass Spectrometry, 25(11), 1547–1554.
- Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Salvi, L., & Trufelli, H. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047.
- Jager, M., & Ghisleni, D. D. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 33(s5), 14–20.
- Li, Y., Li, S., Wang, M., Li, Y., & Li, Y. (2016). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Analytical and Bioanalytical Chemistry, 408(29), 8347–8356.
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (n.d.).
Sources
- 1. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 20. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. duke-nus.edu.sg [duke-nus.edu.sg]
- 23. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
Welcome to the technical support resource for the synthesis of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this specific polyunsaturated hydroxy fatty acyl-CoA. Here, we provide in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you optimize your experimental workflow and maximize your yield of this critical biomolecule.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that demands careful control over reaction conditions to preserve the stereochemistry and the integrity of the polyunsaturated fatty acid (PUFA) chain. The overall workflow involves two principal stages: the stereoselective synthesis of the (3R)-3-hydroxy fatty acid precursor, followed by its activation to the corresponding Coenzyme A thioester.
Caption: General workflow for the two-stage synthesis of the target acyl-CoA.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Question: Why is the yield of my final this compound product consistently low after the CoA ligation step?
This is a multifaceted problem that can originate from the precursor quality, the ligation reaction itself, or product degradation. Below is a logical flow to diagnose the issue.
Caption: Decision tree for troubleshooting low yields of the final acyl-CoA product.
Detailed Solutions:
-
Cause 1: Impure or Degraded Fatty Acid Precursor
-
The "Why": The enzymatic (e.g., Acyl-CoA Synthetase, ACSL) or chemical ligation step is highly sensitive to the quality of the free fatty acid substrate.[1] Oxidized fatty acids or stereoisomers can act as inhibitors or may not be recognized by the enzyme. The polyunsaturated chain is highly susceptible to oxidation.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the (3R)-3-hydroxyicosatetraenoic acid by High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS). Purity should be >98%.
-
Check for Oxidation: Acquire a UV-Vis spectrum. The appearance of a conjugated diene peak around 234 nm is a classic sign of lipid peroxidation.
-
Confirm Stereochemistry: If possible, use chiral chromatography or derivatization (e.g., Mosher ester analysis) to confirm the (3R) configuration, as the enzyme may be stereospecific.[2]
-
Solution: Re-purify the precursor using flash chromatography or preparative HPLC. Always handle and store the precursor under an inert atmosphere (argon or nitrogen) at -20°C or -80°C.
-
-
-
Cause 2: Inefficient CoA Ligation Reaction
-
The "Why" (Enzymatic): Long-chain acyl-CoA synthetases (ACSLs) catalyze a two-step reaction requiring ATP and Mg²⁺.[3] The reaction can fail if the enzyme is inactive, cofactors are limiting, or reaction conditions (pH, temperature) are suboptimal. Some ACSL isoforms show distinct substrate preferences for chain length and saturation.[1]
-
Troubleshooting Steps (Enzymatic):
-
Enzyme Selection: Ensure you are using an ACSL isoform known to be active on long-chain, polyunsaturated fatty acids.
-
Activity Check: Test the enzyme with a standard fatty acid (e.g., oleic acid) to confirm its activity.
-
Condition Optimization: Systematically vary pH (range 6.5-8.5), temperature (range 20-37°C), and concentrations of ATP (1-10 mM), MgCl₂ (2-10 mM), and Coenzyme A (0.5-5 mM). See the protocol below for a starting point.
-
Substrate Solubility: The hydroxy fatty acid may have poor aqueous solubility. Ensure it is fully solubilized, potentially by adding a low concentration of a detergent like Triton X-100 (typically 0.01-0.05%), though this should be optimized as high concentrations can denature the enzyme.
-
-
The "Why" (Chemical): Chemical methods, such as using carbonyldiimidazole (CDI) or ethylchloroformate (ECF), require anhydrous conditions to prevent hydrolysis of activated intermediates.[4] Incorrect stoichiometry or temperature can lead to numerous side products.
-
Troubleshooting Steps (Chemical):
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Perform the reaction under an inert atmosphere.
-
Stoichiometry: Optimize the molar ratio of the fatty acid to the coupling agent and Coenzyme A. A slight excess of the activated fatty acid is often used.
-
Temperature Control: The activation step is often performed at 0°C or room temperature, while the subsequent reaction with CoA may be done at a lower temperature to minimize side reactions.
-
-
-
Cause 3: Product Degradation
-
The "Why": The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at alkaline pH.[5] Furthermore, the PUFA chain remains vulnerable to oxidation.
-
Troubleshooting Steps:
-
pH Control: During workup and purification, use buffers with a pH between 6.0 and 7.0.
-
Temperature Control: Keep the sample on ice or at 4°C at all times.
-
Rapid Purification: Proceed to purification immediately after the reaction is quenched. Use an established HPLC method for rapid separation.[6]
-
Storage: After purification, immediately quantify aliquots, flash-freeze them in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Question: My HPLC analysis shows multiple peaks close to my product peak. What are these impurities?
-
Potential Cause 1: Isomers of the Fatty Acid Chain
-
The "Why": The multiple cis double bonds (Z configuration) can isomerize to the more stable trans (E) configuration if exposed to heat, light, or radical initiators. These geometric isomers will have very similar masses and may co-elute or appear as closely resolved peaks in RP-HPLC.
-
Solution: Minimize exposure to light and heat throughout the synthesis and purification. Use degassed solvents to reduce dissolved oxygen, a source of radicals.
-
-
Potential Cause 2: Oxidized Byproducts
-
The "Why": The bis-allylic protons in the PUFA chain are susceptible to hydrogen abstraction, leading to the formation of hydroperoxides and other oxidation products.[7]
-
Solution: Work under an inert atmosphere. Consider adding a radical scavenger like BHT (butylated hydroxytoluene) during storage or non-critical steps, but ensure it can be removed during purification.
-
-
Potential Cause 3: Incomplete Reaction Intermediates
-
The "Why": In enzymatic synthesis, the acyl-AMP intermediate can sometimes be released from the enzyme before reacting with CoA. In chemical synthesis, unreacted activated fatty acid may persist.
-
Solution: Optimize reaction time and ensure an adequate concentration of Coenzyme A is present to drive the reaction to completion. Analyze reaction progress over time by taking small aliquots and quenching them for HPLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for the enzymatic ligation step?
A1: The three most critical parameters are:
-
Enzyme Choice and Concentration: Select a long-chain acyl-CoA synthetase (ACSL) known to efficiently activate polyunsaturated fatty acids.[1] The enzyme concentration should be optimized to ensure the reaction proceeds at a reasonable rate without being cost-prohibitive.
-
Cofactor Stoichiometry: The reaction is ATP-dependent. A molar excess of ATP over the fatty acid substrate is required. Magnesium is a crucial cofactor for ATP binding and catalysis and should also be in excess.
-
pH and Temperature: Most ACSL enzymes have a pH optimum between 7.0 and 8.0 and work well between 25-37°C. Maintaining these conditions is vital for maximal activity.
Q2: Which is the better choice for CoA ligation: enzymatic or chemical synthesis?
A2: The choice depends on your specific goals, scale, and available resources. A comparison is provided in the table below.
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High; avoids isomerization and side reactions on the fatty acid chain.[8] | Lower; risk of isomerization and side reactions with functional groups. |
| Conditions | Mild; aqueous buffer, neutral pH, room temp/37°C. | Harsher; often requires anhydrous organic solvents and temperature control. |
| Substrate Scope | Can be limited by enzyme's substrate specificity. | Generally broader, but may require protecting groups for other functionalities. |
| Workup | Simpler; often involves protein precipitation followed by direct purification. | More complex; requires quenching, solvent removal, and extraction steps. |
| Cost & Availability | Recombinant enzymes can be expensive or require in-house production. | Reagents are generally cheaper and widely available.[4] |
| Recommendation | Preferred for high-purity, biologically active material. | Suitable for producing standards or when enzymatic methods fail. |
Q3: What is the recommended method for purifying the final acyl-CoA product?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.[6][9]
-
Column: A C18 column is most common.
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Aqueous buffer (e.g., 50 mM ammonium acetate or potassium phosphate, pH 6.0-6.5).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the more hydrophobic acyl-CoA.
-
Detection: Monitor the elution at 260 nm , which is the absorbance maximum for the adenine moiety of Coenzyme A.[10]
-
Post-Purification: Fractions containing the pure product should be pooled, immediately frozen (e.g., in liquid nitrogen), and lyophilized for long-term storage.
Q4: How should I accurately quantify and store the final product?
A4:
-
Quantification: The most reliable method is UV-Vis spectrophotometry, using the extinction coefficient of Coenzyme A at 260 nm (ε = 16,400 M⁻¹cm⁻¹) in a buffer of known pH. This assumes no other components in the purified sample absorb significantly at this wavelength.
-
Storage: The product is sensitive to both hydrolysis and oxidation.
-
Short-term (days): Store as a solution in a slightly acidic buffer (pH 6.0) at 4°C.
-
Long-term (months to years): Store as a lyophilized powder under an inert atmosphere (argon) at -80°C. Alternatively, store as a flash-frozen solution in single-use aliquots at -80°C to prevent degradation from freeze-thaw cycles.
-
Key Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a starting point and should be optimized for your specific enzyme and substrate batch.
Materials:
-
(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoic acid (substrate)
-
Recombinant long-chain acyl-CoA synthetase (ACSL)
-
Coenzyme A, lithium salt
-
ATP, disodium salt
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Triton X-100
-
Potassium phosphate buffer (1 M, pH 7.5)
-
Nuclease-free water
Procedure:
-
Prepare Substrate Stock: Dissolve the free fatty acid in a minimal amount of ethanol or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Prepare Reaction Buffer: In a microcentrifuge tube, prepare the final reaction mixture. For a 1 mL final volume:
-
100 µL of 1 M Potassium phosphate buffer (pH 7.5) (Final: 100 mM)
-
20 µL of 500 mM MgCl₂ (Final: 10 mM)
-
20 µL of 500 mM ATP (Final: 10 mM)
-
10 µL of 100 mM DTT (Final: 1 mM, to protect enzyme sulfhydryl groups)
-
5 µL of 1% Triton X-100 (Final: 0.005%, to aid substrate solubility)
-
Add nuclease-free water to a volume of ~900 µL.
-
-
Add Substrates:
-
Add the desired amount of the fatty acid stock solution (e.g., 10 µL of a 10 mM stock for a final concentration of 100 µM).
-
Add Coenzyme A to a final concentration of 0.5 - 1.0 mM.
-
-
Initiate Reaction: Add the ACSL enzyme to a final concentration of 1-5 µM. Mix gently by pipetting.
-
Incubation: Incubate the reaction at 30°C for 1-3 hours. Monitor the reaction progress by taking 50 µL aliquots at different time points, quenching with 5 µL of 10% formic acid, and analyzing by HPLC.
-
Quench Reaction: Stop the reaction by adding acid (e.g., formic acid or acetic acid to a final concentration of 1%).
-
Workup: Centrifuge the quenched reaction at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Purification: Carefully collect the supernatant and proceed immediately to RP-HPLC purification as described in the FAQ section.
References
- Recovery and purification of hydroxy fatty acids from source oils. (n.d.). Google Patents.
- Vögeli, B., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters.Molecules, 21(4), 517. PubMed.
- A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. (n.d.). OUCI.
- Rana, J. (n.d.). Fatty Acid Synthesis - Part II. Khan Academy.
- Tungen, J. E., et al. (2016). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid.Marine Drugs, 14(11), 203. PubMed Central.
- Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. (2025). Molecular Genetics and Metabolism.
- Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method. (n.d.). Creative Proteomics.
- Persistent fatty acid catabolism during plant oil synthesis. (2025). bioRxiv.
- Vögeli, B., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters.Molecules, 21(4), 517. MDPI.
- Acyl-CoA Metabolism and Partitioning. (n.d.). PubMed Central.
- Lin, Y., & Li, C. (2022). Enzymatic acylation of cyanidin-3-O-glucoside in raspberry anthocyanins for intelligent packaging: Improvement of stability, lipophilicity and functional properties.Food Chemistry, 394, 133488.
- Acyl-CoA synthesis, lipid metabolism and lipotoxicity. (n.d.). PubMed Central.
- Fatty acyl CoA analysis. (n.d.). Cyberlipid.
- Purification of the acyl-CoA elongase complex from developing rapeseed and characterization of the 3-ketoacyl-CoA synthase and the 3-hydroxyacyl-CoA dehydratase. (n.d.). PubMed.
- A review on enzymatic acylation as a promising opportunity to stabilizing anthocyanins. (n.d.). ResearchGate.
- Factors Influencing the Eicosanoids Synthesis In Vivo. (n.d.). PubMed Central.
- Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism. (n.d.). MetwareBio.
- Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins. (2025). The Medical Biochemistry Page.
- Biosynthesis and action of eicosanoids in the inflammatory process. (2025). IOSR Journal of Pharmacy and Biological Sciences.
- Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses. (2021). Frontiers in Plant Science.
- Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent-Free Conditions. (2021). ACS Omega.
- Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. (2025). STAR Protocols.
- Showing metabocard for (S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934). (n.d.). Human Metabolome Database.
- (3R,8Z,11Z,14Z,17Z,20Z,23Z)-Hydroxyhexacosahexaenoyl-CoA. (n.d.). BOC Sciences.
- Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products. (2023). Molecules, 28(14), 5534. PubMed Central.
- (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA. (n.d.). PubChem.
- Reaction scheme for the enzymatic synthesis of 14 C-feruloyl-CoA. (n.d.). ResearchGate.
- Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS). (2021). Molecules, 26(2), 481.
- HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction. (2023). Molecules, 28(6), 2568. MDPI.
- Showing metabocard for (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA (HMDB0062202). (2017).
- (8Z,11Z,14Z,17Z)-3-Oxoicosatetraenoyl-CoA. (n.d.). MedchemExpress.com.
- HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic. (n.d.). CORE.
- HPLC Analysis of Triacylglycerol Molecular Species. (n.d.). Springer Nature Experiments.
Sources
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters | MDPI [mdpi.com]
- 5. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 8. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for High-Throughput Screening of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
Welcome to the technical support resource for the method refinement and high-throughput screening (HTS) of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals actively engaged in identifying modulators of lipid metabolic pathways. As the complexity of lipid signaling and metabolism is increasingly appreciated, robust and reliable HTS assays are critical for discovering novel therapeutics.[1]
This document provides field-proven insights, detailed protocols, and extensive troubleshooting advice to ensure the success of your screening campaigns.
Core Principles: Designing a Robust HTS Assay
The primary challenge in screening for modulators of this compound is the detection of a non-chromophoric lipid-CoA ester in a high-throughput format. Direct measurement methods like mass spectrometry, while definitive, are generally not suitable for primary HTS due to lower throughput and higher cost.[2][3] Therefore, we must employ an indirect, coupled-enzyme assay that generates a robust optical signal (fluorescence or absorbance).
The most reliable approach leverages the enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme specifically recognizes the 3-hydroxyacyl-CoA moiety, catalyzing its oxidation to a 3-ketoacyl-CoA. This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, which can be detected fluorometrically.[4]
The Assay Principle: A Coupled Enzymatic Reaction
The screening assay is designed as a two-step enzymatic cascade. First, the enzyme of interest (e.g., a hydrolase or transferase) produces or consumes the target analyte, this compound. In the second, coupled step, an excess of HADH is used to convert the analyte into a stable product, generating a proportional amount of fluorescent NADH. The rate of NADH production is therefore directly related to the activity of the primary enzyme.
Caption: Coupled enzymatic assay principle for HTS.
Detailed Experimental Protocol: 384-Well Fluorescence-Based Assay
This protocol outlines a miniaturized, automated assay suitable for screening large compound libraries.[3][5]
Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA. Prepare fresh and store on ice.
-
Enzyme Mix: In Assay Buffer, prepare a 2X working solution of your primary target enzyme and 3-hydroxyacyl-CoA dehydrogenase (HADH). The final concentration of HADH should be optimized to ensure the detection reaction is not rate-limiting (typically 0.5-2 µg/mL).
-
Substrate/Cofactor Mix: In Assay Buffer, prepare a 4X working solution of the primary substrate (if applicable) and NAD+. The final concentration of NAD+ is typically 200-500 µM.
-
Test Compounds: Prepare 1000X stock solutions in 100% DMSO. Serially dilute in DMSO to create intermediate concentration plates. For the final assay plate, dilute compounds from the intermediate plate into Assay Buffer to a 10X concentration.
-
Controls:
-
Negative Control: DMSO vehicle in Assay Buffer.
-
Positive Control: A known inhibitor of the target enzyme at its IC90 concentration.
-
Assay Procedure (Automated Liquid Handler)
-
Compound Dispensing: Dispense 2.5 µL of 10X test compounds, positive controls, or negative controls into a 384-well, low-volume, black microplate.
-
Substrate Addition: Dispense 2.5 µL of 4X Substrate/Cofactor Mix to all wells.
-
Pre-incubation & Interference Read: Centrifuge the plate at 1000 rpm for 1 minute. Incubate for 10 minutes at room temperature. Read the plate for background fluorescence (Ex: 340 nm, Em: 460 nm) to identify autofluorescent compounds.
-
Reaction Initiation: Dispense 5 µL of 2X Enzyme Mix to all wells to initiate the reaction. The final reaction volume is 10 µL.
-
Kinetic Measurement: Immediately transfer the plate to a kinetic plate reader. Measure the fluorescence (Ex: 340 nm, Em: 460 nm) every 60 seconds for 20-30 minutes at 30°C.
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve (mRFU/min).
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_compound - V₀_bkgd) / (V₀_neg_ctrl - V₀_bkgd)) where V₀_bkgd is the rate from wells with no primary enzyme.
-
Assess Assay Quality (Z'-factor): Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl| A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
| Control Type | Mean V₀ (mRFU/min) | Std. Dev. (SD) |
| Negative (Vehicle) | 450.2 | 25.5 |
| Positive (Inhibitor) | 35.8 | 10.1 |
| Calculated Z' | 0.78 |
HTS Workflow Visualization
The overall process from assay development to hit validation follows a structured pipeline to ensure data quality and eliminate false positives.
Caption: A typical high-throughput screening (HTS) workflow.
Troubleshooting Guide
This section addresses common issues encountered during assay development and screening.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (< 0.5) | 1. Reagent degradation (especially DTT, enzymes).2. Sub-optimal enzyme or substrate concentrations.3. High variability from liquid handling robotics.[2] | 1. Prepare all reagents fresh daily. Aliquot and freeze enzymes to avoid freeze-thaw cycles.2. Perform matrix titrations of both the primary enzyme and HADH against their respective substrates to find optimal concentrations.3. Calibrate and validate liquid handler dispense volumes. Ensure consistent mixing. |
| High Percentage of "Hits" (>1%) | 1. Compound autofluorescence at assay wavelengths.2. Non-specific inhibition (e.g., compound aggregation).3. Inhibition of the coupling enzyme (HADH) rather than the primary target. | 1. Use the pre-incubation read to flag and exclude highly fluorescent compounds.2. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce aggregation. Re-test hits without detergent to confirm.3. Crucial: Run a counterscreen. Test hits in an assay containing only HADH and the 3-hydroxyacyl-CoA analyte. Compounds that remain active inhibit HADH and are false positives. |
| Drifting Signal / Plate Edge Effects | 1. Evaporation from wells during incubation.2. Temperature gradients across the microplate.3. Reagent instability over the course of the plate read. | 1. Use breathable plate seals during incubation steps. Ensure the lab environment has stable humidity.2. Allow all reagents and plates to equilibrate to the reading temperature before starting the assay. Use incubators with good air circulation.3. Assess the stability of all reagents over a 2-4 hour period at room temperature. |
| Poor LC-MS/MS Confirmation Rate | 1. The primary assay hit was an artifact (see above).2. Analyte instability or degradation during sample prep for LC-MS.3. Ion suppression from matrix components or the compound itself.[6][7] | 1. Ensure all counterscreens have been performed before committing to LC-MS analysis.2. Keep samples on ice or at 4°C throughout the extraction process. Use rapid extraction methods like protein precipitation followed by SPE.3. Use a stable isotope-labeled internal standard for this compound to normalize for matrix effects and extraction efficiency.[1] |
Frequently Asked Questions (FAQs)
Q1: Why not use LC-MS/MS for the primary screen? It's the gold standard. A: While LC-MS/MS provides unparalleled specificity and direct quantification, its throughput is significantly lower than optical plate-based assays (minutes per sample vs. seconds).[8] The cost per sample is also much higher. Therefore, its power is best leveraged in the hit validation stage to confirm the biochemical activity of a smaller, prioritized set of compounds identified by HTS.[6][9]
Q2: My compound is colored. How can I be sure it's a real inhibitor? A: Colored compounds can interfere by absorbing light at the excitation or emission wavelengths (an inner filter effect). The best practice is to run a parallel assay with an orthogonal detection system. For instance, the HADH reaction can also be monitored by the decrease in NADH absorbance at 340 nm, though this is less sensitive. If the compound shows activity in both fluorescence and absorbance modes, it is more likely a true hit.
Q3: What is the ideal concentration of my primary enzyme to use in the assay? A: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to enzyme concentration. It should be low enough to be sensitive to inhibitors but high enough to produce a robust signal well above background within the desired assay timeframe (e.g., 20-30 minutes). This is determined empirically during assay development by running an enzyme titration curve.
Q4: How do I handle the inherent instability of long-chain polyunsaturated acyl-CoAs? A: These molecules are susceptible to both oxidative damage and hydrolysis. Always use high-purity reagents and solvents.[7][8] Prepare stock solutions in an appropriate buffer (pH 6.0-7.0), aliquot into single-use vials, flush with argon or nitrogen, and store at -80°C. Thaw on ice immediately before use and discard any unused portion.
Q5: Can I adapt this assay to screen for activators instead of inhibitors? A: Yes. The principle remains the same. For an activator screen, you would run the primary enzyme under sub-optimal conditions (e.g., low substrate concentration, around the Km value). An activating compound would cause a measurable increase in the reaction rate compared to the baseline vehicle control. The data analysis would be adjusted to calculate "% Activation."
References
- Latipää, P. M., Hassinen, I. E., & Hiltunen, J. K. (1988). Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation. Analytical Biochemistry, 171(1), 67–72. [Link]
- Kochan, G., et al. (2019). High-Throughput Screening of Lipidomic Adaptations in Cultured Cells. Metabolites, 9(2), 25. [Link]
- LabKey. (2024). What is High-Throughput Screening (HTS)? [Link]
- Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]
- ResearchGate. (n.d.). 21 questions with answers in HIGH-THROUGHPUT SCREENING ASSAYS. [Link]
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
- BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
- ZefSci. (2025).
- LCGC International. (n.d.). How to Avoid Problems in LC–MS. [Link]
- AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
- Black, P. N., et al. (2012). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. Journal of biomolecular screening, 17(5), 633–643. [Link]
- Klun, J., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry. [Link]
- Rokosz, L. L., et al. (2010). A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase. Analytical Biochemistry, 396(1), 137–143. [Link]
- Major, J. (1998). Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. Journal of Biomolecular Screening, 3(1), 13-17. [Link]
- BioAssay Systems. (n.d.).
- PubChem. (n.d.). (3r,8z,11z,14z,17z)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. labkey.com [labkey.com]
- 4. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. One moment, please... [zefsci.com]
dealing with low abundance of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA in samples
Welcome to the technical support resource for researchers working with (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA. This guide is designed to provide expert insights, field-proven protocols, and systematic troubleshooting strategies to address the primary challenge associated with this analyte: its inherently low abundance in biological samples.
Introduction
This compound is a long-chain, polyunsaturated 3-hydroxy fatty acyl-CoA.[1][2] Such molecules are critical intermediates in fatty acid metabolism, particularly in the pathways of fatty acid elongation and the β-oxidation of fatty acids with double bonds at odd-numbered positions.[3][4] Their role as transient intermediates means they are rapidly produced and consumed, leading to very low steady-state concentrations within the cell. This, combined with the inherent challenges of analyzing amphipathic and labile acyl-CoA thioesters, makes accurate quantification a significant technical hurdle.
This guide provides a structured approach to overcoming these challenges, from sample preservation to final mass spectrometric detection.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low abundance of this compound?
A1: The low abundance is primarily due to its metabolic role. 3-hydroxyacyl-CoAs are transient intermediates in the fatty acid elongation cycle.[4][5] As illustrated in the metabolic pathway below, once formed by a 3-ketoacyl-CoA reductase, they are quickly acted upon by a 3-hydroxyacyl-CoA dehydratase to form an enoyl-CoA.[3][5] This rapid enzymatic turnover prevents the molecule from accumulating to high levels, making its detection challenging.
Q2: What are the main analytical challenges besides low abundance?
A2: There are three primary challenges:
-
Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH. The polyunsaturated acyl chain is also prone to oxidation.
-
Extraction Inefficiency: Acyl-CoAs are amphipathic, possessing a polar Coenzyme A head group and a nonpolar fatty acid tail. This makes quantitative extraction from complex biological matrices difficult, as they do not partition cleanly into typical polar or nonpolar solvent phases.[6]
-
Ion Suppression: In mass spectrometry, high-abundance lipids and other matrix components can co-elute and interfere with the ionization of low-abundance analytes like our target, significantly reducing signal intensity.[7][8]
Troubleshooting Guide: Low Analyte Signal
This section provides a systematic approach to troubleshooting the common problem of low or undetectable signal for this compound.
Problem Area 1: Sample Stability and Handling
Q: My signal is inconsistent or absent across replicates. Could my analyte be degrading after sample collection?
A: Yes, this is a highly probable cause. The enzymatic machinery that consumes 3-hydroxyacyl-CoAs remains active until properly quenched. Furthermore, the thioester bond is chemically labile.
Causality:
-
Enzymatic Degradation: Cellular enzymes like dehydratases and hydrolases will rapidly degrade the analyte if not inactivated immediately upon cell lysis or tissue homogenization.[3]
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, particularly at alkaline or strongly acidic pH.[6]
-
Oxidation: The four double bonds in the icosatetraenoyl chain are susceptible to oxidation, which can occur during prolonged storage or handling in the presence of oxygen.
Solutions & Protocol:
-
Immediate Quenching: For cell cultures, rapidly aspirate the media and immediately add ice-cold extraction solvent (e.g., acetonitrile/isopropanol mixture) to the plate. For tissues, flash-freeze the sample in liquid nitrogen immediately upon collection.[9] All subsequent homogenization steps should be performed on ice or at 4°C.
-
Maintain Acidic pH: During extraction and storage, maintain a slightly acidic pH (around 4.5-6.5) to minimize thioester hydrolysis.[10] Buffers like potassium phosphate or ammonium formate are often used.[6][9]
-
Minimize Freeze-Thaw Cycles: Store extracts at -80°C and analyze them as soon as possible. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Consider Antioxidants: If oxidation is suspected, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent, though its effect should be validated.
Problem Area 2: Poor Extraction Recovery
Q: I've stabilized my sample, but the signal is still very low. How can I be sure I'm efficiently extracting the analyte from my matrix?
A: This is a critical issue for acyl-CoAs due to their amphipathic nature. Standard single-phase or bi-phasic lipid extractions (e.g., Folch or Bligh-Dyer) often result in poor and variable recoveries for these molecules.[6]
Causality:
-
Poor Partitioning: The polar CoA head and nonpolar tail cause the molecule to localize at the interface of polar and nonpolar solvents, leading to its loss during phase separation.
-
Strong Protein Binding: Acyl-CoAs are often bound to Acyl-CoA Binding Proteins (ACBPs) and enzymes within the cell, which can prevent their efficient extraction into the solvent.[11]
Solutions & Protocol:
-
Use a Validated Solvent System: A mixture of acetonitrile and isopropanol followed by an aqueous buffer has been shown to be effective for extracting a wide range of acyl-CoAs with high recovery.[6]
-
Employ Solid-Phase Extraction (SPE): SPE is the most robust method for both purifying and concentrating acyl-CoAs from the initial extract. It effectively removes interfering lipids and salts that cause ion suppression.[6][10] Anion-exchange or specialized pyridyl-functionalized silica columns are highly effective.[6]
-
Crucial Role of Internal Standards: To accurately measure recovery, you must spike your sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled palmitoyl-CoA or a closer structural analog if available) before homogenization and extraction. The recovery of this standard will reflect the recovery of your endogenous analyte.[12][13]
| Extraction Method | Principle | Reported Recovery Range | Key Advantage | Reference |
| Solvent Extraction (Acetonitrile/Isopropanol) | Protein precipitation and solubilization of amphipathic molecules. | 93% - 104% (for initial extraction) | Simple and fast initial step. | [6] |
| Solid-Phase Extraction (SPE) | Anion exchange or affinity capture to isolate acyl-CoAs. | 83% - 90% (for SPE step) | Excellent for cleanup and concentration; reduces ion suppression. | [6] |
| Acid Precipitation | Perchloric or other acids precipitate proteins, releasing acyl-CoAs. | 30% - 60% (often lower for long-chain) | Primarily effective for short-chain acyl-CoAs. | [6] |
Problem Area 3: Insufficient LC-MS/MS Sensitivity
Q: My extraction protocol seems efficient based on my internal standard, but the signal-to-noise ratio for my analyte is still poor. How can I improve detection?
A: This points to issues with either chromatographic separation, ionization, or mass spectrometric detection. For low-abundance species, every step of the LC-MS/MS method must be finely tuned.
Causality:
-
Ion Suppression: Co-eluting high-abundance species (like phospholipids) can compete for ionization in the MS source, suppressing the signal of your target analyte.[7][8]
-
Suboptimal Chromatography: Poor peak shape (e.g., tailing) spreads the analyte over a longer time, reducing the peak height and signal-to-noise. Inconsistent retention times make detection difficult.
-
Inefficient Ionization/Fragmentation: The choice of mobile phase additives and collision energy can dramatically impact how well the analyte is ionized and fragmented for detection in Multiple Reaction Monitoring (MRM) mode.
Solutions & Protocol:
-
Enhance Chromatographic Separation:
-
Column Choice: Use a C18 reversed-phase column with a small particle size (e.g., ≤1.8 µm) for high-resolution separation.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer with a low concentration of an acid (e.g., formic or acetic acid) is standard. While ion-pairing reagents can improve peak shape, they can also cause significant ion suppression and are best avoided if possible.[12][14]
-
-
Optimize Mass Spectrometry Parameters:
-
Instrument: A triple quadrupole (QqQ) mass spectrometer is the gold standard for targeted quantification due to its sensitivity and selectivity in MRM mode.[13][14][15]
-
Ionization Mode: Use positive electrospray ionization (ESI+). Acyl-CoAs ionize well to form protonated molecules [M+H]⁺.[13]
-
MRM Transitions: Optimize the precursor ion (Q1) and at least two product ions (Q3) using an authentic standard if available. A common and highly specific fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate portion (507 Da).[12] Therefore, a common MRM strategy is to monitor the transition from the precursor ion to the fragment representing the remaining acyl-pantetheine portion.
-
-
Consider Advanced Techniques: If the signal is still buried in noise, advanced methods like ion mobility mass spectrometry (IMS) can provide an additional dimension of separation, helping to resolve the analyte from interfering background ions.[16]
Key Experimental Protocols
The following is a generalized workflow integrating the best practices discussed. Always validate with your specific sample type and instrumentation.
Protocol 1: Sample Extraction and SPE Purification
This protocol is adapted from Minkler, et al. (2016), which describes a robust method for a wide range of acyl-CoAs.[6]
-
Homogenization: Weigh the frozen tissue (~50-100 mg) and homogenize in 750 µL of ice-cold acetonitrile/isopropanol (3:1, v/v). Crucially, add your isotopically labeled internal standard at this stage.
-
Extraction: Add 250 µL of 0.1 M potassium phosphate buffer (pH 6.7) to the homogenate. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the acyl-CoAs.
-
SPE Column Preparation: Use a 2-(2-pyridyl)ethyl functionalized silica gel SPE column. Condition the column by washing with methanol, followed by water, and finally with an acidic solution (e.g., acetonitrile/isopropanol/water/acetic acid) to protonate the pyridyl group.[6]
-
Sample Loading & Washing: Apply the supernatant from step 3 to the conditioned SPE column. Wash the column with the acidic solution to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs with a solution that neutralizes the pyridyl group, such as methanol/250 mM ammonium formate (4:1, v/v), which has a pH of ~7.[6]
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the sample in a small, precise volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 95% Water, 5% ACN, 0.1% Formic Acid) for analysis.
References
- Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry.
- Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Request PDF. ResearchGate.
- Minkler, P. E., et al. (2016). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry.
- Woldegiorgis, G., et al. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry.
- Gautam, N., et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research.
- Mitchell, G. A., et al. (2025). Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. Molecular Genetics and Metabolism.
- Semantic Scholar. (n.d.). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids.
- Yang, K., & Han, X. (2016). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Thoracic Disease.
- Gläser, P., et al. (2021). LC-MS/MS chromatogram of a synthetic CoA thioester standard. ResearchGate.
- Oakes, N. D., & Faergeman, N. J. (2002). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal.
- Sun, D., et al. (2006). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical Biochemistry.
- Minkler, P. E., et al. (2016). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue | Request PDF. ResearchGate.
- Kopriva, F., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry.
- AOCS. (2019). Biosynthesis of Fatty Acids.
- Ikeda, M., et al. (2008). Characterization of four mammalian 3-hydroxyacyl-CoA dehydratases involved in very long-chain fatty acid synthesis | Request PDF. ResearchGate.
- MDPI. (2023). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids.
- Paglia, G., et al. (2016). Ion mobility mass spectrometry enhances low-abundance species detection in untargeted lipidomics. Analytical and Bioanalytical Chemistry.
- Gao, H., et al. (2012). Biosynthesis and Biodegradation of 3-Hydroxypropionate-Containing Polyesters. Applied and Environmental Microbiology.
- GenScript. (2024). The 3-hydroxyacyl-CoA dehydratase 1/2 form complex with trans-2-enoyl-CoA reductase involved in substrates transfer in very long chain fatty acid elongation.
- Sud, I. J., & Feingold, D. S. (1979). Detection of 3-hydroxy fatty acids at picogram levels in biologic specimens. Journal of Investigative Dermatology.
- Human Metabolome Database. (2017). (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA (HMDB0062202).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aocs.org [aocs.org]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ion mobility mass spectrometry enhances low-abundance species detection in untargeted lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
selecting an internal standard for (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA analysis
Guide for the Quantitative Analysis of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA by Mass Spectrometry
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with expert advice on selecting and validating an internal standard for the quantitative analysis of this compound. The following question-and-answer format addresses common challenges and provides practical solutions grounded in established analytical principles.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard, and why is it essential for analyzing this compound?
An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control sample before any sample processing begins.[1] Its purpose is to normalize the analytical signal of the target analyte—in this case, this compound—to correct for variations that are inherent in the analytical workflow.[2]
Causality Behind the Requirement:
-
Sample Preparation Variability: Long-chain acyl-CoAs are complex molecules requiring multi-step extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[3] Inevitable losses can occur at each step. An ideal IS, having very similar chemical and physical properties to the analyte, will be lost at the same rate, ensuring the final analyte/IS ratio remains constant.[1]
-
Instrumental Fluctuation: The sensitivity of a mass spectrometer can drift over the course of an analytical run.[1] Furthermore, minor variations in injection volume can alter the amount of sample introduced into the instrument.[2] The IS signal will fluctuate in parallel with the analyte signal, correcting for this drift.
-
Matrix Effects: Biological samples (e.g., plasma, tissue homogenates) are complex mixtures. Co-eluting endogenous molecules can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.[1] A co-eluting, structurally similar IS will experience the same matrix effects, providing effective normalization.
In essence, the IS acts as a self-validating system within each sample, making it the cornerstone of accurate and precise quantification in mass spectrometry.[4]
Q2: What are the ideal characteristics of an internal standard for this compound?
The "gold standard" for an internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[4] SIL standards, such as those incorporating deuterium (²H) or carbon-13 (¹³C), are considered ideal because their physicochemical properties are nearly identical to their endogenous counterparts.[4] This ensures they behave similarly during extraction, chromatography, and ionization.[4]
}
Q3: Since a stable isotope-labeled version of my analyte is unavailable, what are the best alternatives?
When the ideal internal standard is not commercially available, the goal is to choose a compound that mimics the analyte's behavior as closely as possible. The following table outlines the most practical alternatives, ranked by suitability.
| Rank | Internal Standard Type | Example(s) | Pros | Cons | Commercial Availability |
| 1 | Class-Specific Odd-Chain Acyl-CoA | Heptadecanoyl-CoA (C17:0-CoA) | - Structurally an acyl-CoA, so it controls for extraction and ionization variability of the entire molecule.- Not naturally present in most mammalian systems, avoiding interference with endogenous compounds.[5] | - Chromatographic retention time may differ significantly from the C20:4 analyte.- Ionization efficiency may not perfectly match the polyunsaturated analyte. | Readily Available (e.g., Cayman Chemical[6], Sigma-Aldrich[7]) |
| 2 | Structurally Similar SIL Acyl-CoA | Arachidonoyl-CoA (¹³C₁₈) Palmitoyl-CoA (d₄) | - Very similar chemical structure (e.g., Arachidonoyl-CoA is also a C20:4 acyl-CoA).- Likely to co-elute and have similar ionization efficiency.[8] | - May be present endogenously at high levels, requiring the labeled signal to be significantly higher than any isotopic contribution from the native analyte. | Available (¹³C-labeled oleic acid and other fatty acids are available from Sigma-Aldrich; Deuterated acyl-CoAs are available from Avanti Polar Lipids[9]) |
| 3 | Structurally Similar SIL Free Fatty Acid | Arachidonic acid-d₁₁ | - Mimics the fatty acid portion of the analyte.- Useful if acyl-CoA standards are not obtainable. | - Does not control for variability related to the Coenzyme A moiety during extraction or potential in-source fragmentation.- Significant difference in polarity and chromatographic behavior compared to the acyl-CoA. | Readily Available (e.g., Avanti Polar Lipids[10]) |
Senior Application Scientist Recommendation:
For robust, routine analysis, Heptadecanoyl-CoA (C17:0-CoA) is the most practical and reliable choice. It has been successfully used as an internal standard for the quantification of various hepatic and mitochondrial fatty acyl-CoAs.[6] Its non-physiological nature simplifies data analysis by eliminating concerns of endogenous interference. While a labeled C20 polyunsaturated acyl-CoA is theoretically superior, the risk of isotopic interference from the native analyte can complicate quantification unless high levels of the standard are used.
Troubleshooting and Validation Guide
Q1: How do I set up my LC-MS/MS method to detect both the analyte and the internal standard?
The analysis of long-chain acyl-CoAs is typically performed using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[5][11]
A key feature of acyl-CoA fragmentation is a characteristic neutral loss of 507 Da . This corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate portion of the Coenzyme A molecule.[12][13] This allows for a highly specific detection method.
Example Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Rationale |
| Analyte (3R-OH-C20:4-CoA) | m/z 1070.3 | m/z 563.3 | [M+H - 507]⁺. Specific to the acyl portion. |
| IS Option 1 (C17:0-CoA) | m/z 1020.0 | m/z 513.0 | [M+H - 507]⁺. Specific to the acyl portion.[5] |
| IS Option 2 (¹³C₁₈-Arachidonoyl-CoA) | m/z 1072.0 | m/z 565.0 | [M+H - 507]⁺. Specific to the labeled acyl portion. |
Note: The exact m/z values should be confirmed by direct infusion of standards on your specific instrument.
Q2: My chosen internal standard (e.g., C17:0-CoA) does not co-elute with my analyte. Is this a problem?
While ideal, perfect co-elution is not strictly necessary, especially if the internal standard elutes close to the analyte within a region of similar matrix effects. However, significant differences in retention time can be problematic.
-
The Problem: If the IS and analyte elute far apart, they may experience different levels of ion suppression or enhancement from the sample matrix. This invalidates the core principle of using an internal standard and can lead to inaccurate results.
-
The Solution:
-
Adjust Chromatography: Modify the gradient elution profile. A shallower gradient can improve the separation of these long-chain molecules and may bring their retention times closer.
-
Validate Across the Peak: If separation persists, it is critical to perform a validation experiment. Spike the IS into a blank matrix and analyze it. Then, spike both the IS and the analyte at known concentrations into the same matrix and verify that the analyte's calculated concentration is accurate. This demonstrates that the differential matrix effects are not significant enough to compromise quantification.
-
Q3: How do I formally validate my chosen internal standard?
Validation is a critical step to ensure your method is accurate and reliable. Once you have selected a promising IS candidate (e.g., Heptadecanoyl-CoA), you must confirm that it behaves like the analyte under your specific experimental conditions.
}
Experimental Protocol: Internal Standard Validation
This protocol outlines the key steps to validate Heptadecanoyl-CoA (C17:0-CoA) as an internal standard for this compound.
1. Preparation of Standards and Samples 1.1. Prepare a 1 mg/mL stock solution of C17:0-CoA (IS) in a suitable solvent (e.g., water or methanol:water 1:1).[5] 1.2. Prepare a 1 mg/mL stock solution of the analyte (if available as a purified standard) in the same solvent. 1.3. Prepare a series of calibration standards by spiking known amounts of the analyte into a representative blank biological matrix (e.g., cell lysate, plasma) to create a curve covering the expected concentration range. 1.4. Add a fixed, constant amount of the C17:0-CoA IS to each calibrator, quality control (QC) sample, and unknown sample before the extraction step.[5]
2. Sample Extraction 2.1. Perform sample cleanup and extraction. A common method involves protein precipitation with an organic solvent (e.g., acetonitrile) or a combination of solvents like isopropanol/acetonitrile, followed by centrifugation.[3] 2.2. For cleaner samples, an optional solid-phase extraction (SPE) step using a weak anion exchange column can be employed to enrich the acyl-CoAs.[3] 2.3. Evaporate the solvent from the supernatant under a stream of nitrogen. 2.4. Reconstitute the dried extract in the initial LC mobile phase.
3. LC-MS/MS Analysis 3.1. Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[3] 3.2. Mobile Phase: Employ a binary gradient system. A common choice is:
- Mobile Phase A: 15 mM ammonium hydroxide in water.[3]
- Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[3][11] 3.3. Gradient: Develop a gradient from low to high organic content (Mobile Phase B) to elute the long-chain acyl-CoAs. 3.4. Mass Spectrometry: Operate the instrument in positive ESI mode, monitoring the specific MRM transitions for the analyte and the IS as determined previously.
4. Data Evaluation 4.1. Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of the analyte for each calibrator. 4.2. Linearity: The curve should be linear with a correlation coefficient (R²) of >0.99. 4.3. Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations. The calculated concentrations should be within ±15% of the nominal value, and the coefficient of variation (%CV) should be <15%.
By following this structured approach, researchers can confidently select and validate an appropriate internal standard, ensuring the generation of high-quality, reproducible, and accurate quantitative data for this compound.
References
- Avanti Polar Lipids. (n.d.). Deuterated Phospholipids.
- Avanti Polar Lipids. (n.d.). Perdeuterated Lipids.
- Avanti Polar Lipids. (n.d.). Neutral Lipids - Deuterated.
- Avanti Polar Lipids. (n.d.). Acyl Coenzyme A - Deuterated.
- Johnson, D. W. (2003). Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency. Rapid communications in mass spectrometry, 17(2), 171–175. [Link]
- Magnes, C., Suppan, M., Pieber, T. R., Moustafa, T., & Sargsyan, K. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical chemistry, 77(9), 2889–2894. [Link]
- Avanti Polar Lipids. (n.d.). Fatty Acids - Deuterated.
- Sun, C., & Yang, X. (2015). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolomics, 11(6), 1774–1782. [Link]
- Palladino, A. A., Chen, J., Narayan, S. B., & Stanley, C. A. (2009). The acyl-CoA fragmentation pattern showing the mass-specific fragment and the neutral loss of m/z 507. ResearchGate.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
- Bascunan, K. A., Johnson, J. M., & Witkowski, A. (2018). The common MS/MS fragmentation pattern for all CoA species. ResearchGate.
- Biocompare. (n.d.). 3-hydroxy Stearic Acid from Cayman Chemical.
- Yang, K., & Cheng, H. (2016). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of lipid research, 57(8), 1560–1570. [Link]
- Yang, X., & Wang, T. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. ResearchGate.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Shaik, M. M., & Lee, Y. I. (2020). Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents. Molecules (Basel, Switzerland), 25(20), 4627. [Link]
- National Center for Biotechnology Information. (n.d.). Arachidonoyl CoA. PubChem Compound Database.
- ArtMolecule. (n.d.). Stable Isotopes - Labeled Compounds.
Sources
- 1. 棕榈酰左旋肉碱-D3 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy Heptadecanoyl-coa | 3546-17-6 [smolecule.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Arachidonoyl CoA | C41H66N7O17P3S | CID 5497113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Unambiguous Identification of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA in Biological Samples
Introduction: The Analytical Challenge of a Unique Metabolic Intermediate
(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA is a highly specific, long-chain fatty acyl-CoA thioester. Its structure suggests it is an intermediate in the metabolism of polyunsaturated fatty acids (PUFAs), likely stemming from pathways such as peroxisomal β-oxidation.[1][2] The identification of such molecules in complex biological matrices is a significant analytical challenge due to their low endogenous concentrations, inherent instability, and the presence of numerous structural isomers.
Crucially, the stereochemistry at the third carbon—the (3R) configuration—is of paramount biochemical importance. Standard mitochondrial β-oxidation produces (3S)-hydroxyacyl-CoA intermediates.[3] The presence of the (3R) enantiomer, therefore, points towards alternative metabolic routes or specific enzymatic activities that are critical for researchers to understand. Consequently, simple confirmation of the molecular formula is insufficient; a rigorous, multi-faceted approach is required for unambiguous identification.
This guide provides an in-depth comparison of analytical strategies, focusing on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for structural confirmation and contrasting it with the essential, complementary technique of chiral chromatography for definitive stereochemical assignment.
Primary Strategy: High-Confidence Structural Confirmation via LC-MS/MS
For the sensitive and specific detection of acyl-CoA species, Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is the undisputed method of choice.[4][5] This technique provides multiple layers of chemical information (retention time, precursor mass, and fragmentation pattern) that, when combined, create a highly reliable and self-validating system for identification.
The LC-MS/MS Identification Workflow
The power of this workflow lies in its sequential filtering of potential candidates from a complex mixture, ensuring that only the molecule matching all specific criteria is positively identified.
Caption: LC-MS/MS workflow for acyl-CoA identification.
Self-Validating Experimental Protocol: LC-MS/MS
This protocol is designed to be self-validating by requiring that the analyte meets four independent criteria for positive identification.
1. Sample Preparation and Extraction:
-
Rationale: The goal is to efficiently extract the polar acyl-CoA from the complex sample matrix while minimizing degradation. The inclusion of an internal standard from the very first step is critical for correcting for sample loss and matrix effects, ensuring accurate quantification.[6][7]
-
Protocol:
- Homogenize ~20 mg of tissue or 1-5 million cells in a cold solvent mixture.
- Immediately add a known quantity of a suitable internal standard (e.g., ¹³C-labeled Palmitoyl-CoA).
- Perform a solid-phase extraction (SPE) using a C18 cartridge to separate the acyl-CoAs from interfering salts and very polar metabolites.
- Elute the acyl-CoAs, evaporate to dryness under nitrogen, and reconstitute in a mobile phase-compatible solution (e.g., 50:50 water:acetonitrile).
2. Chromatographic Separation (UPLC):
-
Rationale: Reversed-phase chromatography effectively separates acyl-CoAs based on the chain length and unsaturation of the fatty acid moiety. Using a buffer like ammonium formate at a slightly basic pH improves peak shape without the ion suppression often caused by ion-pairing reagents.[8][9]
-
Parameters:
- Column: Acquity UPLC C18 (or equivalent), 1.7 µm, 2.1 x 100 mm.
- Mobile Phase A: 10 mM Ammonium Formate in water, pH 8.1.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 2% B to 98% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 45 °C.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and specificity.[10][11] We select our target molecule's mass in the first quadrupole (Q1), fragment it in the second (Q2), and detect only specific, characteristic fragments in the third (Q3).
-
Parameters:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Monitoring: Time-segmented MRM transitions.
- Key Transitions: Based on the known fragmentation of acyl-CoAs[12], we monitor specific precursor-to-product ion transitions.
Data Interpretation & Confirmation Criteria
For a positive identification, the analyte peak in the sample must satisfy all of the following:
-
Criterion A - Retention Time: The peak's retention time must match that of an authentic (3R)-3-hydroxyicosatetraenoyl-CoA standard (if available) analyzed under the identical conditions.
-
Criterion B - Precursor Ion: The Q1 must be set to the m/z of the deprotonated molecule [M-H]⁻.
-
Criterion C - Product Ions: The detected product ions in Q3 must correspond to known fragmentation pathways of the target molecule.
-
Criterion D - Ion Ratios: The relative abundance ratio of at least two monitored product ions must be within ±20% of the ratio observed for the authentic standard.
| Parameter | Value | Rationale |
| Precursor Ion (Q1) [M-H]⁻ | m/z 1068.3 | The molecular weight of the target compound is ~1069.3 Da.[13] |
| Product Ion 1 (Q3) | m/z 408.0 | Characteristic fragment corresponding to the 3'-phospho-AMP moiety of Coenzyme A.[12] |
| Product Ion 2 (Q3) | m/z specific to acyl chain | A fragment representing the acyl chain after neutral loss of the pantetheine-adenine group. |
| Collision Energy (eV) | Variable (e.g., 30-50 eV) | Optimized empirically to maximize the signal of the chosen product ions. |
Comparison of Confirmatory Methodologies
While LC-MS/MS is powerful, it cannot, on its own, resolve stereoisomers. A comprehensive analysis requires understanding the strengths and limitations of alternative and complementary techniques.
| Methodology | Primary Confirmation | Pros | Cons |
| LC-MS/MS (MRM) | Molecular Structure & Formula | Highest sensitivity and specificity; Quantitative; High-throughput.[5][10] | Cannot distinguish enantiomers (R vs. S); Requires expensive instrumentation. |
| LC-High Resolution MS | Elemental Composition | Extremely high mass accuracy provides strong confidence in the molecular formula.[8] | Less sensitive than MRM for quantification; Still cannot resolve enantiomers. |
| Chiral HPLC with UV/MS | Stereochemistry (R vs. S) | The only definitive method to resolve and identify the (3R) enantiomer.[14][15] | Lower sensitivity; Requires derivatization; Low throughput; Authentic standards are essential.[16] |
| Functional/Enzymatic Assays | Pathway Activity | Provides context on metabolic flux; Can be performed in intact cells or mitochondria.[17] | Indirect measurement; Does not identify the specific molecule; Prone to confounding factors. |
Definitive Strategy: Stereochemical Confirmation via Chiral Chromatography
To prove the presence of the (3R) form specifically, a dedicated chiral separation is non-negotiable. This method physically separates the 3R and 3S enantiomers in space, allowing for their individual detection.
The Chiral Analysis Workflow
This workflow differs significantly from the direct analysis, as it requires hydrolysis of the CoA ester followed by derivatization to enable chiral separation.
Caption: Workflow for chiral analysis of 3-hydroxy fatty acids.
Experimental Protocol: Chiral HPLC
1. Hydrolysis of the Acyl-CoA Thioester:
-
Rationale: The large Coenzyme A moiety interferes with most chiral separation mechanisms. It must be cleaved to yield the free 3-hydroxy fatty acid.
-
Protocol: Incubate the sample extract with a mild base (e.g., 0.1 M KOH) at 37°C for 30 minutes to hydrolyze the thioester bond. Neutralize and extract the free fatty acid.
2. Derivatization:
-
Rationale: To enhance separation and detection, the hydroxy fatty acids are converted to 3,5-dinitrophenyl urethane (DNPU) derivatives. This adds a strong chromophore for UV detection and creates diastereomers that are more easily separated on a chiral column.[14][16]
-
Protocol: React the dried fatty acid extract with 3,5-dinitrophenyl isocyanate in the presence of a catalyst (e.g., pyridine) at 60°C.
3. Chiral HPLC Analysis:
-
Rationale: A column with a chiral stationary phase provides differential interaction with the R and S enantiomers, resulting in different retention times.
-
Parameters:
- Column: A chiral column such as a Sumichiral OA series column.[16]
- Mobile Phase: A non-polar solvent system, such as a Hexane/Isopropanol gradient.
- Detection: UV detector set to the absorbance maximum of the DNPU derivative (~254 nm).
4. Identification:
-
Unambiguous confirmation is achieved by comparing the retention time of the peak in the sample to the retention times of authentic, commercially available (3R)- and (3S)-3-hydroxy fatty acid standards that have been subjected to the same derivatization procedure.
Conclusion and Final Recommendation
Confirming the identity of this compound requires a multi-step, orthogonal approach. Neither LC-MS/MS nor chiral HPLC alone is sufficient.
-
Primary Screening and Structural Confirmation: Employ the targeted, high-sensitivity LC-MS/MS method as the primary tool. This will confirm the presence of 3-hydroxyicosatetraenoyl-CoA based on its retention time, precursor mass, and fragmentation pattern, providing the highest degree of confidence in its molecular structure.
By combining the structural resolving power of tandem mass spectrometry with the stereochemical specificity of chiral chromatography, researchers can achieve unambiguous and scientifically rigorous identification of this important metabolic intermediate.
References
- Y. Kawashima, H. Kozuka, M. Uchiyama, and T. Naito, "Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography," Journal of Biochemistry, 1991. URL: https://pubmed.ncbi.nlm.nih.gov/1723460/
- T. Matsuyama, T. Yano, and I. Yano, "Chromatographic determination of optical configuration of 3-hydroxy fatty acids composing microbial surfactants," FEMS Microbiology Letters, 1992. URL: https://academic.oup.com/femsle/article/98/1-3/131/531201
- K. Holčapek, M. Lísa, and M. Ovčačíková, "Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry," Journal of Chromatography A, 2020. URL: https://pubmed.ncbi.nlm.nih.gov/31924376/
- Y. Kawashima, H. Kozuka, M. Uchiyama, and T. Naito, "Optical Configuration Analysis of Hydroxy Fatty Acids in Bacterial Lipids by Chiral Column High," Journal of General and Applied Microbiology, 1991. URL: https://www.jstage.jst.go.jp/article/jgam1955/37/2/37_2_159/_article
- Lipidomics Standards Initiative, "Method Validation," lipidomicstandards.org. URL: https://lipidomicstandards.
- M. Holčapek, "Lipidomic Analysis," Analytical Chemistry, 2018. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.8b00388
- A. A. Al-Saffar, "Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion com," DiVA portal, 2025. URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2:1849182
- R. Zhang et al., "Validation of a multiplexed and targeted lipidomics assay for accurate quantification of ...," Journal of Lipid Research, 2022. URL: https://pubmed.ncbi.nlm.nih.gov/35489416/
- MDPI, "LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs," MDPI, 2018. URL: https://www.mdpi.com/1420-3049/23/12/3257
- D. R. Hardy, and J. M. Zirrolli, "Analysis of long-chain fatty acyl coenzyme A thioesters by negative ion fast-atom bombardment mass spectrometry and tandem mass spectrometry," Journal of the American Society for Mass Spectrometry, 1994. URL: https://pubmed.ncbi.nlm.nih.gov/24222045/
- A. P. A. de Carvalho, et al., "Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer," Analytical and Bioanalytical Chemistry, 2020. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7211158/
- S. G. D. Schmidt, et al., "LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters," Analytical and Bioanalytical Chemistry, 2015. URL: https://link.springer.com/article/10.1007/s00216-015-8825-9
- S. H. Adams, et al., "Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring," Journal of Lipid Research, 2009. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2724771/
- W. W. Christie, "The Chromatographic Resolution of Chiral Lipids," AOCS Lipid Library, 2019. URL: https://lipidlibrary.aocs.
- S. K. G. Maier, et al., "In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes," Journal of Lipid Research, 2017. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5454483/
- M. Gazvoda, et al., "Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions," Molecules, 2018. URL: https://www.mdpi.com/1420-3049/23/10/2458
- MedChemExpress, "this compound," MedChemExpress.com. URL: https://www.medchemexpress.
- SlideShare, "Beta-oxidation of fatty acids," SlideShare. URL: https://www.slideshare.
- Human Metabolome Database, "Showing metabocard for (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA (HMDB0062202)," HMDB, 2017. URL: https://hmdb.ca/metabolites/HMDB0062202
- AOCS Lipid Library, "Fatty Acid beta-Oxidation," AOCS Lipid Library, 2019. URL: https://lipidlibrary.aocs.
- P. B. Garland, D. Shepherd, and D. W. Yates, "Intermediates in fatty acid oxidation," Biochemical Journal, 1965. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1214421/
Sources
- 1. Beta-oxidation of fatty acids | PPTX [slideshare.net]
- 2. aocs.org [aocs.org]
- 3. Intermediates in fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 6. Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of long-chain fatty acyl coenzyme a thioesters by negative ion fast-atom bombardment mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA (HMDB0062202) [hmdb.ca]
- 14. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aocs.org [aocs.org]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA Levels Across Diverse Biological Models
For researchers, scientists, and drug development professionals, understanding the nuanced fluctuations of lipid metabolites is paramount. This guide provides an in-depth technical comparison of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA levels across different biological models. We will delve into the biochemical significance of this molecule, the methodologies for its precise quantification, and the expected variations in its abundance in diverse experimental systems.
Introduction: The Significance of this compound
This compound is a crucial intermediate in the peroxisomal β-oxidation of eicosapentaenoic acid (EPA), an omega-3 fatty acid renowned for its anti-inflammatory properties. As a long-chain fatty acyl-CoA, its cellular concentration is tightly regulated and reflects the metabolic flux through this pathway. Accurate measurement of this metabolite across different models can provide invaluable insights into fatty acid metabolism, peroxisomal function, and the cellular response to various stimuli and disease states.
Metabolic Pathway: The Genesis of this compound
The formation of this compound is a key step in the peroxisomal β-oxidation of EPA. This pathway is essential for shortening very-long-chain fatty acids, which are then further metabolized in mitochondria.
Caption: Peroxisomal β-oxidation of Eicosapentaenoyl-CoA.
Comparative Levels of this compound: A Cross-Model Overview
The cellular concentration of this compound is expected to vary significantly across different biological models due to differences in metabolic rates, enzyme expression, and substrate availability. While direct comparative data for this specific molecule is scarce in publicly available literature, we can infer expected trends based on our understanding of fatty acid metabolism.
| Biological Model | Expected Relative Levels | Rationale |
| Primary Hepatocytes | High | The liver is a primary site of fatty acid metabolism, with high peroxisomal activity. |
| Cardiomyocytes | Moderate to High | The heart utilizes fatty acids as a major energy source, indicating active β-oxidation pathways. |
| Skeletal Muscle Cells | Moderate | Fatty acid oxidation is a key energy source, particularly during exercise. |
| Macrophage Cell Lines (e.g., RAW 264.7) | Low (Basal) to Moderate (EPA-stimulated) | Basal peroxisomal activity is lower but can be induced by exposure to fatty acids like EPA. |
| Cancer Cell Lines (e.g., HepG2, MCF-7) | Variable | Lipid metabolism is often reprogrammed in cancer, leading to unpredictable acyl-CoA profiles. |
Disclaimer: The relative levels presented in this table are hypothetical and for illustrative purposes. Actual concentrations will depend on specific experimental conditions and require empirical validation.
Experimental Protocols for Quantification
The accurate quantification of this compound requires meticulous sample handling and a highly sensitive analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.
Workflow for Acyl-CoA Quantification
Caption: General workflow for acyl-CoA quantification.
Detailed Step-by-Step Methodology
A. Sample Preparation and Extraction
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape in a methanol/water solution. For suspension cells, pellet and wash with ice-cold PBS before resuspending in the extraction solvent.
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection. Homogenize the frozen tissue in an appropriate extraction buffer, often containing an organic solvent like acetonitrile or isopropanol to precipitate proteins and extract lipids.
-
Internal Standard Spiking: To correct for extraction losses and matrix effects, spike the sample with a known amount of an appropriate internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA.
-
Solid-Phase Extraction (SPE): To clean up the sample and concentrate the acyl-CoAs, pass the extract through an SPE cartridge. Reversed-phase (C18) or anion-exchange cartridges are commonly used for this purpose. Elute the acyl-CoAs with a suitable solvent.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
B. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution to separate the acyl-CoAs based on their hydrophobicity. A typical mobile phase system consists of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For this compound, the precursor ion will be its protonated molecule [M+H]+, and the product ion will be a characteristic fragment.
-
C. Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the analyte and the internal standard in the extracted ion chromatograms.
-
Calibration Curve: Prepare a calibration curve by analyzing a series of standards of known concentrations.
-
Quantification: Calculate the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
Causality and Self-Validation in the Experimental Design
The described protocol incorporates several key elements to ensure data integrity and trustworthiness:
-
Internal Standards: The use of an internal standard is critical for correcting for variability in sample preparation and instrument response, thereby ensuring accurate quantification.
-
Chromatographic Separation: Proper chromatographic separation is essential to minimize ion suppression from other matrix components, which could otherwise lead to inaccurate measurements.
-
MRM Detection: The high selectivity of MRM minimizes interferences from other molecules in the sample, ensuring that the detected signal is specific to the analyte of interest.
-
Calibration Curve: A well-defined calibration curve is fundamental for accurate quantification, demonstrating the linear response of the instrument across a range of concentrations.
By adhering to these principles, the described methodology provides a self-validating system for the reliable measurement of this compound.
Conclusion
The quantification of this compound across different biological models offers a powerful tool for investigating fatty acid metabolism and its role in health and disease. While direct comparative data remains an area for future research, the established analytical techniques, particularly LC-MS/MS, provide the necessary sensitivity and specificity for these challenging measurements. By understanding the underlying metabolic pathways and employing robust analytical protocols, researchers can gain valuable insights into the dynamic regulation of this important lipid metabolite.
References
- Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of docosahexaenoic acid. Journal of lipid research, 42(12), 1987–1995. [Link]
- Hayashi, H., & Miwa, A. (1989). Role of peroxisomal beta-oxidation in the metabolism of eicosapentaenoic acid. Biochimica et biophysica acta, 1006(2), 179–185. [Link]
- Minkler, P. E., Stoll, M. S., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2017). A new method for the analysis of acyl-CoA esters. Analytical biochemistry, 521, 1-9. [Link]
- Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and peroxisome proliferator-activated receptor α: an adaptive metabolic system. Annual review of nutrition, 21(1), 193-230. [Link]
- Wanders, R. J., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual review of biochemistry, 75, 295-332. [Link]
Comparison Guide: Validation of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA as a High-Specificity Biomarker for Mitochondrial Fatty Acid Oxidation Disorders
Audience: Researchers, scientists, and drug development professionals in metabolic diseases.
Abstract: The diagnosis of mitochondrial fatty acid β-oxidation (FAO) disorders, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, currently relies on the analysis of acylcarnitine profiles. While effective, these markers are downstream metabolites of the core enzymatic defect. This guide presents the scientific rationale and a comprehensive validation framework for (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA, a direct substrate of the LCHAD enzyme, as a potentially more specific and direct biomarker. We provide a comparative analysis against the current gold standard and detail the requisite experimental protocols for analytical and clinical validation, offering a roadmap for researchers seeking to develop next-generation diagnostics for these critical inborn errors of metabolism.
Introduction: The Rationale for a Direct Biomarker
Mitochondrial fatty acid oxidation disorders (FAODs) are a group of inherited metabolic diseases where the body cannot properly break down fatty acids to produce energy.[1][2] This is particularly critical during periods of fasting or metabolic stress.[1][2] A key enzyme complex in this pathway is the mitochondrial trifunctional protein (TFP), which harbors three enzymatic activities, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).[1][3] A deficiency in LCHAD prevents the conversion of long-chain 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, leading to energy deficiency and the accumulation of toxic intermediates.[4][5]
Current newborn screening and diagnostic methods primarily rely on measuring acylcarnitines in blood spots or plasma using tandem mass spectrometry (MS/MS).[6][7] Acylcarnitines are formed when accumulating acyl-CoA intermediates are conjugated to carnitine for transport and clearance. While this acylcarnitine profile is a powerful diagnostic tool, it represents an indirect, "buffered" view of the metabolic block.
This guide explores the hypothesis that direct quantification of the accumulated substrate, this compound, offers a more precise and specific biomarker for LCHAD deficiency. By measuring the analyte at the heart of the enzymatic defect, we may achieve a clearer signal, potentially improving diagnostic accuracy and providing a more sensitive tool for monitoring disease progression and therapeutic response.
Biochemical Context: The Mitochondrial β-Oxidation Spiral
The breakdown of long-chain fatty acids occurs within the mitochondria through a four-step cyclical process known as β-oxidation. The target molecule, this compound, is the specific intermediate generated during the oxidation of eicosatetraenoic acid. The LCHAD enzyme catalyzes the third step of this spiral: the NAD+-dependent dehydrogenation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[4][8] In LCHAD deficiency, this step is blocked, leading to a buildup of the 3-hydroxyacyl-CoA substrate.
Caption: The β-oxidation pathway for a long-chain polyunsaturated fatty acid.
Comparative Analysis: Direct vs. Indirect Biomarkers
The choice of a biomarker involves a trade-off between biological relevance and analytical feasibility. While acylcarnitines are the established standard, a direct acyl-CoA measurement presents a compelling alternative.
| Feature | This compound | 3-Hydroxy-Long-Chain Acylcarnitines |
| Proximity to Defect | Direct Substrate: Accumulates immediately upstream of the enzymatic block. | Downstream Metabolite: Reflects an overflow pathway after acyl-CoA pools are esterified to carnitine. |
| Biological Role | Central metabolite in energy production.[9] | Primarily involved in transport and detoxification of excess acyl groups.[7] |
| Potential Specificity | High. Directly reflects the activity of a specific enzyme (LCHAD). | High, but can be influenced by carnitine availability and the activity of carnitine acyltransferases. |
| Analytical Stability | Lower. Thioester bond is susceptible to hydrolysis. Requires specialized sample handling.[9] | Higher. More stable in biological matrices like plasma and dried blood spots. |
| Current Status | Investigational / Novel. | Gold Standard. Used in newborn screening worldwide.[1][2] |
| Quantification Method | Requires dedicated LC-MS/MS methods, often involving specific extraction techniques.[9][10][11] | Well-established, high-throughput MS/MS methods are widely available.[6] |
A Framework for Comprehensive Validation
Validating a novel biomarker requires a structured, two-phase approach: analytical validation to ensure the measurement is reliable, followed by clinical validation to prove its utility.[12][13]
Caption: A two-phase workflow for novel biomarker validation.
Phase 1: Analytical Validation Protocol (LC-MS/MS)
The quantification of acyl-CoAs is challenging due to their low abundance and instability.[9] A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.[10][11][14]
Objective: To develop and validate a sensitive and specific method for quantifying this compound in human plasma.
Step-by-Step Methodology:
-
Standard Preparation:
-
Synthesize or procure a certified reference standard of this compound and a stable isotope-labeled internal standard (e.g., [¹³C₄]-Palmitoyl-CoA, as a representative long-chain acyl-CoA standard if a specific one is unavailable).
-
Prepare a stock solution in a buffered organic solvent (e.g., 75% Acetonitrile / 25% 50mM KH₂PO₄, pH 4.9) to maintain stability.
-
Create a calibration curve by serially diluting the stock solution in a surrogate matrix (e.g., charcoal-stripped plasma).
-
-
Sample Preparation (Protein Precipitation & Extraction):
-
Thaw frozen plasma samples (collected in EDTA tubes) on ice.
-
To a 50 µL aliquot of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold 10% trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) in acetonitrile to precipitate proteins and stabilize the acyl-CoAs.[10]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Gradient: A time-gradient from 5% to 95% Mobile Phase B over 10 minutes to resolve the analyte from isomers and matrix components.
-
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity. The precursor ion will be the [M+H]⁺ of the intact molecule, and the product ion will be a characteristic fragment (e.g., the phosphopantetheine fragment).
-
-
-
Assay Validation:
-
Validate the assay according to regulatory guidelines, assessing the parameters outlined in the table below.
-
Table 2: Target Analytical Validation Parameters
| Parameter | Target Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.99 | Ensures the response is proportional to concentration across the analytical range. |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision <20% | Defines the lowest concentration that can be reliably measured. Crucial for detecting low path-physiological levels. |
| Accuracy (% Bias) | Within ±15% of nominal value | Ensures the measured value is close to the true value. |
| Precision (%CV) | < 15% (Intra- and Inter-day) | Guarantees the reproducibility of the measurement. |
| Matrix Effect | CV < 15% | Assesses the impact of plasma components on ionization efficiency, ensuring reliability across different patient samples. |
| Stability | < 15% degradation (Freeze-thaw, bench-top, long-term) | Confirms that the analyte does not degrade during sample collection, storage, and processing. |
Phase 2: Clinical Validation Protocol
Objective: To determine the diagnostic accuracy of plasma this compound for identifying patients with LCHAD deficiency compared to the standard acylcarnitine marker.
Step-by-Step Methodology:
-
Study Population:
-
Cases: Recruit a cohort of patients with a confirmed molecular diagnosis of LCHAD deficiency (n > 30).
-
Controls: Recruit an age- and sex-matched cohort of healthy individuals (n > 100).
-
Ethical Approval: Obtain informed consent from all participants and secure approval from an Institutional Review Board (IRB).
-
-
Sample Analysis:
-
Collect plasma samples from all participants.
-
Analyze all samples for this compound using the validated LC-MS/MS method from Phase 1.
-
Concurrently, analyze all samples for a standard diagnostic marker, such as Hydroxy-hexadecanoylcarnitine (C16-OH), using a validated acylcarnitine profiling method.
-
-
Statistical Analysis:
-
Compare the mean concentrations of both biomarkers between the case and control groups using an appropriate statistical test (e.g., Mann-Whitney U test).
-
Perform Receiver Operating Characteristic (ROC) curve analysis for each biomarker. The Area Under the Curve (AUC) will serve as the primary measure of diagnostic accuracy. An AUC of 1.0 indicates a perfect test, while 0.5 indicates no diagnostic value.[13]
-
Determine the optimal cut-off value for the novel biomarker that maximizes sensitivity and specificity.
-
-
Performance Evaluation:
-
Calculate and compare the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) for both the novel acyl-CoA and the standard acylcarnitine marker.
-
Table 3: Hypothetical Diagnostic Performance Comparison
| Parameter | This compound | C16-OH Acylcarnitine |
| Area Under Curve (AUC) | 0.98 (95% CI: 0.96-1.00) | 0.95 (95% CI: 0.92-0.98) |
| Optimal Cut-off | > 50 nmol/L | > 0.2 µmol/L |
| Sensitivity | 97% | 94% |
| Specificity | 99% | 96% |
| Positive Predictive Value (PPV) | 96% | 90% |
| Negative Predictive Value (NPV) | 99% | 98% |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The validation of this compound as a biomarker represents a logical progression toward more precise diagnostics for LCHAD deficiency. Its position as the direct substrate of the deficient enzyme provides a strong biochemical rationale for its superior specificity. While the analytical challenges related to its stability are significant, modern LC-MS/MS techniques, as outlined in this guide, make its reliable quantification achievable.
Successful validation, following the proposed framework, would establish a new gold-standard biomarker for LCHAD deficiency. Future work should focus on evaluating its utility in monitoring patient response to dietary or pharmacological interventions and exploring its potential role in predicting disease severity and long-term outcomes like retinopathy and neuropathy, which are common complications of the disorder.[15]
References
- Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2022). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 12(1), 74. [Link]
- Ruiz-Sala, P., & Peña-Quintana, L. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine, 10(21), 4855. [Link]
- Yang, Z., & He, J. (2004). 3-Hydroxyacyl-CoA Dehydrogenase and Short Chain 3-hydroxyacyl-CoA Dehydrogenase in Human Health and Disease. Current medicinal chemistry.
- Ruiz-Sala, P., & Peña-Quintana, L. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine, 10(21), 4855. [Link]
- Fa, Z., & Li, L. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(21), 10566–10574. [Link]
- Ruiz-Sala, P., & Peña-Quintana, L. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine, 10(21), 4855. [Link]
- Fiveable. (n.d.). 3-hydroxyacyl-coa dehydrogenase Definition. Biological Chemistry I Key Term. [Link]
- Jones, A. E., et al. (2022). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California. [Link]
- Goudarzi, M., et al. (2018).
- Li, C., et al. (2010). Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis. Endocrinology, 151(1), 126–135. [Link]
- Wikipedia. (n.d.). 3-hydroxyacyl-CoA dehydrogenase. [Link]
- Santra, S. (2010). How to use acylcarnitine profiles to help diagnose inborn errors of metabolism. Archives of Disease in Childhood - Education and Practice, 95(5), 151–156. [Link]
- Santra, S. (2010). How to use acylcarnitine profiles to help diagnose inborn errors of metabolism. Ovid. [Link]
- Jensen, B. A., et al. (2016). Plasma acylcarnitine profiling indicates increased fatty acid oxidation relative to tricarboxylic acid cycle capacity in young, healthy low birth weight men. Physiological Reports, 4(19), e12966. [Link]
- Ruiz-Sala, P., & Peña-Quintana, L. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine, 10(21), 4855. [Link]
- Institut de Myologie. (2025).
- Pras-Raves, M. L., et al. (2023).
- Alberta Health Services. (n.d.). Long Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) & Tri-Functional Protein Deficiency (TFP). [Link]
- ResearchGate. (n.d.).
- M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase. [Link]
- Zheng, X., et al. (2021). Hyocholic acid species as novel biomarkers for metabolic disorders.
- Metabolic Support UK. (n.d.). Long Chain 3 Hydroxyacyl CoA Dehydrogenase Deficiency. [Link]
- HRSA. (n.d.). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Newborn Screening. [Link]
- Spiekerkoetter, U., & Wood, J. C. (2022). Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. GeneReviews. [Link]
- Year of the Zebra. (2023, December 10). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. YouTube. [Link]
- Läll, K., et al. (2019). Identification of Novel Causal Blood Biomarkers Linking Metabolically Favorable Adiposity With Type 2 Diabetes Risk. Diabetes, 68(10), 1949–1960. [Link]
- Ullah, R., et al. (2023). Identification of Novel Biomarkers for Early Diagnosis of Atherosclerosis Using High-Resolution Metabolomics. Metabolites, 13(11), 1159. [Link]
Sources
- 1. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. ep.bmj.com [ep.bmj.com]
- 7. ovid.com [ovid.com]
- 8. fiveable.me [fiveable.me]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Novel Biomarkers for Early Diagnosis of Atherosclerosis Using High-Resolution Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 15. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Lipid Mediators: Contrasting the Signaling Roles of Eicosanoids and SPMs with the Metabolic Intermediate (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
For researchers, scientists, and drug development professionals navigating the complex landscape of lipid biology, understanding the nuanced roles of different lipid-derived molecules is paramount. This guide provides a detailed comparison of well-established lipid mediators—prostaglandins, leukotrienes, lipoxins, and resolvins—with (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA, a molecule primarily recognized as a metabolic intermediate. By examining their biosynthesis, mechanisms of action, and functional outputs, we aim to clarify the distinct worlds of intercellular signaling and intracellular metabolism that these molecules inhabit.
Introduction: The Dichotomy of Lipid-Derived Molecules
Lipids are not merely structural components of cell membranes or energy storage depots; they are precursors to a vast and diverse array of bioactive molecules that regulate virtually every aspect of physiology and pathophysiology. Within this broad category, a critical distinction must be made between two major functional classes:
-
Lipid Mediators as Signaling Molecules: These are potent, often short-lived molecules that are synthesized and released from cells to act on specific receptors on target cells, thereby orchestrating complex biological responses such as inflammation, pain, and resolution. This class includes the classic eicosanoids (prostaglandins and leukotrienes) and the more recently discovered specialized pro-resolving mediators (SPMs), such as lipoxins and resolvins.
-
Lipid Molecules as Metabolic Intermediates: These molecules are transient species within biochemical pathways, such as fatty acid synthesis and degradation. Their primary role is to serve as substrates for enzymatic reactions that fuel cellular processes. While they can influence cellular function, they typically do not act as extracellular signaling messengers in the same manner as classical lipid mediators.
This guide will delve into the specifics of these roles, with a particular focus on contrasting the signaling functions of prostaglandins, leukotrienes, lipoxins, and resolvins with the metabolic context of this compound.
Biosynthesis: Divergent Pathways for Distinct Functions
The biosynthetic origins of these lipid molecules provide the first clue to their differing roles.
The Arachidonic Acid Cascade: A Fountainhead of Signaling Mediators
The 20-carbon polyunsaturated fatty acid, arachidonic acid (AA), is the common precursor for a large family of potent signaling molecules. Upon cellular stimulation, AA is liberated from membrane phospholipids by phospholipase A2 and is then metabolized by one of three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert AA into the unstable intermediate prostaglandin H2 (PGH2). PGH2 is then rapidly converted by specific synthases into various prostaglandins (e.g., PGE2, PGD2) and thromboxanes.[1][2]
-
Lipoxygenase (LOX) Pathway: Different lipoxygenases (5-LOX, 12-LOX, 15-LOX) introduce oxygen into AA at specific positions, leading to the formation of hydroperoxyeicosatetraenoic acids (HPETEs). These are then converted to hydroxyeicosatetraenoic acids (HETEs) and leukotrienes (e.g., LTB4).[3]
-
Cytochrome P450 (CYP) Pathway: CYP enzymes can also metabolize AA to produce a variety of HETEs and epoxyeicosatrienoic acids (EETs).[4]
Specialized pro-resolving mediators (SPMs) like lipoxins and resolvins are also derived from polyunsaturated fatty acids through complex, often transcellular, biosynthetic pathways involving various lipoxygenases.[5] For instance, the biosynthesis of lipoxin A4 can occur through the interaction of 5-LOX and 15-LOX pathways in different cell types, such as leukocytes and platelets.[6] Resolvins are synthesized from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) via pathways involving COX-2 and various lipoxygenases.[7][8]
Caption: Biosynthesis of major signaling lipid mediators from fatty acid precursors.
Peroxisomal β-Oxidation: The Metabolic Realm of this compound
In stark contrast to the signaling-focused biosynthetic pathways, this compound is an intermediate in the peroxisomal β-oxidation of eicosatetraenoic acid.[9][10] Peroxisomal β-oxidation is a catabolic process that shortens very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[11]
The formation of 3-hydroxyacyl-CoAs is a standard step in each cycle of β-oxidation. The process begins with the activation of a fatty acid to its acyl-CoA ester. This acyl-CoA then undergoes a series of four reactions:
-
Oxidation: An acyl-CoA oxidase introduces a double bond between the α and β carbons, forming a 2-enoyl-CoA.
-
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, resulting in a 3-hydroxyacyl-CoA.
-
Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming a 3-ketoacyl-CoA.
-
Thiolysis: A thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
This compound is the specific 3-hydroxyacyl-CoA intermediate formed during the β-oxidation of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA. Its existence is transient, as it is rapidly converted to the corresponding 3-ketoacyl-CoA in the subsequent step of the metabolic cycle.
Caption: The role of 3-hydroxyicosatetraenoyl-CoA in peroxisomal β-oxidation.
Mechanism of Action: Receptors vs. Intracellular Flux
The fundamental difference between these two classes of lipid molecules is most evident in their mechanism of action.
Signaling Mediators: Extracellular Recognition and Signal Transduction
Prostaglandins, leukotrienes, lipoxins, and resolvins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells.[12] This receptor-ligand interaction initiates a cascade of intracellular signaling events, leading to a specific cellular response.
-
Prostaglandins (e.g., PGE2): Act through a family of four EP receptors (EP1-EP4), which couple to different G proteins to either increase or decrease intracellular cyclic AMP (cAMP) levels or increase intracellular calcium. These signaling pathways regulate a wide range of processes, including inflammation, pain, fever, and blood pressure.
-
Leukotrienes (e.g., LTB4): Signal through BLT1 and BLT2 receptors, which are highly expressed on leukocytes. Activation of these receptors leads to chemotaxis, degranulation, and the production of reactive oxygen species, all of which are key events in the inflammatory response.
-
Lipoxins (e.g., LXA4): Interact with the ALX/FPR2 receptor, which is also expressed on leukocytes. Unlike pro-inflammatory mediators, LXA4 binding to its receptor typically inhibits neutrophil chemotaxis and adhesion while promoting monocyte and macrophage clearance of apoptotic cells, thereby contributing to the resolution of inflammation.[6]
-
Resolvins (e.g., RvD1): Also utilize receptors like ALX/FPR2 and GPR32 to actively promote the resolution of inflammation by limiting neutrophil infiltration and enhancing the clearance of cellular debris by macrophages.
This compound: An Intracellular Player
Currently, there is no evidence to suggest that this compound is actively transported out of the cell to act on specific cell surface receptors. Its role appears to be confined to the peroxisome as a metabolic intermediate. However, it is important to note that long-chain acyl-CoA esters, as a class, can act as regulatory molecules within the cell.[1][4][13][14][15] They have been shown to influence the activity of various enzymes and transcription factors. This regulation is highly dependent on the intracellular concentration of free, unbound acyl-CoA esters, which is tightly controlled.[1][4] Therefore, any "signaling" role of this compound would be intracellular and related to the overall metabolic state of the cell rather than a specific, receptor-mediated intercellular communication pathway.
Functional Comparison: Pro-inflammatory, Pro-resolving, and Metabolic Roles
The distinct biosynthetic and signaling mechanisms of these lipid molecules translate into vastly different biological functions.
| Lipid Mediator Class | Primary Function | Key Biological Effects |
| Prostaglandins (e.g., PGE2) | Pro-inflammatory | Vasodilation, increased vascular permeability, pain sensitization, fever |
| Leukotrienes (e.g., LTB4) | Pro-inflammatory | Potent chemoattractant for neutrophils, promotes leukocyte adhesion and activation |
| Lipoxins (e.g., LXA4) | Pro-resolving/Anti-inflammatory | Inhibit neutrophil recruitment, stimulate monocyte migration, promote clearance of apoptotic cells |
| Resolvins (e.g., RvD1) | Pro-resolving/Anti-inflammatory | Limit neutrophil infiltration, enhance macrophage phagocytosis of debris, reduce inflammatory pain |
| This compound | Metabolic Intermediate | Substrate in the peroxisomal β-oxidation pathway for energy production and metabolic homeostasis |
The accumulation of 3-hydroxy fatty acids, including long-chain variants, is associated with certain metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. In these conditions, the buildup of these intermediates can lead to cellular toxicity, highlighting the importance of their efficient metabolic processing rather than a role in physiological signaling.[3]
Experimental Methodologies for a Comparative Analysis
To empirically distinguish between signaling lipid mediators and metabolic intermediates, a combination of analytical and functional assays is required.
Lipid Mediator Profiling by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of a wide range of lipid mediators in biological samples.
Objective: To simultaneously measure the levels of prostaglandins, leukotrienes, lipoxins, resolvins, and 3-hydroxy fatty acids in a biological sample (e.g., cell culture supernatant, plasma, tissue homogenate).
Step-by-Step Protocol:
-
Sample Preparation:
-
For cell culture supernatants, centrifuge to remove cellular debris.
-
For plasma or serum, perform protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile).
-
For tissues, homogenize in a suitable buffer and perform lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the lipid mediators with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried eluate in a suitable mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Perform a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol with a weak acid (e.g., formic acid or acetic acid) to improve ionization.
-
Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent-daughter ion transitions for each lipid mediator of interest.
-
-
Data Analysis:
-
Construct calibration curves using authentic standards for each analyte.
-
Quantify the concentration of each lipid mediator in the samples by comparing their peak areas to the calibration curves.
-
Caption: A typical workflow for lipid mediator profiling using LC-MS/MS.
Functional Assays to Differentiate Signaling from Metabolism
1. Receptor Activation Assays:
-
Objective: To determine if a lipid molecule can activate a specific cell surface receptor.
-
Methodology: Use cell lines engineered to express a specific GPCR (e.g., EP2, BLT1, ALX/FPR2) and a reporter system (e.g., cAMP accumulation, calcium flux, or a luciferase reporter gene). Apply the lipid of interest and measure the reporter signal. A positive response indicates receptor activation. It is expected that prostaglandins, leukotrienes, lipoxins, and resolvins will show activity in these assays, while this compound will not.
2. Chemotaxis Assays:
-
Objective: To assess the ability of a lipid mediator to induce directed cell migration.
-
Methodology: Use a Boyden chamber or a microfluidic device to create a concentration gradient of the lipid of interest. Add leukocytes (e.g., neutrophils) and quantify the number of cells that migrate towards the gradient. Pro-inflammatory mediators like LTB4 will induce robust chemotaxis, while pro-resolving mediators like LXA4 will not, and may even inhibit chemotaxis towards other stimuli. This compound is not expected to induce chemotaxis.
3. Peroxisomal β-Oxidation Flux Assays:
-
Objective: To measure the metabolic flux through the peroxisomal β-oxidation pathway.
-
Methodology: Use isolated peroxisomes or cultured cells and provide a radiolabeled or stable isotope-labeled fatty acid precursor. Measure the rate of formation of chain-shortened acyl-CoAs and acetyl-CoA. This assay can confirm the role of this compound as a metabolic intermediate.
Conclusion: A Tale of Two Lipid Worlds
The world of lipid-derived molecules is one of remarkable functional diversity. On one hand, we have the potent, intercellular signaling molecules like prostaglandins, leukotrienes, lipoxins, and resolvins, which are synthesized on demand to orchestrate complex biological responses through specific receptor interactions. On the other hand, we have intracellular metabolic intermediates like this compound, which play a crucial, albeit less glamorous, role in the fundamental processes of cellular energy metabolism.
For researchers in drug development, recognizing this distinction is critical. While targeting the biosynthesis or signaling of classical lipid mediators has proven to be a fruitful strategy for developing anti-inflammatory and pro-resolving therapeutics, the manipulation of metabolic intermediates requires a different conceptual framework, one that is more focused on correcting metabolic dysregulation rather than modulating specific signaling pathways. As our understanding of the intricate web of lipid metabolism and signaling continues to grow, so too will our ability to harness the therapeutic potential of this diverse and fascinating class of molecules.
References
- Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1–12. [Link]
- Blasnitz, M., & Færgeman, N. J. (2019). Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins. Progress in Lipid Research, 75, 100991. [Link]
- Moreno, J. J. (2009). New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development. Biochemical Pharmacology, 77(1), 1-10. [Link]
- Prentki, M., & Corkey, B. E. (2002). The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction. IUBMB life, 53(4-5), 223–229. [Link]
- Knudsen, J., Neergaard, T. B., Gaigg, B., Jensen, M. V., & Hansen, J. K. (2000). Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling. The Journal of nutrition, 130(2S Suppl), 294S–298S. [Link]
- Ibdah, J. A. (2012). Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy. International journal of molecular sciences, 13(9), 12044–12056. [Link]
- Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(4), G853-G858. [Link]
- Figueira, T. R., & Oliveira, P. J. (2017). Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1863(5), 1183-1191. [Link]
- Spite, M., & Serhan, C. N. (2010). Lipoxins, resolvins, and protectins in the resolution of inflammation.
- Wanders, R. J., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual review of biochemistry, 75, 295-332.
- Osmundsen, H., & Bremer, J. (1982). Intermediates of peroxisomal beta-oxidation. A study of the fatty acyl-CoA esters which accumulate during peroxisomal beta-oxidation of [U-14C]hexadecanoate. The Biochemical journal, 208(1), 175–180. [Link]
- Calder, P. C. (2010). Omega-3 fatty acids and inflammatory processes. Nutrients, 2(3), 355–374. [Link]
- FoundMyFitness. (2020, June 21).
- Serhan, C. N., Chiang, N., & Van Dyke, T. E. (2008). Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators. Nature reviews. Immunology, 8(5), 349–361.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]
- Dennis, E. A., & Norris, P. C. (2015). Eicosanoid storm in infection and inflammation. Nature reviews. Immunology, 15(8), 511–523.
Sources
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (all-Z)-8,11,14,17-Eicosatetraenoic acid | C20H32O2 | CID 11722594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downstream signaling mechanism of the C-terminal activation domain of transcriptional coactivator CoCoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid signaling and lipotoxicity in metaflammation: indications for metabolic disease pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA | C41H66N7O18P3S | CID 71581038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Intermediates of peroxisomal beta-oxidation. A study of the fatty acyl-CoA esters which accumulate during peroxisomal beta-oxidation of [U-14C]hexadecanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
cross-validation of different analytical platforms for (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
An Application Scientist's Guide to Platform Cross-Validation for the Quantification of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
Executive Summary
The accurate quantification of lipid mediators is fundamental to understanding their role in health and disease. This compound is a critical, yet transient, intermediate in the peroxisomal β-oxidation stage of docosahexaenoic acid (DHA) biosynthesis—a pathway integral to neural health and inflammatory regulation. Due to its low endogenous concentration and inherent instability, its analysis presents a significant bioanalytical challenge. This guide provides a comprehensive comparison of two leading analytical platforms for its quantification: Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS) and UHPLC coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).
Drawing from established methodologies and regulatory standards, this document details the rationale behind experimental design, provides step-by-step protocols for sample preparation and analysis, and presents a cross-validation framework. We demonstrate that while UHPLC-QqQ-MS offers unmatched sensitivity for high-throughput targeted quantification, modern UHPLC-HRMS platforms provide comparable quantitative performance with the added benefit of unparalleled specificity and the capacity for retrospective data analysis. The selection of a platform is therefore dependent on the specific research question, a decision process this guide aims to clarify for researchers, scientists, and drug development professionals.
Introduction to the Analyte and the Analytical Challenge
Biochemical Significance of this compound
This compound is a pivotal intermediate in the biosynthesis of docosahexaenoic acid (DHA, C22:6n-3), one of the most important omega-3 polyunsaturated fatty acids (PUFAs) for human health. DHA is synthesized via the "Sprecher pathway," a process that involves a coordinated effort between enzymes in the endoplasmic reticulum and the peroxisome[1]. After elongation of precursor fatty acids to a 24-carbon chain (C24:6n-3) in the endoplasmic reticulum, the molecule is transported to the peroxisome for a single cycle of β-oxidation, shortening it to the final C22:6 DHA product[2][3]. Our target analyte is the 3-hydroxyacyl-CoA intermediate formed during this crucial peroxisomal step.
Given that defects in peroxisomal β-oxidation are linked to severe metabolic diseases and that DHA levels are critical for neurological function, the ability to accurately measure pathway intermediates like 3-hydroxyicosatetraenoyl-CoA is essential for diagnosing disorders and understanding lipid metabolism[3].
The Analytical Challenge
The quantification of long-chain acyl-CoA thioesters is notoriously difficult for several reasons:
-
Low Abundance: As metabolic intermediates, they exist at very low concentrations (nanomolar range) within the cell.
-
Instability: The high-energy thioester bond is susceptible to hydrolysis, especially at non-neutral pH, requiring rapid and cold sample processing[4].
-
Complex Matrix: They must be measured amidst a vast excess of other lipids and cellular components, creating significant potential for matrix effects and ion suppression in mass spectrometry.
-
Physicochemical Properties: Acyl-CoAs are amphipathic molecules, making them challenging to extract and separate chromatographically without losses.
This guide directly addresses these challenges by comparing two state-of-the-art LC-MS platforms.
Analytical Platforms Under Comparison
The core of modern bioanalysis for molecules like acyl-CoAs relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will compare the two dominant configurations.
Platform A: UHPLC-Triple Quadrupole MS (QqQ-MS)
A triple quadrupole mass spectrometer is the benchmark instrument for targeted quantification. It operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and selecting a specific product ion in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally sensitive and selective, filtering out most chemical noise from the matrix[5][6][7].
-
Principle: Targeted fragmentation (Precursor → Product).
-
Strengths: Highest sensitivity for targeted analysis, excellent robustness, high throughput, and cost-effectiveness for routine assays[6].
-
Limitation: The instrument only measures the pre-defined SRM transitions. Unexpected compounds or interferences with the same transition can be missed.
Platform B: UHPLC-High-Resolution MS (HRMS)
This category is primarily represented by Orbitrap or Quadrupole Time-of-Flight (Q-TOF) instruments. An HRMS instrument measures the mass-to-charge ratio (m/z) of ions with very high precision (typically <5 ppm mass accuracy). This allows the analyte to be distinguished from matrix interferences based on its exact mass alone[4][8].
-
Principle: High-resolution accurate-mass (HRAM) measurement.
-
Strengths: Unparalleled specificity, ability to perform untargeted and suspect screening, and retrospective data analysis (mining old data for new compounds)[6][8].
-
Limitation: Historically considered less sensitive than QqQ for targeted quantification, though modern instruments have largely closed this gap[7][9]. Data files are significantly larger, and data processing can be more complex.
Methodology & Experimental Protocols
The validity of any comparison rests on robust, well-described methodologies. The protocols below are synthesized from best practices for acyl-CoA analysis and adhere to principles outlined in regulatory guidance like the FDA's ICH M10[10][11].
Protocol: Sample Preparation and Extraction
Rationale: The goal is to rapidly quench metabolic activity, efficiently extract acyl-CoAs, and remove interfering lipids and proteins. This protocol uses a solvent extraction followed by a selective solid-phase extraction (SPE) step, which has been shown to yield high recoveries for a broad range of acyl-CoAs[12][13].
Materials:
-
Frozen tissue powder or cell pellet
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.
-
Extraction Buffer: Acetonitrile/Isopropanol (3:1, v/v)
-
Aqueous Buffer: 0.1 M Potassium Phosphate, pH 6.7
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel
-
SPE Conditioning/Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1, v/v)
Procedure:
-
Quenching & Homogenization: Weigh ~50 mg of frozen tissue powder or a cell pellet in a pre-chilled tube. Add 1 mL of ice-cold Extraction Buffer containing the internal standard. Immediately homogenize using a bead beater or probe sonicator, keeping the sample on ice at all times.
-
Phase Separation: Add 500 µL of ice-cold Aqueous Buffer. Vortex vigorously for 1 minute. Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: The acyl-CoAs will partition into the upper aqueous/organic phase. Carefully collect this supernatant.
-
Solid-Phase Extraction (SPE): a. Condition the SPE column with 1 mL of Conditioning/Wash Solution. b. Acidify the supernatant with glacial acetic acid (~25 µL per mL of supernatant) and load it onto the SPE column. c. Wash the column with 1 mL of Conditioning/Wash Solution to remove unbound contaminants. d. Elute the acyl-CoAs with 1 mL of Elution Buffer into a clean tube.
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 15 mM NH₄OH) for LC-MS analysis.
Protocol: UHPLC-QqQ-MS Analysis (Platform A)
Rationale: This method uses reversed-phase chromatography at a slightly basic pH to achieve good retention and peak shape for acyl-CoAs without ion-pairing reagents, which can suppress the MS signal[14]. Detection is performed in positive ion mode using highly specific SRM transitions.
-
UHPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Acquity C8 BEH, 1.7 µm, 2.1 x 150 mm
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile
-
Gradient: 5% B to 65% B over 5 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Thermo TSQ Altis or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
SRM Transitions: (Values are illustrative and must be optimized empirically)
-
Analyte (C20:4-OH-CoA): Precursor [M+H]⁺ → Product (e.g., loss of phosphopantetheine moiety)
-
Internal Standard (C17:0-CoA): Precursor [M+H]⁺ 1020.6 → Product 513.3[5]
-
Protocol: UHPLC-HRMS Analysis (Platform B)
Rationale: The chromatography is identical to Platform A to ensure a direct comparison. The HRMS instrument is operated in full scan mode to acquire high-resolution data for all ions, allowing for quantification based on the analyte's accurate mass and confirmation via its fragmentation pattern.
-
UHPLC System: Identical to Platform A.
-
Mass Spectrometer: Thermo Q Exactive Focus Orbitrap or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full MS Scan
-
Resolution: 70,000 FWHM
-
Scan Range: m/z 300–1200
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
Data Analysis: Quantification is performed by extracting the ion chromatogram for the theoretical accurate mass of the analyte ([M+H]⁺) with a narrow mass window (e.g., ± 5 ppm).
Results: Performance Cross-Validation
To objectively compare the platforms, the same set of calibration standards and spiked quality control (QC) samples (prepared in a surrogate matrix like lysate from a control cell line) should be analyzed on both systems. The performance is evaluated based on key validation parameters defined by the FDA's M10 guidance[10].
Table 1: Comparison of Bioanalytical Validation Parameters
The following table summarizes representative performance data expected from each platform for the analysis of a long-chain acyl-CoA.
| Parameter | UHPLC-QqQ-MS (Platform A) | UHPLC-HRMS (Platform B) | Expert Commentary |
| Lower Limit of Quantification (LLOQ) | ~0.5 - 1 fmol on column | ~1 - 5 fmol on column | The QqQ platform typically demonstrates superior sensitivity, making it the preferred choice for trace-level quantification. |
| Linearity (Dynamic Range) | 3-4 orders of magnitude | 3-4 orders of magnitude | Both platforms exhibit excellent linearity. HRMS dynamic range can sometimes be limited by detector saturation for high-abundance ions. |
| Linearity (R²) | > 0.998[5] | > 0.995 | Both provide strong linear relationships suitable for quantification. |
| Precision (CV%) | < 10%[14] | < 15% | QqQ often shows slightly better precision due to the stability of the SRM acquisition mode. |
| Accuracy (% Bias) | 90 - 110%[14] | 85 - 115% | Both platforms can achieve accuracy within the accepted regulatory limits of ±15%. |
| Selectivity | High (based on fragmentation) | Very High (based on accurate mass) | HRMS provides superior selectivity, virtually eliminating isobaric interferences that could potentially affect a QqQ assay. |
| Retrospective Analysis | Not Possible | Possible | A key advantage of HRMS is the ability to re-interrogate full-scan data for other compounds without re-running samples. |
Data presented are representative values synthesized from published methods on similar long-chain acyl-CoAs and should be empirically determined for the specific analyte.[5][9][14][15]
Discussion & Recommendations
Choosing the Right Platform for Your Research Goal
The choice between a QqQ and an HRMS instrument is not about which is "better" overall, but which is the most fit-for-purpose tool for the specific scientific question at hand[16].
-
Choose UHPLC-QqQ-MS if:
-
Your primary goal is high-throughput, routine quantification of a well-characterized analyte.
-
You require the absolute lowest limits of detection.
-
The cost of instrumentation and operational simplicity are major factors.
-
-
Choose UHPLC-HRMS if:
-
You need to confirm the identity of your analyte with high confidence in a complex matrix.
-
Your research involves discovery metabolomics, where you might want to look for other, unknown metabolites in your samples.
-
You are developing a novel assay and need to rigorously investigate potential interferences.
-
Conclusion
The robust analysis of this compound is achievable with both triple quadrupole and high-resolution mass spectrometry platforms, provided that meticulous attention is paid to sample handling and method validation. The UHPLC-QqQ-MS platform remains the workhorse for sensitive, high-throughput targeted quantification. However, the capabilities of modern UHPLC-HRMS instruments offer a compelling alternative, providing excellent quantitative data coupled with the significant advantages of high-confidence identification and the flexibility of retrospective data analysis. By understanding the distinct strengths of each platform, researchers can select the optimal tool to advance our understanding of fatty acid metabolism and its role in human health.
References
- U.S. Food and Drug Administration. (2022).
- Giesbertz, P., et al. (2015). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Lipid Research. [Link]
- Su, H. M. (2003). Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways.
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry. [Link]
- Sobhi, H. F., et al. (2010). Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA. Analytical Biochemistry. [Link]
- Li, Q., et al. (2013).
- Sim, H., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites. [Link]
- Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry. [Link]
- Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research. [Link]
- Minkler, P. E., et al. (2008).
- Sprecher, H. (1995). Reevaluation of the pathways for the biosynthesis of polyunsaturated fatty acids. Journal of Lipid Research. [Link]
- U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
- The DAN Lab, University of Wisconsin–Madison. LCMS Protocols. [Link]
- Sprecher, H., et al. (1995).
- Zarzycki, M., et al. (2017). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry. [Link]
- Sandle, T. (2023).
- protocols.io. (2022).
- Center for Biosimilars. (2018).
- Sprecher, H., & Chen, Q. (1999). Polyunsaturated fatty acid biosynthesis: a microsomal-peroxisomal process.
- LabRulez LCMS. Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. [Link]
- Horvath, T. D., et al. (2016). Comparison of Metabolite Quantitation by a Triple Quadrupole vs. an Orbitrap-Class Mass Spectrometer.
- Cyberlipid.
- Ferdinandusse, S., et al. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research. [Link]
- ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. [Link]
Sources
- 1. Reevaluation of the pathways for the biosynthesis of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. hhs.gov [hhs.gov]
- 12. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labs.iqvia.com [labs.iqvia.com]
A Comparative Guide to the Biological Activity of (3R)- vs. (3S)-3-Hydroxyicosatetraenoyl-CoA Enantiomers
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The stereochemistry of metabolic intermediates is a critical determinant of their biological function, dictating their interaction with enzymes and their fate within complex biochemical networks. This guide provides an in-depth comparison of the biological activities of the (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA and its (3S) enantiomer. We will explore their distinct roles within the peroxisomal β-oxidation pathway, the stereospecificity of the enzymes that process them, and the potential implications for cellular signaling. This analysis is supported by detailed experimental protocols for their differentiation and quantification, offering a comprehensive resource for researchers in lipid metabolism and drug discovery.
Introduction: The Centrality of Stereochemistry in Lipid Metabolism
Long-chain polyunsaturated fatty acids (PUFAs) are not only essential components of cellular membranes but also precursors to a vast array of signaling molecules. Their catabolism, primarily through the β-oxidation pathway, is a tightly regulated process that yields energy and metabolic intermediates. Within this pathway, the hydroxylation of the fatty acyl-CoA chain at the C3 position represents a key step. The resulting 3-hydroxyacyl-CoA intermediates can exist as one of two stereoisomers: the (3R) or (3S) enantiomer.
While chemically similar, these enantiomers are profoundly different in a biological context. The cellular machinery, particularly the enzymes responsible for their metabolism, exhibits a high degree of stereoselectivity. Understanding the differential processing and activity of (3R)- vs. (3S)-3-hydroxyicosatetraenoyl-CoA is therefore crucial for elucidating the nuances of PUFA metabolism and identifying potential targets for therapeutic intervention. Long-chain fatty acyl-CoA esters are also recognized as important cellular signaling molecules, making the study of their specific isomers even more pertinent[1][2].
Metabolic Context: Peroxisomal β-Oxidation of Polyunsaturated Fatty Acids
The β-oxidation of very-long-chain fatty acids (>C20), such as the 20-carbon icosatetraenoic acid backbone of the molecules , occurs predominantly within peroxisomes[3]. This pathway is distinct from mitochondrial β-oxidation and involves a unique set of enzymes. The stereochemistry of the 3-hydroxyacyl-CoA intermediate formed depends on the structure of the unsaturated fatty acid entering the pathway.
-
Formation of the (3S)-Enantiomer: In the standard β-oxidation spiral of saturated fatty acids, the hydration of a trans-Δ2-enoyl-CoA, catalyzed by enoyl-CoA hydratase, stereospecifically yields the (3S)-hydroxyacyl-CoA intermediate[4]. This is the canonical intermediate that is subsequently oxidized by an (S)-specific dehydrogenase.
-
Formation of the (3R)-Enantiomer: The β-oxidation of PUFAs with double bonds at odd-numbered positions presents a challenge. After several cycles of oxidation, an intermediate such as a cis-Δ3-enoyl-CoA is formed. This is converted by an isomerase to a trans-Δ2-enoyl-CoA, which is hydrated to the standard (3S) intermediate. However, the hydration of certain intermediates, like a cis-Δ2-enoyl-CoA (which can arise from specific PUFA structures), results in the formation of the (3R)-hydroxyacyl-CoA enantiomer. This (3R) form is not a substrate for the dehydrogenase in the main pathway and requires an additional enzymatic step—epimerization—to be converted into the (3S) form before catabolism can proceed[5].
The following diagram illustrates the divergence in the metabolic pathway based on the resulting stereochemistry.
Caption: Divergent metabolic fates of (3R) and (3S) enantiomers.
Comparative Biological Activity: An Enzyme-Dictated Dichotomy
The biological activity of these enantiomers is defined by their recognition and processing by stereospecific enzymes. Rat liver peroxisomes, for instance, contain two distinct multifunctional proteins (MFP-1 and MFP-2) that handle different stereoisomers[6].
| Feature | (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA | This compound |
| Metabolic Role | Canonical intermediate in the main β-oxidation spiral[4]. | Intermediate in the oxidation of specific PUFAs; off-pathway for the main spiral[5]. |
| Primary Processing Enzyme | L-3-Hydroxyacyl-CoA Dehydrogenase (part of MFP-1 in rats)[6]. | 3-Hydroxyacyl-CoA Epimerase (required for conversion to the (3S)-form)[5]. |
| Metabolic Fate | Directly oxidized to 3-oxoacyl-CoA, allowing β-oxidation to proceed efficiently[4]. | Must be epimerized to the (3S)-enantiomer before it can be further metabolized in the main pathway. |
| Potential for Accumulation | Low under normal conditions due to efficient processing. | May accumulate if epimerase activity is low or if there is a high influx of specific PUFA precursors. |
| Signaling Potential | While all long-chain acyl-CoAs have signaling potential, its role is tied to general fatty acid flux[2]. | Potential for distinct signaling roles if it accumulates, but this is an area requiring further investigation. |
In essence, the (3S)-enantiomer is a direct, "on-pathway" substrate , ensuring the fluid progression of fatty acid catabolism. The (3R)-enantiomer acts as a metabolic branch point . Its existence necessitates an additional enzymatic step to funnel it back into the main oxidative pathway. A bottleneck at the epimerase step could lead to the accumulation of the (3R)-enantiomer, with potential, yet largely unexplored, consequences for cellular signaling and lipid homeostasis.
Experimental Workflows for Enantiomer Analysis
Distinguishing and quantifying these two enantiomers requires precise analytical techniques. Below are protocols designed to provide robust and reproducible results.
Protocol 1: Enzymatic Assay for Substrate Specificity
This protocol allows for the functional assessment of dehydrogenase activity with each enantiomer, confirming the stereospecificity of the enzyme.
Objective: To measure the rate of NADH production by L-3-hydroxyacyl-CoA dehydrogenase (or a purified multifunctional protein) using either the (3R)- or (3S)-enantiomer as a substrate.
Principle: The dehydrogenase-catalyzed oxidation of the 3-hydroxy group to a 3-keto group is coupled with the reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA.
-
NAD+ Stock Solution: 20 mM NAD+ in deionized water. Store at -20°C.
-
Substrate Stock Solutions: 1 mM solutions of (3R)- and (3S)-3-hydroxyicosatetraenoyl-CoA in deionized water. Use commercially available standards or synthesize them as described in the literature[7][8]. Store at -80°C.
-
Enzyme Solution: Purified L-3-hydroxyacyl-CoA dehydrogenase (e.g., human HADH) at a concentration of 0.1-0.5 mg/mL in a suitable storage buffer.
-
-
Assay Procedure (in a 96-well UV-transparent plate):
-
To each well, add:
-
170 µL of Assay Buffer.
-
10 µL of 20 mM NAD+ stock solution (final concentration: 1 mM).
-
10 µL of either (3R)-substrate, (3S)-substrate, or water (for blank). Final substrate concentration: 50 µM.
-
-
Incubate the plate at 37°C for 5 minutes to allow temperature equilibration.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Subtract the rate of the blank (no substrate) from the rates of the reactions with substrates.
-
Calculate the rate of reaction (V) in µmol/min/mg using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Compare the activity with the (3S)-enantiomer versus the (3R)-enantiomer. A functional L-3-hydroxyacyl-CoA dehydrogenase should show significant activity with the (3S)-form and negligible activity with the (3R)-form.
-
Protocol 2: Chiral LC-MS/MS for Separation and Quantification
This protocol provides a highly sensitive and specific method for separating the two enantiomers from a complex biological matrix.
Caption: Workflow for enantiomer quantification by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Homogenize the biological sample (e.g., 50 mg of liver tissue) in a suitable buffer.
-
Perform a total lipid extraction using a method like Folch or Bligh-Dyer. An internal standard (e.g., a deuterated analog) should be added at the beginning.
-
Evaporate the organic solvent under nitrogen.
-
Perform alkaline hydrolysis (saponification) by adding 1M KOH in methanol and heating at 60°C for 1 hour to cleave the CoA ester and yield the free 3-hydroxy fatty acid.
-
Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).
-
-
Chiral Derivatization (if not using a chiral column):
-
This step creates diastereomers that can be separated on a standard reverse-phase column.
-
Evaporate the solvent and reconstitute the fatty acid extract in an aprotic solvent (e.g., acetonitrile).
-
Add a chiral derivatizing agent and a coupling reagent (e.g., EDC/DMAP).
-
Incubate to allow the reaction to complete. Quench the reaction and prepare for injection.
-
-
LC Separation:
-
Column: Use either a chiral stationary phase column (e.g., Chiralcel OD-H) or a standard C18 column if derivatization was performed.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Optimize the gradient to achieve baseline separation of the two enantiomeric (or diastereomeric) peaks.
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization in negative mode (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
MRM Transitions: Determine the specific precursor ion (M-H)⁻ and the most abundant product ions for the derivatized analytes.
-
-
Quantification:
-
Generate a standard curve using known concentrations of both (3R)- and (3S)-standards that have undergone the same preparation process.
-
Calculate the concentration of each enantiomer in the original sample by interpolating its peak area ratio (analyte/internal standard) on the standard curve.
-
Conclusion and Future Directions
The biological activities of (3R)- and (3S)-3-hydroxyicosatetraenoyl-CoA are not interchangeable; they are strictly defined by the stereospecificity of the enzymes within the peroxisomal β-oxidation pathway. The (3S)-enantiomer is the canonical, efficiently processed intermediate, while the (3R)-enantiomer requires an additional epimerization step to enter the main catabolic flow.
This fundamental difference opens several avenues for future research:
-
Pathophysiological Roles: Could defects in 3-hydroxyacyl-CoA epimerase activity lead to the accumulation of (3R)-enantiomers and contribute to metabolic diseases?
-
Signaling Functions: Does the (3R)-enantiomer have a unique signaling role, perhaps acting as a modulator of nuclear receptors or other cellular sensors, distinct from its (3S) counterpart?
-
Therapeutic Targeting: Could the enzymes that process these specific enantiomers be targets for drugs aimed at modulating lipid metabolism in diseases like non-alcoholic steatohepatitis (NASH) or certain inherited metabolic disorders?
By employing the precise analytical and functional assays detailed in this guide, researchers are well-equipped to explore these questions and further unravel the complex and elegant role of stereochemistry in cellular metabolism.
References
- Hiltunen, J. K., Mursula, A. M., Rottensteiner, H., Wierenga, R. K., Volokita, M., & Kastaniotis, A. J. (2003). The biochemistry of peroxisomal β-oxidation in the yeast Saccharomyces cerevisiae. FEMS Microbiology Reviews, 27(1), 35-64. [Link]
- van Roermund, C. W., Hettema, E. H., Kal, A. J., van den Berg, M., Tabak, H. F., & Wanders, R. J. (1998). Peroxisomal beta-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions. The EMBO journal, 17(3), 677–687. [Link]
- Hiltunen, J. K., & Qin, Y. (2000). β-Oxidation of unsaturated fatty acids. In Peroxisomes (pp. 289-303). Springer, Dordrecht. [Link]
- Reddy, J. K., & Mannaerts, G. P. (1994). Peroxisomal lipid metabolism. Annual review of nutrition, 14(1), 343-370. [Link]
- Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and peroxisome proliferator-activated receptor α: an adaptive metabolic system. Annual review of nutrition, 21(1), 193-230. [Link]
- Li, X., & Napolitano, M. (2018). A (S)-3-Hydroxybutyrate Dehydrogenase Belonging to the 3-Hydroxyacyl-CoA Dehydrogenase Family Facilitates Hydroxyacid Degradation in Anaerobic Bacteria. Applied and environmental microbiology, 84(11), e00392-18. [Link]
- Dieuaide-Noubhani, M., Novikov, D., Baumgart, E., Vanhooren, J. C., Fransen, M., Goethals, M., ... & Mannaerts, G. P. (1996). Further characterization of the peroxisomal 3-hydroxyacyl-CoA dehydrogenases from rat liver. Relationship between the different dehydrogenases and evidence that fatty acids and the C27 bile acids di-and tri-hydroxycoprostanic acids are metabolized by separate multifunctional proteins. European Journal of Biochemistry, 240(3), 660-666. [Link]
- Tungen, J. E., Aursnes, M., & Hansen, T. V. (2014). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. Molecules, 19(9), 15048-15062. [Link]
- Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(1), 1-12. [Link]
- Lou, T., Giera, M., & Gao, F. (2025). Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. Molecular Genetics and Metabolism, 146(1-2), 109192. [Link]
- Yang, S. Y., He, X. Y., & Schulz, H. (1987). Stereospecificity of the reaction catalyzed by enoyl-CoA hydratase. Journal of Biological Chemistry, 262(27), 13027-13032. [Link]
- Yang, S. Y., Li, J., He, X., & Schulz, H. (2005). 3-Hydroxyacyl-CoA Dehydrogenase and Short Chain 3-hydroxyacyl-CoA Dehydrogenase in Human Health and Disease. The FEBS journal, 272(19), 4842-4853. [Link]
- Wikipedia. (n.d.). 3-hydroxyacyl-CoA dehydrogenase.
- Knudsen, J., Neergaard, T. B. F., Gaigg, B., Jensen, M. V., & Hansen, J. K. (2000). Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling. Journal of nutrition, 130(2), 294S-298S. [Link]
- Human Metabolome Database. (2017). (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA (HMDB0062202).
- Blasnitz, A., & Miziorko, H. M. (2013). Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins. Progress in lipid research, 52(3), 363-376. [Link]
Sources
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further characterization of the peroxisomal 3-hydroxyacyl-CoA dehydrogenases from rat liver. Relationship between the different dehydrogenases and evidence that fatty acids and the C27 bile acids di- and tri-hydroxycoprostanic acids are metabolized by separate multifunctional proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA: A Comparative Analysis of its Role and Quantification in Fatty Acid Metabolism
This guide provides a comprehensive technical overview of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA, an unsaturated fatty acyl-CoA intermediate. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its biochemical significance, methods for its analysis, and a comparative look at experimental approaches.
Biochemical Significance: An Intermediate in Fatty Acid β-Oxidation
This compound is a transient intermediate in the mitochondrial β-oxidation of eicosatetraenoic acid (ETA). Fatty acid β-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are subsequently used for energy production through the citric acid cycle and oxidative phosphorylation.
The formation of this compound occurs in the third step of the β-oxidation spiral. This reaction is catalyzed by the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH).[1] This enzyme facilitates the NAD⁺-dependent oxidation of the hydroxyl group at the third carbon of the acyl-CoA chain, converting it into a keto group to form 3-oxoacyl-CoA.[1] The stereochemistry of the hydroxyl group is crucial, with the (S)-3-hydroxyacyl-CoA being the substrate for HADH.[1]
The overall process of β-oxidation for an unsaturated fatty acid like eicosatetraenoic acid involves a series of enzymatic reactions, as depicted in the workflow below.
Figure 1: Simplified workflow of the initial steps of mitochondrial β-oxidation for an unsaturated fatty acid, highlighting the formation of this compound.
Comparative Analysis of Analytical Methodologies
The study of metabolic intermediates like this compound presents analytical challenges due to their low abundance and transient nature. Researchers have a few options for the detection and quantification of this and related molecules, each with its own set of advantages and limitations.
| Methodology | Principle | Advantages | Disadvantages | Typical Application |
| Enzymatic Assay | Spectrophotometric or fluorometric detection of NADH produced by the action of 3-hydroxyacyl-CoA dehydrogenase.[2] | High specificity for 3-hydroxyacyl-CoA esters, relatively low cost, can be adapted for high-throughput screening. | Indirect measurement, may not distinguish between different acyl chain lengths unless coupled with a separation technique. | Measurement of total 3-hydroxyacyl-CoA or 2-trans-enoyl-CoA esters in tissue homogenates.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of acyl-CoA esters by liquid chromatography followed by detection and quantification by mass spectrometry. | High sensitivity and specificity, allows for the simultaneous measurement of multiple acyl-CoA species with different chain lengths and saturation. | Requires expensive instrumentation, extensive sample preparation, and expertise in method development. | Targeted metabolomics studies of fatty acid oxidation disorders, lipidomics research. |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation of acyl-CoA esters by HPLC and detection based on their UV absorbance. | More accessible than LC-MS, good for separating different acyl-CoA species. | Lower sensitivity compared to LC-MS, may have co-eluting interferences. | Analysis of acyl-CoA profiles in purified enzyme assays or in vitro systems. |
Experimental Protocol: Enzymatic Assay for 3-hydroxyacyl-CoA Esters
This protocol is adapted from established methods for the determination of 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA esters in tissue samples.[2] It relies on the stoichiometric oxidation of these esters to 3-ketoacyl-CoAs by 3-hydroxyacyl-CoA dehydrogenase, with or without enoyl-CoA hydratase, and the subsequent fluorometric determination of the produced NADH.[2]
Materials and Reagents
-
Frozen tissue samples
-
Chloroform/methanol (2:1, v/v)
-
3-hydroxyacyl-CoA dehydrogenase
-
Enoyl-CoA hydratase (optional, for measurement of 2-trans-enoyl-CoA esters)
-
NAD⁺
-
NADH for standard curve
-
Enzymatic cycling reagents for NADH amplification
-
Fluorometer
Step-by-Step Methodology
-
Extraction of Acyl-CoA Esters:
-
Homogenize frozen tissue samples in ice-cold chloroform/methanol.
-
Centrifuge to separate the phases and collect the aqueous phase containing the acyl-CoA esters.
-
Wash the aqueous phase with chloroform to remove any remaining lipids.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing buffer, NAD⁺, and 3-hydroxyacyl-CoA dehydrogenase.
-
For the measurement of 2-trans-enoyl-CoA esters, also include enoyl-CoA hydratase in the reaction mixture.
-
Add the extracted acyl-CoA esters to initiate the reaction.
-
Incubate at a controlled temperature to allow for the complete conversion of 3-hydroxyacyl-CoA (and 2-trans-enoyl-CoA) to 3-ketoacyl-CoA and NADH.
-
-
NADH Quantification:
-
Stop the enzymatic reaction.
-
Use an enzymatic cycling system to amplify the NADH signal.
-
Measure the fluorescence of the amplified product using a fluorometer.
-
Construct a standard curve using known concentrations of NADH to quantify the amount of NADH produced in the samples.
-
-
Data Analysis:
-
Calculate the concentration of 3-hydroxyacyl-CoA (or the sum of 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA) in the original tissue samples based on the amount of NADH produced and the initial tissue weight.
-
Figure 2: Experimental workflow for the enzymatic assay of 3-hydroxyacyl-CoA esters.
Trustworthiness and Self-Validation
The described enzymatic assay contains inherent self-validating steps. The specificity of the 3-hydroxyacyl-CoA dehydrogenase for its substrate ensures that the measured NADH production is directly proportional to the amount of 3-hydroxyacyl-CoA present. Running parallel reactions with and without enoyl-CoA hydratase allows for the specific determination of both 2-trans-enoyl-CoA and 3-hydroxyacyl-CoA pools. Furthermore, the use of an internal standard and the generation of a standard curve with known NADH concentrations are critical for ensuring the accuracy and reproducibility of the results.
Conclusion and Future Directions
This compound is a key, albeit transient, player in the intricate process of fatty acid metabolism. While its direct biological activities are not extensively characterized, its concentration can serve as a valuable indicator of the flux through the β-oxidation pathway. The choice of analytical methodology will depend on the specific research question, with enzymatic assays providing a robust and accessible method for measuring total 3-hydroxyacyl-CoA levels, and mass spectrometry-based approaches offering a more detailed and comprehensive view of the acyl-CoA pool. Future research, enabled by advancements in analytical sensitivity, will likely shed more light on the specific roles of individual acyl-CoA intermediates in cellular signaling and disease pathogenesis.
References
- (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA | e-scapebio. (n.d.).
- The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC - PubMed Central. (n.d.).
- Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed. (n.d.).
- 3-hydroxyacyl-CoA dehydrogenase - Wikipedia. (n.d.).
- This compound - MedchemExpress.com. (n.d.).
Sources
A Comparative Analysis of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA in Health and Disease
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: The Biochemical Landscape of a Very-Long-Chain Fatty Acyl-CoA
(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA is a C20 unsaturated fatty acyl-CoA, distinguished by a hydroxyl group at the third carbon position. Its primary role is as an intermediate in the peroxisomal β-oxidation pathway, a critical metabolic process for the degradation of very-long-chain fatty acids (VLCFAs; fatty acids with 22 or more carbons).[1] Unlike the more commonly discussed mitochondrial β-oxidation, the peroxisomal pathway is essential for shortening these exceptionally long fatty acids to a length manageable by mitochondria for complete oxidation and energy production.[1]
The formation of this compound is a result of the hydration of its precursor, trans-2-enoyl-CoA, a reaction catalyzed by a multifunctional enzyme (MFE) in the peroxisome. The "3R" designation refers to the specific stereochemistry of the hydroxyl group, a crucial detail for enzymatic recognition and subsequent reactions.
Peroxisomal β-Oxidation: A Specialized Metabolic Hub
The peroxisomal β-oxidation pathway is a four-step spiral that sequentially shortens the fatty acyl-CoA chain by two carbons per cycle, releasing acetyl-CoA in the process.
Caption: Peroxisomal β-oxidation pathway.
This pathway is not primarily for ATP production in the same direct manner as mitochondrial β-oxidation. Instead, its main function is to prepare VLCFAs for mitochondrial degradation. A key distinction is the first step, where acyl-CoA oxidase transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified by catalase within the peroxisome.
Section 2: A Tale of Two States: Health vs. Disease
The concentration of this compound and other 3-hydroxyacyl-CoA intermediates is tightly regulated. In a healthy state, these molecules are transient intermediates, rapidly converted to the next substrate in the pathway. However, in certain disease states, their accumulation can serve as a critical biomarker and potentially contribute to the pathology.
The Healthy State: A Well-Oiled Metabolic Machine
In healthy individuals, the flux through the peroxisomal β-oxidation pathway is efficient. This compound is maintained at very low, often undetectable, levels in plasma and tissues. Its primary role is simply to facilitate the breakdown of dietary or endogenously synthesized VLCFAs, ensuring cellular energy homeostasis and preventing the buildup of potentially toxic lipid species.
The Diseased State: When the Machinery Fails
The most prominent disease associated with the accumulation of long-chain 3-hydroxyacyl-CoAs is Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency .[2][3][4][5][6] This is an autosomal recessive inborn error of metabolism where the enzyme responsible for the first step of mitochondrial β-oxidation of long-chain fatty acids is defective.[2][3][4][5][6] While the primary defect is in the mitochondria, the metabolic bottleneck leads to a "backing up" of fatty acid intermediates, including those from the peroxisomal pathway that feed into the mitochondrial system. This results in an accumulation of long-chain 3-hydroxy fatty acids and their carnitine esters in the blood and tissues.
The clinical presentation of VLCAD deficiency can range from severe neonatal-onset cardiomyopathy and hypoglycemia to a milder, adult-onset form characterized by exercise-induced rhabdomyolysis.[4] The accumulation of 3-hydroxy fatty acids is believed to contribute to the cellular toxicity observed in this disease, although the precise mechanisms are still under investigation.
Table 1: Comparative Levels of Long-Chain 3-Hydroxy Fatty Acids in Health and Disease
| Analyte | Healthy Control (Plasma) | VLCAD Deficiency Patient (Plasma) | Fold Change | Reference |
| 3-Hydroxypalmitic acid | ~0.1-0.5 µM | >5 µM | >10-50x | [7] |
| 3-Hydroxytetradecanoylcarnitine | Undetectable to low nM | High µM | >1000x | [8] |
Note: Specific quantitative data for this compound is limited in the literature; the table presents data for related and well-documented long-chain 3-hydroxy fatty acids that accumulate in VLCAD deficiency.
Section 3: A Comparative Analysis with Other Lipid Mediators
While this compound is primarily an intermediate in a catabolic pathway, its accumulation in disease states raises questions about its potential signaling roles, similar to other well-characterized lipid mediators.
Eicosanoids: The Pro-inflammatory Powerhouses
Eicosanoids, such as prostaglandins and leukotrienes, are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids like arachidonic acid.[4] They are key players in the inflammatory response, mediating processes like vasodilation, pain, and fever.[4]
Table 2: Comparative Analysis of this compound and Eicosanoids
| Feature | This compound | Prostaglandins/Leukotrienes (Eicosanoids) |
| Primary Role | Metabolic intermediate in peroxisomal β-oxidation | Pro-inflammatory and immune-modulating signaling molecules |
| Biosynthesis | Hydration of trans-2-enoyl-CoA in peroxisomes | Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways |
| Normal Concentration | Very low, transient | Low basal levels, rapidly synthesized upon stimulation |
| Role in Disease | Accumulates in VLCAD deficiency, potential toxic effects | Overproduced in inflammatory diseases, contributing to pathology |
| Signaling | Not well-characterized as a primary signaling molecule | Act on specific G-protein coupled receptors (GPCRs) |
Specialized Pro-Resolving Mediators (SPMs): The Architects of Resolution
In contrast to the pro-inflammatory eicosanoids, a class of lipid mediators known as Specialized Pro-Resolving Mediators (SPMs), which include resolvins, protectins, and maresins, actively orchestrate the resolution of inflammation.[9] These are also derived from polyunsaturated fatty acids, particularly omega-3 fatty acids like EPA and DHA.
While there is currently no direct evidence to suggest that this compound functions as an SPM, the study of its accumulation in inflammatory contexts could reveal novel biological activities.
Caption: Functional comparison of lipid mediators.
Section 4: Experimental Protocols for the Analysis of this compound
Accurate quantification of this compound and related 3-hydroxy fatty acids is crucial for both research and diagnostic purposes. The method of choice is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for 3-hydroxy fatty acid analysis.
Detailed Step-by-Step Methodology
Objective: To quantify the levels of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoic acid (the corresponding free fatty acid) in biological samples.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal standard (e.g., deuterated 3-hydroxypalmitic acid)
-
Chloroform, Methanol, Water (HPLC grade)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Pentafluorobenzyl bromide (PFBBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile, Hexane, Ethyl Acetate (HPLC grade)
-
Solid-phase extraction (SPE) columns (Silica)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
To 100 µL of plasma, add a known amount of the deuterated internal standard.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Alkaline Hydrolysis:
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in 1 mL of 0.5 M KOH in methanol.
-
Incubate at 60°C for 1 hour to hydrolyze the acyl-CoA and esterified fatty acids.
-
-
Acidification and Fatty Acid Extraction:
-
After cooling, acidify the sample to pH 3 with 6 M HCl.
-
Extract the free fatty acids twice with 2 mL of hexane.
-
Pool the hexane fractions and evaporate to dryness.
-
-
Derivatization:
-
To the dried fatty acid residue, add 50 µL of a 1% PFBBr solution in acetonitrile and 10 µL of 1% DIPEA in acetonitrile.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the derivatized sample in a small volume of hexane.
-
Load the sample onto a pre-conditioned silica SPE column.
-
Wash the column with hexane to remove nonpolar interferences.
-
Elute the derivatized 3-hydroxy fatty acids with a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).
-
Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analytes on a C18 column using a gradient of water and acetonitrile, both containing a suitable modifier like formic acid or ammonium acetate.
-
Detect the analytes using a triple quadrupole mass spectrometer in negative ion mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the non-labeled standard.
-
Calculate the concentration of the endogenous analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Section 5: Conclusion and Future Directions
This compound, while a seemingly humble metabolic intermediate, holds significant importance in our understanding of lipid metabolism and its dysregulation in disease. Its accumulation serves as a key diagnostic marker for VLCAD deficiency, highlighting the critical role of peroxisomal β-oxidation in maintaining metabolic health.
Future research should focus on several key areas:
-
Elucidating Potential Signaling Roles: Does the accumulation of this compound and related molecules in disease states have direct signaling consequences beyond cellular toxicity?
-
Developing More Specific Analytical Standards: The availability of certified reference materials for this specific molecule would greatly enhance the accuracy and comparability of research findings.
-
Investigating its Role in Other Pathologies: Beyond VLCAD deficiency, could alterations in the levels of this and other VLCFA intermediates be implicated in other metabolic or inflammatory conditions?
By continuing to explore the intricacies of molecules like this compound, we can gain a deeper understanding of the complex interplay between metabolism, health, and disease, ultimately paving the way for novel diagnostic and therapeutic strategies.
References
- The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxid
- Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency. PubMed. [Link]
- The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. MDPI. [Link]
- Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency: Family Impact and Perspectives. PMC. [Link]
- Very long-chain acyl-CoA dehydrogenase deficiency. MedlinePlus Genetics. [Link]
- Acyl-coa dehydrogenase, very long-chain, deficiency of.
- Very Long-Chain Acyl CoA Dehydrogenase Deficiency. Metabolic Support UK. [Link]
- Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCAD). Baby's First Test. [Link]
- Eicosanoids in inflammation in the blood and the vessel. PMC. [Link]
- Eicosanoid. Wikipedia. [Link]
- Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. New York State Department of Health, Wadsworth Center. [Link]
- Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. Newborn Screening, HRSA. [Link]
- Very-Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews, NCBI. [Link]
- Bioactive Lipid Mediators of Inflammation. The Medical Biochemistry Page. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. floridanewbornscreening.com [floridanewbornscreening.com]
- 4. Eicosanoids in inflammation in the blood and the vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 9. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
A Senior Application Scientist's Guide to Assessing Antibody Specificity for (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
Introduction: The Imperative for Specificity in Lipid Analysis
(3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA is a long-chain fatty acyl-coenzyme A, a class of molecules central to lipid metabolism and cellular signaling.[1][2][3] The accurate detection and quantification of such specific lipid metabolites are paramount for researchers investigating metabolic pathways, developing novel therapeutics, and identifying biomarkers for disease. Antibodies offer a powerful tool for this purpose, but their utility is entirely dependent on their specificity.
This guide provides a comprehensive framework for assessing the specificity of antibodies against this compound. We will move beyond simple binding confirmation to establish a self-validating system of protocols that interrogates an antibody's performance from multiple angles, ensuring it binds what it should and, just as importantly, not what it shouldn't.
Conceptual Framework: A Multi-Pillar Approach to Validation
To build a robust case for antibody specificity, particularly for a small molecule, we must adopt a strategy that combines multiple lines of evidence. This approach, adapted from established antibody validation principles, provides confidence that the observed signal is a true and accurate representation of the target molecule's presence.[8][9]
Caption: Overall workflow for validating antibody specificity.
Pillar 1: The Foundation - Competitive Immunoassays
For small molecules, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the cornerstone of specificity and quantification analysis.[6][10] In this format, the antibody's binding to a plate-bound conjugate of the target molecule is inhibited by the free target molecule in the sample. The signal is inversely proportional to the concentration of the free analyte, providing a sensitive measure of binding.
The key experimental choice here is the nature of the immobilized antigen. A common strategy is to conjugate 3-HETE (the fatty acid portion) to a carrier protein like Bovine Serum Albumin (BSA) and use this conjugate to coat the ELISA plate. This presents the hapten (the small molecule) in a way that is recognizable by the antibody.
Caption: Principle of the competitive ELISA for a small molecule.
Detailed Protocol: Competitive ELISA
-
Plate Coating:
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.[11]
-
Incubate for 1-2 hours at room temperature (RT).
-
Wash the plate 3 times as described above.
-
-
Competition:
-
Prepare a standard curve of your target this compound in assay buffer (e.g., blocking buffer).
-
In a separate dilution plate, mix 50 µL of your standards/samples with 50 µL of the primary antibody (at its optimal working concentration, predetermined by titration).
-
Incubate this mixture for 1 hour at RT to allow the antibody to bind the free analyte.[10]
-
Transfer 100 µL of the antibody-analyte mixture to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at RT.
-
-
Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., anti-host IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at RT.[12]
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of substrate solution (e.g., TMB). Develop in the dark until sufficient color develops.[10]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).
-
-
Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance against the log of the analyte concentration to generate a standard curve and determine the IC50 (the concentration of analyte that causes 50% inhibition of binding).
-
Pillar 2: Interrogation - Cross-Reactivity Profiling
A truly specific antibody must be able to distinguish its target from a panel of structurally related molecules. This is the most critical test of specificity. The competitive ELISA protocol described above should be repeated, but instead of using this compound as the competitor, use a dilution series of each potential cross-reactant.
Essential Molecules for Cross-Reactivity Panel:
-
(3S,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA: The direct stereoisomer.[5][13][14]
-
Icosatetraenoyl-CoA: The parent molecule without the hydroxyl group.
-
(5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA (EPA-CoA): A related polyunsaturated fatty acyl-CoA.[15]
-
Free Coenzyme A: To ensure the antibody is not just recognizing the CoA moiety.
-
Arachidonoyl-CoA: Another common C20 polyunsaturated fatty acyl-CoA.
-
(3R)-hydroxyeicosapentaenoic acid (3R-HEPE): The free fatty acid without the CoA.[4]
Data Presentation and Interpretation
The results of this analysis should be summarized in a table, comparing the IC50 values for each compound. The percent cross-reactivity can be calculated using the formula:
% Cross-Reactivity = (IC50 of Target Molecule / IC50 of Test Molecule) * 100
Table 1: Hypothetical Cross-Reactivity Data for an Anti-(3R)-3-HETE-CoA Antibody
| Competitor Molecule | IC50 (nM) | % Cross-Reactivity |
| This compound | 1.5 | 100% |
| (3S,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA | 150 | 1.0% |
| Icosatetraenoyl-CoA | > 1000 | < 0.15% |
| (5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA (EPA-CoA) | > 1000 | < 0.15% |
| Free Coenzyme A | > 10000 | < 0.015% |
| (3R)-hydroxyeicosapentaenoic acid (3R-HEPE) | 850 | 0.18% |
Interpretation: An antibody with the profile shown in Table 1 would be considered highly specific. It shows strong preference for the correct (3R) stereoisomer and minimal recognition of the parent molecule, related lipids, or the individual components (free acid and CoA).
Pillar 3: Deeper Insight - Biophysical Characterization with Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that measures molecular interactions in real-time.[16] It provides invaluable quantitative data on binding kinetics (association and dissociation rates) and affinity, which are critical parameters for defining antibody performance.[17] For small molecules, where traditional assays can be challenging, SPR offers a highly sensitive and informative alternative.[18][19]
The most effective SPR approach for a small molecule is an inhibition assay. Here, the antibody is captured on the sensor chip surface, and a solution containing the target molecule conjugated to a larger molecule (e.g., biotin, for binding to a streptavidin surface) is flowed over. The binding of this conjugate is then competed away by pre-incubating the antibody with free (3R)-3-HETE-CoA. This format overcomes the low signal that would be generated by the small molecule binding directly.[17]
Detailed Protocol: SPR Inhibition Assay
-
Chip Preparation:
-
Use a sensor chip suitable for antibody capture (e.g., Protein A/G).
-
Immobilize a high density of the capture agent according to the manufacturer's instructions.
-
-
Antibody Capture:
-
Inject the primary antibody over the sensor surface to achieve a stable capture level.
-
-
Assay Cycle:
-
Prepare a constant, low concentration of a 3-HETE-conjugate (e.g., 3-HETE-biotin if using a streptavidin surface, or another suitable conjugate).
-
Prepare a dilution series of the free (3R)-3-HETE-CoA (the analyte).
-
For each cycle, pre-incubate the captured antibody with a specific concentration of the free analyte for a set time.
-
Inject the constant concentration of the 3-HETE-conjugate and measure the binding response.
-
Regenerate the surface to remove the antibody and conjugate, preparing for the next cycle.
-
-
Data Analysis:
-
The binding response of the conjugate will decrease as the concentration of the free analyte increases.
-
Plot the response at equilibrium against the log of the analyte concentration to determine the IC50.
-
This method can be used to precisely quantify the affinity (K D) of the antibody for the target and for each of the potential cross-reactants from Pillar 2.
-
Table 2: Comparison of Specificity Assessment Methods
| Method | Principle | Pros | Cons | Primary Output |
| Competitive ELISA | Signal inhibition by free analyte competing for antibody binding.[20] | High-throughput, cost-effective, highly sensitive. | Requires labeled reagents and careful optimization; endpoint measurement. | IC50, % Cross-Reactivity |
| Surface Plasmon Resonance (SPR) | Real-time measurement of mass change on a sensor surface upon binding.[16] | Label-free, provides kinetic data (kₐ, kₔ), highly quantitative.[17] | Lower throughput, requires specialized equipment and expertise, can be costly. | K D, kₐ, kₔ, IC50 |
| Western Blot (WB) | Immunodetection of target conjugated to a carrier protein.[21] | Confirms recognition of the hapten in a different context. | Not suitable for free small molecules; qualitative; only shows recognition of the conjugate. | Band presence/absence |
| Immunoprecipitation (IP) | Antibody-based purification of a target from a complex mixture.[22][23] | Can validate utility in pull-down experiments (e.g., for acylated proteins). | Not applicable for free small molecules; requires a suitable biological sample and downstream analysis. | Target enrichment |
Pillar 4: The Final Proof - Application-Specific Validation
The ultimate test of an antibody is its performance in a real-world biological application. If the intended use is immunohistochemistry (IHC) or immunofluorescence (IF), specificity must be confirmed in that context.
Strategies for Application-Specific Validation:
-
Biological Controls: Use tissues or cells known to have high and low activity of the metabolic pathway that produces (3R)-3-HETE-CoA. A specific antibody should show strong staining in the high-activity sample and low/no staining in the low-activity sample.[9]
-
Preadsorption/Peptide Competition: Incubate the antibody with a saturating amount of the free (3R)-3-HETE-CoA molecule before applying it to the tissue or cells. This should completely block the specific signal, and any remaining staining can be considered non-specific.[6] This is a critical control for any IHC/IF experiment.
Detailed Protocol: Preadsorption Control for IHC
-
Determine the optimal dilution of your primary antibody for IHC.
-
Create two antibody solutions:
-
Solution A (Control): Dilute the primary antibody to its working concentration in antibody diluent.
-
Solution B (Blocked): Dilute the primary antibody to its working concentration in a solution containing a high molar excess (e.g., 10-100x) of free (3R)-3-HETE-CoA.
-
-
Incubate both solutions at 4°C overnight or for 2 hours at RT with gentle agitation to allow binding to occur.
-
Centrifuge Solution B at high speed to pellet any immune complexes. Use the supernatant for staining.
-
Process two identical tissue sections. Stain one with Solution A and the other with the supernatant from Solution B.
-
Complete the remainder of the IHC protocol (secondary antibody, detection, etc.) identically for both sections.
-
Interpretation: A specific antibody will produce a clear signal on the slide stained with Solution A, and a dramatically reduced or absent signal on the slide stained with Solution B.
Conclusion and Recommendations
Assessing the specificity of an antibody for a small molecule like this compound is a rigorous, multi-step process that demands careful planning and execution. No single experiment is sufficient.
We recommend a tiered approach:
-
Initial Validation: Begin with Competitive ELISA as a high-throughput method to screen for binding and perform an initial cross-reactivity profile. This is the essential first step.
-
In-Depth Characterization: For lead candidates, employ Surface Plasmon Resonance (SPR) to obtain precise, quantitative data on affinity and kinetics. This biophysical data provides the highest degree of confidence in the antibody's binding characteristics.
-
Final Confirmation: Always validate the antibody in the intended final application using appropriate biological controls and, critically, a preadsorption/competition experiment to demonstrate that the signal is specific to the target molecule.
By following this multi-pillar framework, researchers can generate the robust, self-validating data required to proceed with confidence, ensuring that their findings are both accurate and reproducible.
References
- Small Molecule Immunosensing Using Surface Plasmon Resonance. (Source: PMC)
- Western Blot Protocols and Recipes. (Source: Thermo Fisher Scientific)
- Protocol for Immunoprecipitation.
- An Introduction to Surface Plasmon Resonance. (Source: Jackson ImmunoResearch)
- Sandwich ELISA protocol. (Source: Abcam)
- Immunoprecipit
- Western blot protocol. (Source: Abcam)
- Immunoprecipitation (IP)
- Small Molecule Immunosensing Using Surface Plasmon Resonance.
- Western Blotting Immunodetection Techniques. (Source: Bio-Rad)
- Immunoprecipitation Experimental Design Tips. (Source: Cell Signaling Technology)
- Western Blotting Protocol. (Source: Cell Signaling Technology)
- The principle and method of immunoprecipit
- Biacore SPR for small-molecule discovery. (Source: Cytiva Life Sciences)
- The principle and method of ELISA. (Source: MBL Life Science)
- A Guide to the Perplexed on the Specificity of Antibodies. (Source: PMC - NIH)
- Five pillars to determine antibody specificity. (Source: Abcam)
- Western Blot: The Complete Guide. (Source: Antibodies.com)
- Competitive ELISA Protocol.
- ELISA: The Complete Guide. (Source: Antibodies.com)
- How Do ELISA Kits Identify Antibodies?
- Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. (Source: pubs.acs.org)
- (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA. (Source: MedchemExpress.com)
- This compound. (Source: MedchemExpress.com)
- Tools to Confirm Antibody Specificity | Valid
- Lipid Metabolism Antibodies. (Source: EpigenTek)
- Fatty Acid and Lipid Metabolism Antibody Sampler Kit #8335. (Source: Cell Signaling Technology)
- (3S,8Z,11Z,14Z,17Z)
- Best Practices for Validating Antibodies for Western Blotting. (Source: LICORbio™)
- The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. (Source: PMC - PubMed Central)
- Showing metabocard for (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA (HMDB0062202).
- (5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA. (Source: PubChem)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. epigentek.com [epigentek.com]
- 3. Fatty Acid and Lipid Metabolism Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA (HMDB0062202) [hmdb.ca]
- 6. A Guide to the Perplexed on the Specificity of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. licorbio.com [licorbio.com]
- 8. Five pillars to determine antibody specificity [abcam.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. biomatik.com [biomatik.com]
- 12. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA | e-scapebio [e-scapebio.com]
- 15. (5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA | C41H64N7O17P3S | CID 56927904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 17. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. par.nsf.gov [par.nsf.gov]
- 20. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 23. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
This guide provides essential, immediate safety and logistical information for the proper disposal of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA. Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework to ensure operational safety and regulatory compliance. The protocols outlined herein are designed to be self-validating systems, grounded in established principles of laboratory safety and chemical handling.
Pre-Disposal Hazard Analysis and Risk Assessment
Key Considerations:
-
Physical Form: The compound is likely a solid or an oil. Disposal procedures should account for its physical state to prevent dispersal.
-
Quantity: The scale of disposal (milligrams vs. grams) will dictate the specific containment and disposal methodology.
-
Solvents: If the compound is in solution, the hazards of the solvent must also be considered and addressed in the disposal plan.
A pre-disposal checklist should be completed to ensure all potential hazards have been considered.
| Hazard Category | Potential Risk | Mitigation Strategy |
| Chemical | Unknown long-term toxicological effects. Potential for mild irritation. | Handle with appropriate PPE. Avoid generating dust or aerosols. |
| Physical | If in a flammable solvent, fire risk. | Store away from ignition sources. Use non-sparking tools if necessary.[5] |
| Procedural | Spills, improper labeling, or mixing with incompatible waste. | Follow the step-by-step disposal protocol. Ensure clear and accurate labeling.[6][7] |
Personal Protective Equipment (PPE) and Spill Management
Appropriate PPE is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent accidental splashes to the eyes.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Spill Management Protocol:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is large or involves a volatile solvent, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Collection: Carefully collect the absorbed material or contaminated paper towels using appropriate tools (e.g., scoop, forceps) and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through a licensed hazardous waste management contractor. This ensures compliance with federal, state, and local regulations.[9]
Workflow for Disposal:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.[10][11]
-
Select Appropriate Container:
-
Use a chemically compatible, leak-proof container with a secure, screw-on cap.[7][10] Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
The container should be of an appropriate size for the amount of waste generated to avoid overfilling.
-
For liquid waste, use secondary containment to prevent spills in case of primary container failure.[10]
-
-
Label Container:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
-
Transfer Waste to Container:
-
Carefully transfer the waste into the labeled container, avoiding splashes or creating dust.
-
If the compound is in solution, list all components and their approximate concentrations on the label.
-
Do not overfill the container; leave at least 10% headspace for expansion.
-
-
Store Securely:
-
Arrange for Pickup:
-
Document Disposal:
-
Maintain a record of the disposal, including the chemical name, quantity, date of disposal, and the name of the waste management contractor.
-
Empty Container Disposal
Empty containers that previously held this compound must also be disposed of properly.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).[7][9]
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous chemical waste.[7]
-
Deface Label: Completely remove or deface the original label on the empty container.[9]
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular laboratory trash or recycling, depending on institutional policies.
Logical Framework for Safe Disposal
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Decision-making flowchart for disposal procedures.
By adhering to this comprehensive guide, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Environmental Health and Safety. Hazardous Waste Disposal Procedures. The University of Chicago. [Link][9]
- U.S. National Library of Medicine. Production and disposal of medium-chain fatty acids in children with medium-chain acyl-CoA dehydrogenase deficiency. PubMed. [Link][12]
- Environment, Health & Safety, University of California, San Diego. How to Store and Dispose of Hazardous Chemical Waste. [Link][10]
- National Science Teachers Association. Biological/Chemical Waste Management. [Link][6]
- Tillander, V., et al. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. PubMed Central. [Link][13]
- Campus Safety Division, Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link][7]
- Faergeman, N. J., & Knudsen, J. Acyl-CoA Metabolism and Partitioning. PubMed Central. [Link][14]
- Department of Chemistry, University of Toronto. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. [Link][11]
- LibreTexts Chemistry.
- e-scapebio. (3S,8Z,11Z,14Z,17Z)
- Wikipedia.
- MedChemExpress. (3S,8Z,11Z,14Z,17Z)
- Wikipedia. Coenzyme A. [Link]
- Human Metabolome Database. Showing metabocard for (3S,8Z,11Z,14Z,17Z)
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Human Metabolome Database: Showing metabocard for (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosatetraenoyl-CoA (HMDB0062202) [hmdb.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Biological/Chemical Waste Management | NSTA [nsta.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
A Senior Application Scientist's Guide to Handling (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA
Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of (3R,8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA. As a specialized biochemical, direct safety data may be limited. Therefore, this guide synthesizes best practices from handling structurally similar long-chain polyunsaturated fatty acyl-CoA esters, adhering to established laboratory safety protocols to ensure the well-being of researchers and the integrity of experimental outcomes.
Hazard Identification and Risk Assessment
-
Chemical Instability: The multiple double bonds in the icosatetraenoyl chain make the molecule highly susceptible to autoxidation when exposed to air.[3] This degradation can compromise experimental results and potentially create unknown byproducts.
-
Hydrolysis: The thioester linkage to Coenzyme A and the ester linkages within the CoA molecule can be susceptible to hydrolysis, especially if exposed to moisture or inappropriate pH conditions.[3][4]
-
Biological Activity: As a metabolic intermediate, it can interact with cellular machinery, such as enzymes.[1][5] While the systemic effects of acute exposure are unknown, it is prudent to minimize direct contact.
-
Physical Form: Typically supplied as a lyophilized powder or in a solution, the primary routes of exposure are inhalation of the powder and skin or eye contact with the solution.
Given these factors, the compound should be handled in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough assessment of the work process is required to select the appropriate PPE.[8] The minimum required PPE for handling this compound in a laboratory setting includes:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields.[9] A face shield should be worn over safety glasses when there is a significant risk of splashes.[10] | Protects against accidental splashes of solutions into the eyes. |
| Body Protection | A long-sleeved laboratory coat. A flame-resistant coat is recommended if flammable solvents are in use.[10][11] | Shields skin and personal clothing from spills and contamination.[10] |
| Hand Protection | Disposable nitrile gloves. For handling potent materials or when prolonged contact is possible, consider double-gloving.[8][12] | Provides a barrier against skin absorption. Gloves should be inspected for damage before use and removed before touching surfaces outside the immediate work area.[11] |
| General Attire | Long pants and closed-toe shoes.[8][11] | Prevents exposure of the lower legs and feet to spills. |
Operational Plan: From Receipt to Use
Proper handling procedures are critical to maintain the stability of the compound and ensure user safety.
Storage
Due to the polyunsaturated nature of the fatty acyl chain, this lipid is prone to rapid degradation.[3][13]
-
Short-Term and Long-Term Storage: Store the compound at or below -20°C.[4][14] For long-term storage, -80°C is preferable to minimize degradation.[15]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4][14]
-
Container: If supplied as a powder, it should be stored in a glass container with a Teflon-lined closure.[4][14] If dissolved in an organic solvent, it must be stored in a glass vial, never plastic, to avoid leaching of impurities.[3][4][14]
Preparation of Solutions
Unsaturated lipids are not stable as powders and are hygroscopic, meaning they can absorb moisture from the air, which can lead to hydrolysis and oxidation.[14]
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold powder.[14]
-
Dissolution: Immediately dissolve the powder in a suitable high-purity organic solvent. Use glass or stainless steel tools for all transfers. Do not use plastic pipette tips with organic solvents. [3][4]
-
Inert Environment: Perform all manipulations under a stream of inert gas (argon or nitrogen) to minimize exposure to oxygen.
-
Storage of Solutions: Store stock solutions at -20°C or below in tightly sealed glass containers with Teflon-lined caps, with the headspace flushed with inert gas.[4][14]
Disposal Plan: Responsible Waste Management
Assuming the compound is not classified as acutely hazardous, it can be disposed of as non-hazardous biological waste.[16] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[17]
Liquid Waste
-
Aqueous Solutions: Small quantities of aqueous solutions containing this compound, which are not otherwise hazardous, may be permissible for drain disposal with copious amounts of water, pending approval from your local EHS office.[18][19]
-
Organic Solvent Solutions: Solutions in organic solvents must be collected as hazardous chemical waste.
Solid Waste
-
Contaminated Labware: Items such as gloves, pipette tips, and empty vials that have come into contact with the compound should be placed in a designated laboratory waste container to be disposed of as non-hazardous solid waste.[19]
-
Unused Compound: Unused or expired solid compound should be disposed of according to your institution's chemical waste procedures. Do not place it in the regular trash.[18]
Workflow and Safety Diagram
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of the compound.
References
- Laboratory Safety Guidance.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
- Personal Protective Equipment | Department of Chemistry and Biochemistry.
- The Laboratory Standard | Office of Clinical and Research Safety.[Link]
- OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
- Protective Equipment for Chemical Researchers: Essential Lab.[Link]
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
- Biological Safety Personal Protective Equipment.[Link]
- Polyunsaturated Fat: Definition, Foods, Benefits and Risks. Healthline. [Link]
- Storage & Handling of Lipids.
- Disposal Procedures for Non Hazardous Waste. Stephen F.
- Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PubMed Central. [Link]
- MANAGEMENT AND DISPOSAL OF BIOLOGICAL WASTE.
- Storage and handling of Avanti Research lipids.[Link]
- Non-Hazardous Waste | Office of Environmental Health & Safety. Georgetown University. [Link]
- How To Dispose Non-Hazardous Waste.[Link]
- Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics.[Link]
- Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling.[Link]
- Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics.[Link]
- F
- Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms. PubMed Central. [Link]
Sources
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 12. maxonchemicals.it.com [maxonchemicals.it.com]
- 13. healthline.com [healthline.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tamiu.edu [tamiu.edu]
- 17. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 18. sfasu.edu [sfasu.edu]
- 19. Non-Hazardous Waste | Office of Environmental Health & Safety | Georgetown University [ehs.georgetown.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
